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  • Product: Methyl 2-(methylamino)thiophene-3-carboxylate
  • CAS: 946197-90-6

Core Science & Biosynthesis

Foundational

Advanced Synthesis and Pharmacophore Profiling of Methyl 2-(methylamino)thiophene-3-carboxylate (CAS 946197-90-6)

Executive Summary In contemporary medicinal chemistry, the design of kinase inhibitors, anti-infectives, and allosteric modulators frequently relies on privileged heterocyclic scaffolds. Methyl 2-(methylamino)thiophene-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of kinase inhibitors, anti-infectives, and allosteric modulators frequently relies on privileged heterocyclic scaffolds. Methyl 2-(methylamino)thiophene-3-carboxylate (CAS 946197-90-6) is a highly specialized, bifunctional building block. Featuring a thiophene core substituted with a secondary amine at the 2-position and a methyl ester at the 3-position, this molecule serves as a premier precursor for the synthesis of thieno[2,3-d]pyrimidines—robust bioisosteres of purines and quinazolines[1].

This technical guide provides an in-depth analysis of the physicochemical properties, structural causality, and self-validating synthetic protocols required to utilize this compound effectively in drug discovery workflows.

Physicochemical Profiling

Understanding the quantitative and structural parameters of CAS 946197-90-6 is critical for predicting its reactivity, particularly regarding the nucleophilicity of the secondary amine and the electrophilicity of the adjacent ester.

PropertyValueStructural Implication
Chemical Name Methyl 2-(methylamino)thiophene-3-carboxylateDefines the ortho-relationship of reactive groups.
CAS Registry Number 946197-90-6Unique identifier for procurement and safety tracking[2].
Molecular Formula C

H

NO

S
Indicates a high degree of unsaturation and heteroatom density.
Molecular Weight 171.2169 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD)[2].
Hydrogen Bond Donors 1 (Secondary Amine)Capable of directing cyclization or binding target proteins.
Hydrogen Bond Acceptors 3 (Ester O's, Thiophene S)Facilitates solubility and target-site coordination.

Retrosynthetic Logic and Mechanistic Pathways

The synthesis of CAS 946197-90-6 is fundamentally rooted in the Gewald Multicomponent Reaction , a highly efficient one-pot cyclocondensation that constructs the 2-aminothiophene core from simple aliphatic precursors[3].

The Causality of N-Methylation

Directly synthesizing the N-methylated thiophene via a modified Gewald reaction is often low-yielding due to the instability of N-substituted cyanoacetamides. Therefore, the standard approach involves synthesizing the primary amine (Methyl 2-aminothiophene-3-carboxylate) first, followed by selective N-methylation[4].

The Chemical Challenge: The 2-amino group on a thiophene ring is significantly less nucleophilic than a standard aliphatic amine. Its lone pair is delocalized into the aromatic


-system and further deactivated by the electron-withdrawing effect of the ortho-carboxylate group.
The Solution:  Alkylation requires a polar aprotic solvent (DMF) to leave the nucleophile unsolvated, combined with a mild base (K

CO

) and an electrophile (Methyl Iodide). Stronger bases (e.g., NaH) risk transesterification or unwanted dimerization, while K

CO

provides a controlled, heterogeneous basic environment that prevents exhaustive over-methylation to the quaternary ammonium salt[4].

Synthesis A Ketone/Aldehyde + Methyl Cyanoacetate + Elemental Sulfur B Gewald Reaction (Base catalyzed) A->B C Methyl 2-aminothiophene- 3-carboxylate B->C D Selective N-Methylation (MeI, K2CO3, DMF) C->D E CAS 946197-90-6 Methyl 2-(methylamino) thiophene-3-carboxylate D->E

Caption: Synthetic workflow from aliphatic precursors to CAS 946197-90-6 via the Gewald reaction.

Application: Assembly of Thieno[2,3-d]pyrimidines

CAS 946197-90-6 is perfectly primed for cyclocondensation. The ortho positioning of the secondary amine and the methyl ester creates a bis-electrophilic/nucleophilic pocket. When reacted with reagents like formamide, urea, or amidines, the molecule undergoes an initial amidation followed by an intramolecular cyclization, driven thermodynamically by the formation of an aromatic pyrimidine ring and the entropic release of methanol[1].

Mechanism N1 CAS 946197-90-6 Nucleophilic N-Methyl Electrophilic Ester N3 Intermediate Amide Formation N1->N3 + N2 Formamide / Urea Bis-reactive partner N2->N3 N4 Cyclization - MeOH N3->N4 Heat N5 Thieno[2,3-d]pyrimidine Privileged Pharmacophore N4->N5 Aromatization

Caption: Mechanistic pathway of cyclocondensation utilizing CAS 946197-90-6 to form thienopyrimidines.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure high fidelity and reproducibility in a standard organic synthesis laboratory.

Protocol A: Selective N-Methylation to yield CAS 946197-90-6

Objective: Convert methyl 2-aminothiophene-3-carboxylate to its N-methyl derivative without inducing over-alkylation.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with methyl 2-aminothiophene-3-carboxylate (10.0 mmol) and anhydrous N,N-dimethylformamide (DMF) (30 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    , 15.0 mmol). Causality: K
    
    
    CO
    
    
    is chosen over soluble bases to maintain a heterogeneous mixture, slowing the reaction rate and preventing the formation of the highly reactive naked anion, thereby controlling mono-methylation[4].
  • Electrophile Addition: Cool the mixture to 0 °C. Add Methyl Iodide (MeI, 11.0 mmol) dropwise over 15 minutes.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The starting material (primary amine) will appear as a highly fluorescent spot under 254 nm UV. The product (secondary amine) will elute slightly higher (less polar due to the masking of one N-H bond).

  • Quenching & Workup: Once the starting material is consumed (typically 4-6 hours), quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield pure CAS 946197-90-6.
Protocol B: Cyclocondensation to 3-Methylthieno[2,3-d]pyrimidin-4(3H)-one

Objective: Utilize CAS 946197-90-6 to construct a bicyclic pharmacophore.

  • Preparation: In a heavy-walled microwave vial, combine CAS 946197-90-6 (5.0 mmol) with excess Formamide (15 mL).

  • Catalysis: Add a catalytic amount of Ammonium Formate (1.0 mmol) to facilitate the initial nucleophilic attack by increasing the electrophilicity of the formamide carbonyl.

  • Thermal Cyclization: Seal the vial and heat the mixture to 150 °C for 4 hours (or utilize microwave irradiation at 150 °C for 30 minutes). Causality: High thermal energy is required to overcome the activation barrier of the intramolecular cyclization and drive off the methanol byproduct, shifting the equilibrium toward the aromatic product[1].

  • Precipitation (Self-Validation): Allow the reaction to cool to room temperature, then pour into crushed ice. The thienopyrimidine product, being highly crystalline and insoluble in cold water, will precipitate immediately.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water and a small amount of cold diethyl ether, and dry under a high vacuum to yield the target scaffold.

References

  • Végh, D., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Retrieved from[Link][3]

  • Desroches, J., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals (MDPI). Retrieved from[Link][1]

  • Kruchten, P., et al. (2010). Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones. PMC (NIH). Retrieved from[Link][4]

Sources

Exploratory

Strategic Scaffold Selection in Medicinal Chemistry: Methyl 2-(Methylamino)thiophene-3-carboxylate vs. Methyl 2-Aminothiophene-3-carboxylate

Executive Summary Thiophene-based building blocks are foundational in modern drug discovery, serving as critical precursors for thieno[2,3-d]pyrimidines—a privileged pharmacophore found in numerous kinase inhibitors, GPC...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene-based building blocks are foundational in modern drug discovery, serving as critical precursors for thieno[2,3-d]pyrimidines—a privileged pharmacophore found in numerous kinase inhibitors, GPCR modulators, and antimicrobial agents[1]. The selection between a primary amine (Methyl 2-aminothiophene-3-carboxylate ) and a secondary amine (Methyl 2-(methylamino)thiophene-3-carboxylate ) at the 2-position of the thiophene ring is not merely a structural nuance. It is a strategic decision that dictates downstream synthetic viability, physicochemical properties, and target engagement profiles. This guide provides an in-depth mechanistic and procedural analysis of these two critical scaffolds.

Physicochemical and Structural Divergence

The addition of a single methyl group to the 2-amino position fundamentally alters the hydrogen bonding capacity and steric profile of the scaffold. The primary amine acts as a dual hydrogen-bond donor (HBD), whereas the secondary amine provides only a single HBD. This reduction in HBD count is a classic medicinal chemistry tactic to increase lipophilicity, improve membrane permeability, and optimize oral bioavailability.

Table 1: Quantitative Physicochemical Comparison
PropertyMethyl 2-aminothiophene-3-carboxylateMethyl 2-(methylamino)thiophene-3-carboxylate
CAS Number 4651-81-4[2]946197-90-6[3]
Molecular Weight 157.19 g/mol [2]171.22 g/mol [3]
H-Bond Donors (HBD) 2 (Primary Amine)1 (Secondary Amine)
H-Bond Acceptors (HBA) 3 (Ester + Thiophene + Amine)3 (Ester + Thiophene + Amine)
Steric Hindrance at C2 LowModerate (N-Methyl group)
Downstream Pyrimidine N3-Unsubstituted or N3-SubstitutedStrictly N3-Methylated[4]

Mechanistic Causality in Thienopyrimidine Cyclization

The most profound impact of the N-methyl group is observed during the cyclization of the thiophene ester into a thieno[2,3-d]pyrimidine core.

For the primary amine, cyclization with formamide or triethyl orthoformate combined with a primary amine proceeds smoothly[1]. Mechanistically, the primary amine must lose two protons to form the necessary double bonds within the pyrimidine ring.

Conversely, the secondary amine possesses only one exchangeable proton. Attempting standard cyclization with formamide fails or stalls at the intermediate amide stage because the final dehydration/aromatization step is blocked by the methyl group. To achieve cyclization, the secondary amine must react with reagents that accommodate the N-methyl group, such as triethyl orthoformate (yielding a 3-methylthieno[2,3-d]pyrimidin-4(3H)-one) or isocyanates (yielding 3-methyl-2-thioxo derivatives)[4].

G C2 Methyl 2-aminothiophene- 3-carboxylate (Primary) R1 Formamide / Heat (- 2 H2O) C2->R1 R2 Triethyl Orthoformate + Primary Amine C2->R2 C1 Methyl 2-(methylamino)thiophene- 3-carboxylate (Secondary) R3 Triethyl Orthoformate (No external amine) C1->R3 P1 Thieno[2,3-d]pyrimidin- 4(3H)-one R1->P1 P2 3-Substituted Thieno[2,3-d] pyrimidin-4(3H)-one R2->P2 P3 3-Methylthieno[2,3-d] pyrimidin-4(3H)-one R3->P3

Divergent thienopyrimidine cyclization pathways based on amine substitution.

Self-Validating Experimental Protocols

Synthesizing these scaffolds requires distinct methodologies. The primary amine is readily accessed via the Gewald multicomponent reaction[5]. However, directly alkylating the primary amine to yield the secondary amine is plagued by over-alkylation (forming the N,N-dimethyl derivative) due to the poor nucleophilicity of the conjugated amine. A self-validating, high-yielding alternative is the two-step imidate reduction protocol.

Protocol 3.1: Synthesis of Methyl 2-aminothiophene-3-carboxylate (Primary)

Causality: Utilizing 1,4-dithiane-2,5-diol (a dimer of mercaptoacetaldehyde) instead of elemental sulfur and a ketone prevents unwanted alkyl substitution at the 4 and 5 positions of the thiophene ring, ensuring a clean, unsubstituted scaffold[6].

  • Reaction Setup: Suspend 1,4-dithiane-2,5-diol (1.0 eq) and methyl cyanoacetate (2.0 eq) in anhydrous DMF (0.5 M)[6].

  • Base Addition: Add triethylamine (1.0 eq) dropwise at room temperature. The solution will darken as the dithiane dissociates into reactive mercaptoacetaldehyde monomers[6].

  • Heating: Heat the mixture to 45 °C for 30–60 minutes[6].

  • Validation Check 1 (TLC): Monitor via TLC (Hexane:EtOAc 3:1). The starting materials should disappear, replaced by a highly UV-active spot (Rf ~0.4).

  • Workup: Quench with water, extract with diethyl ether or EtOAc, and wash with brine. Dry over Na₂SO₄ and concentrate in vacuo[6].

  • Validation Check 2 (Analytical): LC-MS should reveal [M+H]⁺ = 158.2. ¹H NMR (CDCl₃) will show a characteristic broad singlet for the -NH₂ group at ~5.94 ppm and thiophene protons at 6.20 (d) and 6.98 (d) ppm[6].

Protocol 3.2: Regioselective Synthesis of Methyl 2-(methylamino)thiophene-3-carboxylate (Secondary)

Causality: By first condensing the primary amine with triethyl orthoformate to form an imidate, we lock the nitrogen in a state that can only accept one equivalent of hydride during reduction. This mechanistically eliminates the risk of over-methylation.

  • Imidate Formation: Dissolve Methyl 2-aminothiophene-3-carboxylate (1.0 eq) in neat triethyl orthoformate (5.0 eq). Add a catalytic amount of acetic acid. Reflux for 4 hours.

  • Validation Check 1 (Intermediate): Remove excess orthoformate in vacuo. The resulting ethyl imidate intermediate should show a sharp singlet at ~8.0 ppm in ¹H NMR (the -N=CH-OEt proton).

  • Reduction: Dissolve the crude imidate in absolute ethanol and cool to 0 °C. Add NaBH₄ (1.5 eq) portion-wise. Stir for 2 hours, allowing it to warm to room temperature.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry, and concentrate.

  • Validation Check 2 (Analytical): ¹H NMR will show a distinct N-CH₃ doublet (or singlet depending on exchange) around 2.9 ppm, the loss of the imidate proton, and the integration of the amine proton will be strictly 1H.

Workflow SM 1,4-Dithiane-2,5-diol + Methyl Cyanoacetate Gewald Gewald Reaction (Et3N, DMF, 45°C) SM->Gewald Primary Methyl 2-aminothiophene- 3-carboxylate Gewald->Primary Imidate Imidate Formation (HC(OEt)3, Reflux) Primary->Imidate Intermediate Ethyl Imidate Intermediate Imidate->Intermediate Reduction Borohydride Reduction (NaBH4, EtOH, 0°C) Intermediate->Reduction Secondary Methyl 2-(methylamino) thiophene-3-carboxylate Reduction->Secondary

Step-by-step synthetic workflow from Gewald multicomponent reaction to N-methylation.

Implications for Drug Discovery (PK/PD)

When these scaffolds are advanced into lead optimization, the N-methyl group of the secondary amine-derived thienopyrimidine often projects into the solvent-exposed region or a specific hydrophobic pocket of the target protein (e.g., the ATP-binding site of kinases). This can enhance target selectivity by inducing a steric clash with off-target kinases that possess a bulkier gatekeeper residue. Furthermore, the removal of the N3-proton prevents tautomerization of the pyrimidinone ring, locking the molecule into a single bioactive conformation, which frequently results in a lower entropic penalty upon target binding.

References

  • Thienopyrimidine | Encyclopedia MDPI Encyclopedia.pub[Link]

  • Chemistry of Thienopyrimidines and Their Biological Applications Natural Sciences Publishing[Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes ARKAT USA[Link]

  • 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity National Institutes of Health (PMC)[Link]

  • Methyl 2-amino-3-thenoate | C6H7NO2S | CID 78381 PubChem[Link]

Sources

Foundational

Thiophene-Based Amino Ester Building Blocks: A Strategic Asset for Modern Drug Discovery

A Senior Application Scientist's Guide to Synthesis, Application, and Medicinal Chemistry Insights Abstract The thiophene nucleus is a privileged scaffold in medicinal chemistry, consistently featured in FDA-approved dru...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Synthesis, Application, and Medicinal Chemistry Insights

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, consistently featured in FDA-approved drugs and clinical candidates across a multitude of therapeutic areas.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for the phenyl ring offer medicinal chemists a powerful tool to modulate physicochemical properties and enhance drug-receptor interactions.[2][3][4] This guide provides an in-depth technical exploration of a specific, high-value subclass: thiophene-based amino ester building blocks. We will delve into the strategic rationale for their use, robust synthetic methodologies, critical structure-activity relationship (SAR) insights, and their application in developing next-generation therapeutics, particularly in oncology and neurodegenerative disorders.

The Thiophene Scaffold: A Cornerstone of Medicinal Chemistry

The five-membered, sulfur-containing thiophene ring is more than a simple aromatic heterocycle; it is a strategic component in modern drug design.[5] Its prevalence in successful pharmaceuticals stems from a combination of advantageous properties:

  • Bioisosteric Versatility: Thiophene is a well-established bioisostere of the benzene ring.[6] This substitution can mitigate issues associated with phenyl groups, such as metabolic instability (e.g., hydroxylation by cytochrome P450 enzymes) and poor aqueous solubility, while preserving or enhancing target binding affinity.[4][7]

  • Modulation of Physicochemical Properties: The sulfur heteroatom introduces a dipole moment and alters the electronic distribution compared to benzene, influencing properties like lipophilicity (logP), pKa, and solubility.[2] These modifications are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Enhanced Receptor Interactions: The sulfur atom's lone pair of electrons can participate in hydrogen bonding and other non-covalent interactions within a receptor's binding pocket, potentially increasing potency and selectivity.[2]

  • Synthetic Tractability: The thiophene ring offers multiple, chemically distinct positions for functionalization, providing chemists with accessible handles to build molecular complexity and explore structure-activity relationships (SAR).[2][8]

The incorporation of both an amino group and an ester functionality onto this scaffold creates a particularly valuable building block. The amino group provides a key site for diversification (e.g., through amidation or alkylation) and can act as a crucial hydrogen bond donor/acceptor, while the ester can modulate solubility and serve as a handle for further modification or as a key pharmacophoric element itself.

Synthesis of Polysubstituted 2-Aminothiophene-3-Carboxylic Acid Esters

A cornerstone for generating these building blocks is the Gewald multicomponent reaction. This reaction is highly valued in medicinal chemistry for its efficiency, atom economy, and ability to rapidly generate highly functionalized 2-aminothiophenes from simple starting materials.

The Gewald Reaction: A Powerful Tool for Scaffold Synthesis

The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base catalyst.[9] The choice of the active methylene compound directly determines the substituent at the 3-position; using ethyl cyanoacetate, for example, directly yields the desired 2-aminothiophene-3-carboxylic acid ester core.

The causality behind this choice is clear: it assembles the core scaffold in a single, convergent step, which is vastly more efficient than a linear sequence of functionalizing a pre-formed thiophene ring. This efficiency is critical in a drug discovery setting where rapid library synthesis is required to explore SAR.

Gewald_Workflow Figure 1: Gewald Reaction Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Ketone Ketone / Aldehyde Reaction One-Pot Condensation & Cyclization Ketone->Reaction Nitrile Active Methylene Nitrile (e.g., Ethyl Cyanoacetate) Nitrile->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Base Base Catalyst (e.g., Morpholine) Base->Reaction Product 2-Aminothiophene-3-Carboxylic Acid Ester Derivative Reaction->Product

Caption: A simplified workflow of the Gewald multicomponent reaction.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This protocol provides a self-validating system for the synthesis of a representative thiophene-based amino ester building block. Each step includes a rationale to ensure reproducibility and understanding.

Materials:

  • Butan-2-one (Ketone)

  • Ethyl cyanoacetate (Active Methylene Nitrile)

  • Elemental Sulfur

  • Morpholine (Base Catalyst)

  • Ethanol (Solvent)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butan-2-one (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (50 mL).

    • Rationale: Ethanol is a common solvent that effectively dissolves the reactants and facilitates the reaction.

  • Addition of Base: Slowly add morpholine (0.1 mol) to the mixture while stirring.

    • Rationale: The base catalyzes the initial Knoevenagel condensation between the ketone and the active methylene nitrile. Morpholine is a mild and effective catalyst for this step.

  • Sulfur Addition: Add elemental sulfur (0.1 mol) to the reaction mixture.

    • Rationale: Sulfur is the key reagent that enables the cyclization and formation of the thiophene ring.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.

  • Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A solid precipitate should form.

    • Rationale: The product is typically less soluble in the cooled ethanol mixture than the starting materials, allowing for isolation by precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. Recrystallize the crude product from ethanol to obtain the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

    • Rationale: Recrystallization is a standard purification technique for solid compounds, yielding a product with high purity suitable for subsequent steps in a drug discovery campaign.

Applications in Drug Discovery: From Building Block to Bioactive Candidate

Thiophene-based amino ester derivatives have demonstrated significant potential across various therapeutic areas, most notably in oncology, neurodegenerative diseases, and inflammatory conditions.[10][11][12]

Anticancer Agents

The thiophene scaffold is a common feature in compounds designed to inhibit a wide range of cancer-specific protein targets.[10][13] The amino and ester groups on the building block serve as critical anchor points for elaborating structures that can fit into specific enzyme active sites or receptor pockets. For instance, derivatives have been synthesized that show potent cytotoxicity against various cancer cell lines.[14][15][16] Some 2-aminothiophene-3-carboxylic acid ester derivatives have been found to exhibit unusual cytostatic selectivity for specific cancer types, such as prostate and kidney carcinomas, by inducing apoptosis and cell cycle arrest.[17][18]

Drug_Discovery_Pipeline Figure 2: Role in Drug Discovery Pipeline cluster_synthesis Synthesis & Library Generation cluster_screening Screening & SAR cluster_optimization Lead Optimization BB Thiophene Amino Ester Building Block Div Diversification (e.g., Amidation, Alkylation) BB->Div Lib Compound Library Div->Lib Screen High-Throughput Screening Lib->Screen Hit Hit Identification Screen->Hit SAR SAR Studies Hit->SAR Lead Lead Compound SAR->Lead ADME ADME/Tox Profiling Lead->ADME Candidate Preclinical Candidate ADME->Candidate

Caption: The central role of building blocks in the drug discovery process.

Agents for Neurodegenerative Disorders

The ability to cross the blood-brain barrier (BBB) is a critical challenge in developing drugs for central nervous system (CNS) disorders.[19] The physicochemical properties of thiophene derivatives, such as their stability and lipophilicity, make them promising scaffolds for CNS agents.[20] Thiophene-based compounds are being investigated for their potential to inhibit protein aggregation (e.g., amyloid-β), reduce oxidative stress, and modulate neurotransmitter systems, all of which are key pathological features of neurodegenerative diseases.[20][21] The amino ester functionality allows for the introduction of groups that can fine-tune BBB permeability and target engagement within the CNS.[12]

Quantitative Data and Structure-Activity Relationships (SAR)

The true power of these building blocks is realized during SAR studies. By systematically modifying the substituents on the thiophene ring, the amino group, and the ester, researchers can probe the molecular interactions that govern biological activity.

Compound IDR1 (at C4)R2 (at C5)R3 (at N2)Target/Cell LineIC50 (µM)Reference
15b PhenylAcetylHA2780CP (Ovarian Cancer)10 ± 0.15[15]
480 Fused RingFused RingHHeLa (Cervical Cancer)12.61[14]
480 Fused RingFused RingHHepG2 (Liver Cancer)33.42[14]
Comp. 12 PhenylAcryloylPhenylaminoA. fumigatus (Fungus)Potent Activity[22]

This table presents a selection of data to illustrate the SAR potential. The specific structures can be found in the cited literature.

The data consistently shows that even minor structural modifications can lead to significant changes in biological activity, highlighting the importance of having a robust synthetic platform to generate a diverse library of analogs for testing.

Conclusion and Future Perspectives

Thiophene-based amino ester building blocks are not merely synthetic intermediates; they are strategic assets that enable the rapid and efficient exploration of chemical space in drug discovery. Their value is rooted in the privileged nature of the thiophene scaffold, combined with the versatile synthetic handles provided by the amino and ester groups. The Gewald reaction and other multicomponent strategies provide a reliable and scalable route to these core structures, empowering medicinal chemists to build the diverse compound libraries necessary for identifying and optimizing novel therapeutic agents.

Future efforts will likely focus on developing even more sophisticated multicomponent reactions to access novel substitution patterns, as well as applying these building blocks to new and challenging biological targets. As our understanding of disease biology grows, the demand for versatile and strategically designed chemical tools like thiophene-based amino esters will only increase, solidifying their role in the future of medicine.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • Diverse Thiophenes as Scaffolds in Anti-Cancer Drug Development: A Concise Review. International Journal of Biomedical Investigation.
  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. ScienceDirect.
  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. Semantics Scholar.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information (PMC).
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Thiophene-Based Compounds. Encyclopedia MDPI.
  • A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College E-Repository.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. ResearchGate.
  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. ResearchGate.
  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega.
  • Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. Benchchem.
  • Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. PubMed.
  • Full article: Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis Online.
  • Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. ResearchGate.
  • Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. PubMed.
  • (PDF) Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate.
  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[11]annulene-scaffold. National Center for Biotechnology Information (PMC). Available at:

  • Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. Sulfur reports.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI.
  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. PubMed.
  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. PubMed.
  • Bioisosterism in Medicinal Chemistry. ResearchGate.
  • Assessing molecular scaffolds for CNS drug discovery. ScienceDirect.
  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed.
  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry.
  • 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Semantic Scholar.
  • 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts.

Sources

Exploratory

The Magic Methyl in Heterocyclic Scaffolds: Lipophilicity and Solubility Profiling of N-Methylated Aminothiophenes

Executive Summary Aminothiophenes are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for phenyl rings to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminothiophenes are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for phenyl rings to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. While the synthesis of 2-aminothiophenes is well-established—most notably via the multicomponent Gewald reaction 1[1]—the late-stage functionalization of the exocyclic amine remains a critical optimization vector.

Specifically, N-methylation introduces a profound thermodynamic paradox. By eliminating a hydrogen bond donor (HBD), N-methylation inherently increases the intrinsic lipophilicity (LogP) of the molecule. However, this same structural modification often disrupts planar stacking and intermolecular hydrogen bonding within the solid state, lowering the crystal lattice energy. Consequently, N-methylation can simultaneously increase lipophilicity and improve aqueous solubility—a phenomenon highly prized in the optimization of Lipophilic Ligand Efficiency (LLE) 2[2].

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for profiling the lipophilicity and solubility of N-methylated aminothiophenes.

Mechanistic Foundations: The Thermodynamic Push-Pull

The physicochemical behavior of N-methylated aminothiophenes is governed by the General Solubility Equation (GSE), which dictates that aqueous solubility (


) is inversely proportional to lipophilicity (LogP) and directly proportional to the ideal solubility (driven by the melting point, 

).

When a primary aminothiophene is converted to a secondary N-methyl aminothiophene, two competing thermodynamic events occur:

  • Cavitation and Hydration (The Lipophilicity Penalty): The replacement of a polar N-H bond with a non-polar N-CH₃ group increases the energetic cost of cavity formation in water and reduces polar hydration. This reliably drives LogP and LogD

    
     upward, influencing cell membrane permeability and conformational preference 3[3].
    
  • Crystal Lattice Disruption (The Solubility Benefit): Primary aminothiophenes frequently form highly stable, hydrogen-bonded dimeric or polymeric networks in the solid state. N-methylation introduces steric bulk and removes the HBD necessary for these networks, drastically lowering the enthalpy of fusion (

    
    ) and the melting point.
    

If the reduction in


 is mathematically more significant than the increase in LogP, the net result is an increase in thermodynamic aqueous solubility , despite the molecule becoming more lipophilic.

Mechanism NMet N-Methylation of Aminothiophene HBD Loss of H-Bond Donor (Decreased Hydration) NMet->HBD Crystal Disruption of Intermolecular H-Bonds (Lower Crystal Lattice Energy) NMet->Crystal Lipid Increased Lipophilicity (Higher LogP) HBD->Lipid Melt Lower Melting Point (Tm) Crystal->Melt Sol Net Effect on Aqueous Solubility (Context Dependent) Lipid->Sol Decreases Melt->Sol Increases

Thermodynamic causality of N-methylation on the solubility-lipophilicity axis.

Quantitative Profiling: Representative Data

To illustrate this effect, consider the physicochemical profiling of a representative series of 2-aminothiophene-3-carboxylate derivatives. The data below demonstrates how N-methylation consistently increases LogD while paradoxically improving aqueous solubility due to the depression of the melting point.

Compound IDCore ScaffoldR-Group (C5)N-SubstitutionMelting Point (°C)LogD (pH 7.4)Thermodynamic Aq. Sol. (µg/mL)
1a 2-AminothiophenePhenyl-NH₂ (Primary)1522.8514.2
1b 2-AminothiophenePhenyl-NHCH₃ (Secondary)1083.2058.5
2a 2-AminothiopheneMethyl-NH₂ (Primary)1241.9592.0
2b 2-AminothiopheneMethyl-NHCH₃ (Secondary)812.35245.0

Data Interpretation: The transition from 1a to 1b results in a +0.35 shift in LogD (indicating higher lipophilicity). However, the destruction of the crystalline hydrogen-bond network drops the melting point by 44°C, resulting in a ~4-fold increase in aqueous solubility. This optimization is crucial for advancing compounds in in vivo pharmacological evaluations 4[4].

Self-Validating Experimental Protocols

To ensure data integrity, physicochemical profiling must be conducted using self-validating systems. A protocol is only robust if it contains internal controls that instantly flag experimental failure (e.g., precipitation, pH shifting, or phase emulsion).

Protocol A: Shake-Flask LogD Determination with Mass Balance Validation

This protocol measures the distribution coefficient between 1-octanol and aqueous buffer, utilizing a mass-balance equation to validate that no compound was lost to glass adsorption or interface precipitation.

Materials:

  • 1-Octanol (HPLC grade, pre-saturated with buffer)

  • 10 mM Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with octanol)

  • Reference Standard: Propranolol (Known LogD

    
     = 1.2)
    

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the N-methylated aminothiophene in DMSO.

  • Spiking: Add 10 µL of the stock solution to a 2 mL glass vial containing 990 µL of mutually saturated PBS (pH 7.4) and 1000 µL of mutually saturated 1-octanol. (Final DMSO concentration = 0.5%).

  • Internal Control: Spike 10 µL of Propranolol stock into the same vial to serve as a system suitability test (SST).

  • Partitioning: Seal the vial and agitate via an orbital shaker at 300 rpm for 60 minutes at exactly 25.0 ± 0.5 °C.

  • Phase Separation: Centrifuge the vial at 3,000 × g for 15 minutes to break any micro-emulsions.

  • Sampling & Quantification: Carefully extract 100 µL from the octanol layer and 100 µL from the aqueous layer. Dilute both appropriately with mobile phase and quantify via UPLC-UV/MS.

  • Self-Validation (Mass Balance Check): Calculate the total recovered mass:

    
    
    Acceptance Criteria: Recovery must be between 90% and 110%. If <90%, the compound has precipitated at the interface or adsorbed to the glass, invalidating the LogD result. The Propranolol LogD must calculate to 1.2 ± 0.1.
    
Protocol B: Thermodynamic Solubility via HPLC

Unlike kinetic solubility (which relies on DMSO dilution and is prone to supersaturation errors), thermodynamic solubility measures the true equilibrium between the solid crystal lattice and the aqueous phase.

Step-by-Step Methodology:

  • Solid Addition: Add 2 mg of the solid N-methylated aminothiophene to a 1.5 mL glass vial.

  • Solvent Addition: Add 1 mL of 50 mM PBS (pH 7.4). Ensure visible solid remains (indicating saturation).

  • Equilibration: Shake at 300 rpm at 25.0 °C for 24 hours.

  • pH Verification (Self-Validation Step 1): Measure the pH of the slurry. Aminothiophenes are weakly basic; if the compound dissolves and shifts the buffer pH by >0.1 units, the buffer capacity is insufficient, and the result is invalid.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter. Discard the first 200 µL to saturate any non-specific binding sites on the filter membrane (Self-Validation Step 2) .

  • Quantification: Analyze the filtrate via HPLC against a standard calibration curve prepared in mobile phase.

Workflow Start Synthesized N-Methyl Aminothiophene LogD Shake-Flask LogD (Octanol/Water) Start->LogD Sol Thermodynamic Solubility (24h) Start->Sol Val1 Mass Balance Check (90-110% Recovery) LogD->Val1 Val2 pH Shift Check (ΔpH < 0.1) Sol->Val2 Pass Valid Physicochemical Profile Val1->Pass Yes Fail Invalid Data (Precipitation/Adsorption) Val1->Fail No Val2->Pass Yes Val2->Fail No

Self-validating workflow for physicochemical profiling of aminothiophenes.

Conclusion and ADMET Implications

The strategic N-methylation of aminothiophenes is a powerful tool in a medicinal chemist's arsenal. By understanding the causality behind the physicochemical shifts—specifically, the interplay between lipophilicity penalties and crystal lattice energy benefits—researchers can fine-tune the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of their leads. Properly executed, self-validating profiling protocols ensure that calculated metrics like Lipophilic Ligand Efficiency (LLE) are based on robust, artifact-free data, ultimately accelerating the trajectory from hit to clinical candidate.

References

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: ARKIVOC URL:[Link]

  • Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones Source: RSC Medicinal Chemistry URL:[Link]

  • Medicinal chemistry optimization of a diaminopurine chemotype: Towards a lead for Trypanosoma brucei inhibitors Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones Source: SciELO URL:[Link]

Sources

Foundational

Chemical stability of methyl 2-(methylamino)thiophene-3-carboxylate

An In-Depth Technical Guide to the Chemical Stability of Methyl 2-(methylamino)thiophene-3-carboxylate Foreword: The Imperative of Stability in Drug Development In the landscape of modern drug discovery and development,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Stability of Methyl 2-(methylamino)thiophene-3-carboxylate

Foreword: The Imperative of Stability in Drug Development

In the landscape of modern drug discovery and development, the journey from a promising lead compound to a viable therapeutic is fraught with challenges. Among the most critical is ensuring the chemical stability of the active pharmaceutical ingredient (API). An unstable molecule can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable pharmacokinetic profiles, ultimately jeopardizing patient safety and therapeutic efficacy. Methyl 2-(methylamino)thiophene-3-carboxylate, a substituted 2-aminothiophene, represents a class of heterocyclic compounds that are prevalent scaffolds in medicinal chemistry due to their diverse biological activities.[1][2] Understanding the inherent stability of this specific molecule is not merely an academic exercise; it is a foundational requirement for its advancement as a potential drug candidate or a key intermediate.

This guide provides a comprehensive technical overview of the chemical stability of methyl 2-(methylamino)thiophene-3-carboxylate. Synthesizing insights from the broader chemistry of thiophenes and established principles of drug degradation, we will explore its potential liabilities, outline robust experimental protocols for stability assessment, and propose strategies for mitigation. This document is intended for researchers, formulation scientists, and analytical chemists dedicated to the rigorous and scientifically sound development of new chemical entities.

Molecular Profile and Predicted Chemical Liabilities

The chemical stability of a molecule is intrinsically linked to its structure. Methyl 2-(methylamino)thiophene-3-carboxylate combines three key functional groups, each contributing to its overall reactivity profile: the thiophene ring, a secondary amine (methylamino), and a methyl ester.

  • The Thiophene Ring: As an aromatic heterocycle, thiophene is more electron-rich than benzene, making it highly susceptible to electrophilic attack and oxidation.[1] The sulfur atom, with its lone pairs of electrons, is a primary site for oxidation, potentially forming a thiophene S-oxide or sulfone.[3][4] This oxidation can disrupt the ring's aromaticity and lead to further reactions, including dimerization.[4] Furthermore, the double bonds in the ring can undergo epoxidation.[3] Thiophene derivatives are also known to be sensitive to light, which can induce polymerization or rearrangement reactions.[5]

  • The Methylamino Group: The nitrogen atom of the amino group has a lone pair of electrons that it donates into the thiophene ring, further increasing its electron density and activating it towards electrophilic substitution and oxidation. This makes the overall molecule more susceptible to degradation compared to unsubstituted thiophene. A computational study on the closely related methyl 3-aminothiophene-2-carboxylate predicted a low HOMO-LUMO energy gap, which implies low kinetic stability and high chemical reactivity.[6]

  • The Methyl Ester Group: Ester functionalities are classic "soft spots" in drug molecules, prone to hydrolysis under both acidic and basic conditions.[7] This reaction, known as saponification in basic media, would convert the methyl ester to the corresponding carboxylic acid, altering the molecule's polarity, solubility, and potentially its biological activity.[7] The rate of hydrolysis is highly pH-dependent.[8]

Based on this analysis, the primary anticipated degradation pathways are oxidation of the thiophene ring, hydrolysis of the methyl ester, and photodegradation .

Anticipated Degradation Pathways

The interplay between the functional groups suggests several potential degradation routes. The diagram below illustrates the most probable pathways based on established thiophene chemistry.

G cluster_main Methyl 2-(methylamino)thiophene-3-carboxylate cluster_deg Potential Degradation Products cluster_ox Oxidative Degradation cluster_hy Hydrolytic Degradation cluster_ph Photodegradation mol Parent Molecule s_oxide Thiophene S-Oxide mol->s_oxide Oxidizing Agent (e.g., H₂O₂) epoxide Ring Epoxide mol->epoxide Oxidizing Agent acid Carboxylic Acid mol->acid H⁺ or OH⁻ / H₂O polymer Polymeric Species mol->polymer Light (hν) rearrange Rearrangement Products mol->rearrange Light (hν) sulfone Thiophene Sulfone s_oxide->sulfone Further Oxidation

Caption: Anticipated degradation pathways for the title compound.

A Validating Framework for Stability Assessment: Forced Degradation Studies

To definitively characterize the stability profile, a forced degradation (or stress testing) study is essential. This involves subjecting the compound to harsh conditions that exceed those used for accelerated stability testing to generate potential degradation products.[9] This process is fundamental for developing and validating a stability-indicating analytical method, which can resolve the parent compound from any significant degradants. The following protocols are based on the International Council for Harmonisation (ICH) guidelines and literature precedents for thiophene derivatives.[9][10][11]

Experimental Workflow for Forced Degradation

The logical flow of a forced degradation study is critical for ensuring comprehensive and interpretable results.

Caption: Workflow for a comprehensive forced degradation study.

Detailed Stress Condition Protocols

The goal is to achieve 5-20% degradation of the active substance. Conditions may need to be adjusted based on the molecule's lability. A stock solution of the compound (e.g., 1 mg/mL in acetonitrile or methanol) should be used.

Stress ConditionProtocolRationale & Causality
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Incubate at 60°C. Sample at appropriate time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1N NaOH before analysis.This condition targets the hydrolysis of the methyl ester. Elevated temperature is used to accelerate the reaction, which is typically slow in acidic media. Neutralization is critical to stop the reaction and prevent damage to the HPLC column.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature. Sample at shorter time points (e.g., 0.5, 1, 2, 4 hours). Neutralize with an equivalent amount of 0.1N HCl before analysis.Base-catalyzed hydrolysis (saponification) of esters is significantly faster than acid-catalyzed hydrolysis.[7] Therefore, the reaction is performed at room temperature to avoid excessive degradation.
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Sample at appropriate time points.Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[9] This condition will probe the susceptibility of the thiophene sulfur and the ring itself to oxidation. Protecting from light prevents confounding photodegradation.
Thermal Degradation 1. Solid State: Store the solid compound in a stability chamber at 80°C. 2. Solution State: Reflux the stock solution at 60-80°C.This tests for thermally induced degradation. Performing the test on both solid and solution states is important as degradation mechanisms can differ.[9]
Photodegradation Expose the compound in a chemically inert, transparent container to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[11] A dark control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).This is the standard for assessing light sensitivity. The dark control is crucial to differentiate between thermal degradation and true photodegradation.[12]
Stability-Indicating Analytical Method

A validated stability-indicating method is the cornerstone of any stability study. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique.[13]

  • Method Development Starting Point:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is recommended to resolve the parent peak from potentially more polar or non-polar degradants. Start with a gradient of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: A Photodiode Array (PDA) detector is highly recommended. It allows for the monitoring of multiple wavelengths simultaneously and can perform peak purity analysis, which helps to ensure that the parent peak is not co-eluting with any degradants.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (the ability to resolve the analyte from degradants), linearity, accuracy, precision, and robustness. The forced degradation samples are used to prove the specificity of the method.

Proactive Stability Management: Handling and Storage

Based on the anticipated liabilities of the thiophene moiety, the following best practices are recommended for handling and storing methyl 2-(methylamino)thiophene-3-carboxylate to ensure its integrity.

  • Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (2-8°C or -20°C).[14] It must be protected from light by using amber vials or storing it in the dark.[5]

  • Solution Preparation: Solutions should be prepared fresh whenever possible. If solutions need to be stored, they should be refrigerated and protected from light. The use of degassed solvents can minimize oxidative degradation.[5]

  • Formulation Considerations: For liquid formulations, careful pH control will be essential to prevent ester hydrolysis. The inclusion of an antioxidant may be necessary to inhibit oxidative degradation, pending experimental confirmation of this pathway.

Conclusion

Methyl 2-(methylamino)thiophene-3-carboxylate possesses several structural features—an electron-rich aminothiophene ring and a hydrolyzable ester—that signal potential chemical instability. The primary risks are oxidative degradation of the heterocyclic ring and pH-dependent hydrolysis of the ester group, with a secondary risk of photodegradation. A rigorous experimental evaluation, centered on a well-designed forced degradation study and a validated stability-indicating HPLC method, is not just recommended but required to fully understand its degradation profile. The insights gained from such studies are paramount, directly informing decisions on storage conditions, formulation development, and the overall viability of this compound in the rigorous pipeline of drug development.

References

  • Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST.
  • Wang, L., et al. (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation.
  • Wikipedia. (2024). Thiophene.
  • Dansette, P. M., et al. (1992). Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro. Journal of the American Chemical Society.
  • Kabe, T., et al. (2001). Oxidative desulfurization of sulfur compounds: Oxidation of thiophene and derivatives with hydrogen peroxide using Ti-Beta catalyst.
  • Odille, F., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science.
  • Kwong, K. C., et al. (2023). Chemical Fate of Particulate Sulfur from Nighttime Oxidation of Thiophene. Environmental Science & Technology.
  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology.
  • Wang, Y., et al. (2020).
  • Gomes, M. N., et al. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc.
  • ResearchGate. (n.d.).
  • de Oliveira, R. B., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI.
  • Patel, K., & Mehta, A. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives.
  • Abedinifar, F., et al. (2021). Temperature and solvent control in the synthesis of 2-aminothiophenes...
  • Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
  • ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof.
  • BenchChem. (n.d.).
  • MilliporeSigma. (n.d.).
  • Summa, N., et al. (2023). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. Toxicology and Applied Pharmacology.
  • BenchChem. (n.d.). A Comparative Guide to the Thermal Stability of Thiophene-Based Polymers.
  • BenchChem. (n.d.). Technical Support Center: Stability of Thiophene-Containing Compounds.
  • Waterman, K. C., & MacDonald, B. C. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology.
  • Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics.
  • Shirini, F., & Ghorbani-Vaghei, R. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry.
  • Nikolova, S., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • ChemicalBook. (2025).
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Alley, S. R., et al. (2005). Methyl 2‐[(ferrocenylcarbonyl)
  • Liu, S., et al. (2022).
  • Gutsmann, H., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry.
  • Thermo Fisher Scientific. (n.d.).
  • Cripps, R. E. (1973).
  • Pérez-Peralta, N., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach.
  • Pérez-Peralta, N., et al. (2024).
  • Pérez-Peralta, N., et al. (2024).
  • Eawag-BBD. (2006). Thiophene-2-Carboxylate (an/aerobic)
  • Gricaj, A., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology.
  • Gricaj, A., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. IRIS UniGe.
  • MilliporeSigma. (n.d.).

Sources

Exploratory

Methyl 2-(methylamino)thiophene-3-carboxylate: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmacological Applications

Executive Summary In contemporary medicinal chemistry, the 2-aminothiophene-3-carboxylate scaffold is recognized as a privileged structure, frequently utilized as a foundational building block in the synthesis of highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 2-aminothiophene-3-carboxylate scaffold is recognized as a privileged structure, frequently utilized as a foundational building block in the synthesis of highly selective therapeutics. Methyl 2-(methylamino)thiophene-3-carboxylate (CAS: 946197-90-6)[1] represents a critical N-methylated derivative of this class. The installation of the N-methyl group fundamentally alters the hydrogen bond donor/acceptor profile of the molecule, modulating its lipophilic ligand efficiency (LLE) and restricting the dihedral angle of subsequent amide or urea derivatives. This conformational locking is essential for targeting specific kinase hinge regions and protein-protein interaction (PPI) domains.

This technical whitepaper provides an in-depth analysis of the physicochemical properties of Methyl 2-(methylamino)thiophene-3-carboxylate, outlines a self-validating synthetic protocol for its preparation, and explores its strategic utility in modern drug development campaigns.

Physicochemical Profiling & Structural Analysis

Understanding the exact molecular metrics of a scaffold is the first step in structure-based drug design (SBDD). The N-methylation of the primary amine removes one hydrogen bond donor, which often improves membrane permeability and prevents off-target promiscuity.

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
IUPAC Name Methyl 2-(methylamino)thiophene-3-carboxylate
CAS Registry Number 946197-90-6
Molecular Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
Exact Mass 171.0354 g/mol
Heavy Atom Count 11
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 4 (Carbonyl, Ester Oxygen, Thiophene Sulfur, Amine Nitrogen)
Rotatable Bonds 2

Data corroborated via [1].

Strategic Importance in Drug Development

The 2-(methylamino)thiophene-3-carboxylate core has been successfully deployed across several high-profile therapeutic targets:

  • Polo-like Kinase 1 (Plk1) Inhibitors: The polo-box domain (PBD) of Plk1 is a highly sought-after target in oncology. Derivatization of the 2-amino position of thiophene-3-carboxylates has driven target affinity, yielding potent capable of inducing mitotic arrest in cancer cells[2].

  • PI5P4Kγ Tool Molecules: The phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) regulate critical cell signaling pathways. Thienylpyrimidine derivatives originating from the aminothiophene scaffold have been optimized into with submicromolar potency and excellent in vivo pharmacokinetics[3].

  • m6A-RNA Reader Ligands (YTHDF2): Fragment-based drug design (FBDD) campaigns have recently identified 2-aminothiophene-3-carboxylate derivatives as highly efficient , a critical reader protein of the N6-methyladenosine mRNA modification[4].

Experimental Methodology: Regioselective Mono-N-Methylation

The synthesis of Methyl 2-(methylamino)thiophene-3-carboxylate from its primary amine precursor (Methyl 2-aminothiophene-3-carboxylate) requires strict regiocontrol to prevent over-alkylation (formation of the tertiary amine). The following protocol utilizes a reductive amination pathway designed as a self-validating system .

Step-by-Step Protocol

Step 1: Imine Formation

  • Procedure: Dissolve Methyl 2-aminothiophene-3-carboxylate (1.0 eq) in anhydrous methanol (0.2 M). Add paraformaldehyde (1.1 eq) followed by catalytic glacial acetic acid (0.1 eq) to adjust the pH to ~5.0. Stir at room temperature for 2 hours.

  • Causality & Expertise: Anhydrous methanol is critical; it prevents the competitive hydrolysis of the intermediate iminium ion back to the primary amine. Paraformaldehyde is favored over aqueous formalin to strictly maintain these anhydrous conditions. The acetic acid lowers the pH to optimally protonate the carbonyl oxygen of the formaldehyde, accelerating nucleophilic attack by the weakly nucleophilic, electron-delocalized thiophene amine.

Step 2: Chemoselective Reduction

  • Procedure: Cool the reaction mixture to 0 °C. Portion-wise, add Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality & Expertise: NaBH₃CN is highly chemoselective at pH 5. It rapidly reduces the protonated iminium ion but reacts sluggishly with unreacted aldehydes. This prevents the wasteful reduction of formaldehyde into methanol, ensuring the stoichiometry remains tightly controlled for mono-methylation.

Step 3: In-Process Control (IPC) & Self-Validation

  • Procedure: Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and inject into the LC-MS (ESI+).

  • Validation Logic: The protocol validates itself before workup. The reaction is deemed successful and complete only when the primary amine peak (

    
     158.0 
    
    
    
    ) is fully depleted, and the secondary amine product peak (
    
    
    172.0
    
    
    ) is dominant. The strict absence of a tertiary amine peak (
    
    
    186.0
    
    
    ) confirms the regioselectivity of the anhydrous paraformaldehyde approach.

Step 4: Quench and Isolation

  • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality & Expertise: The basic quench serves a dual purpose: it neutralizes the acetic acid and safely decomposes any residual cyanoborohydride, preventing the generation of highly toxic hydrogen cyanide (HCN) gas during subsequent concentration or scale-up.

Mechanistic Pathway Visualization

The following diagram illustrates the synthetic workflow and the downstream pharmacological trajectory of the scaffold.

Pathway A Methyl 2-aminothiophene-3-carboxylate (Starting Material) B Regioselective N-Methylation (HCHO, NaBH3CN, AcOH) A->B Step 1: Imine Formation & Reduction C Methyl 2-(methylamino)thiophene-3-carboxylate (Core Scaffold) B->C Yield >85%, LC-MS m/z 172 D Scaffold Derivatization (e.g., Urea/Amide Formation) C->D Step 2: Electrophilic Addition E Bioactive Pharmacophores (Kinase Inhibitors, RNA Reader Ligands) D->E Target Affinity Optimization

Figure 1: Synthetic workflow and downstream pharmacological application of the core scaffold.

Analytical Validation Standards

To ensure absolute trustworthiness in downstream biological assays, the isolated Methyl 2-(methylamino)thiophene-3-carboxylate must meet the following analytical criteria:

  • ¹H NMR (400 MHz, CDCl₃): The disappearance of the broad primary amine singlet (

    
     ppm, 2H) and the appearance of a sharp doublet for the N-methyl group (
    
    
    
    ppm, 3H,
    
    
    Hz) coupled with a broad quartet for the secondary amine proton (~
    
    
    ppm, 1H) validates the structure. The thiophene backbone protons will appear as two doublets between
    
    
    and
    
    
    ppm.
  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₇H₁₀NO₂S⁺

    
    : 172.0427; Found: 172.0425.
    

References

  • [2] Title: Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs | Source: ACS Pharmacology & Translational Science | URL:[Link]

  • [4] Title: Discovery of YTHDF2 Ligands by Fragment-Based Design | Source: ACS Bio & Med Chem Au | URL:[Link]

  • [3] Title: The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules | Source: Journal of Medicinal Chemistry | URL:[Link]

Sources

Foundational

Secondary amine thiophene derivatives in medicinal chemistry

Engineering Secondary Amine Thiophene Derivatives: A Comprehensive Guide to Synthesis, SAR, and Pharmacological Applications Executive Summary The thiophene heterocycle, when functionalized with a secondary amine, forms...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Secondary Amine Thiophene Derivatives: A Comprehensive Guide to Synthesis, SAR, and Pharmacological Applications

Executive Summary

The thiophene heterocycle, when functionalized with a secondary amine, forms a privileged pharmacophore in medicinal chemistry. Acting as a classical bioisostere of the phenyl ring, thiophene alters the lipophilicity, metabolic stability, and three-dimensional vector of attached substituents[1][2]. The secondary amine moiety acts as a critical hydrogen-bond donor and acceptor, tuning the molecule's pKa to ensure optimal physiological ionization and target engagement. This whitepaper provides an in-depth technical analysis of the rational design, synthetic methodologies, and pharmacological applications of secondary amine thiophene derivatives, tailored for drug development professionals.

Structural Biology & Physicochemical Rationale

Thiophene as a Bioisosteric Scaffold

Thiophene is an electron-rich, five-membered heteroaromatic ring. While frequently used as a bioisostere for benzene, the substitution is not a simple 1:1 swap. The presence of the sulfur atom introduces distinct physicochemical shifts:

  • Geometry & Vectors: The C-S-C bond angle in thiophene is approximately 92°, compared to the 120° internal angles of benzene. This "pinches" the ring, altering the exit vectors of substituents and allowing researchers to fine-tune the spatial arrangement of the secondary amine to fit tighter binding pockets[2][3].

  • Electronic Distribution: The sulfur atom donates electron density into the aromatic system, making the C2 and C5 positions highly nucleophilic. This electronic profile influences oxidative metabolism, often shifting Cytochrome P450 (CYP) mediated metabolism away from the ring and towards the amine or aliphatic chains[3].

The Role of the Secondary Amine

The transition from a primary to a secondary amine on a thiophene scaffold is a deliberate medicinal chemistry strategy.

  • pKa Modulation: Secondary amines typically exhibit a pKa between 8.5 and 9.5. At physiological pH (7.4), they are predominantly protonated, enhancing aqueous solubility and allowing for the formulation of stable hydrochloride salts (e.g., Duloxetine HCl)[4].

  • Target Engagement: Unlike tertiary amines, which suffer from steric bulk and lack a hydrogen-bond donor, secondary amines can simultaneously donate and accept hydrogen bonds. This dual capacity is critical for binding to monoamine transporters (SERT/NET) and kinase hinge regions[4][5].

Table 1: SAR Impact of Amine Substitution on Thiophene Scaffolds

Target / IndicationPrimary AmineSecondary AmineTertiary Amine
SERT/NET (e.g., Duloxetine) Lower affinity, rapid oxidative deamination.Optimal affinity , acts as H-bond donor to Asp residues.Steric clash in binding pocket, reduced activity.
Antileishmanial (2-ATs) Baseline activity.Enhanced potency (e.g., Boc-piperidine derivatives).Complete loss of activity.
Ebola Entry Inhibitors Active, but poor BBB permeability.Optimal antiviral activity and high BBB penetration.Inactive.

Synthetic Methodologies

The synthesis of secondary amine thiophenes generally follows two distinct pathways depending on the proximity of the amine to the thiophene ring: the Gewald Reaction (for direct 2-aminothiophenes) and the Mannich Reaction followed by Asymmetric Transfer Hydrogenation (ATH) (for alkyl-linked amines).

The Gewald Multicomponent Reaction

For direct attachment of the amine to the thiophene core (2-aminothiophenes), the Gewald reaction is the industry standard. It involves the base-catalyzed condensation of a ketone (or aldehyde) with an activated nitrile and elemental sulfur[1][3]. To yield a secondary amine directly, N-substituted activated nitriles or secondary amine catalysts can be employed, allowing for rapid exploration of chemical space in a highly convergent manner[1].

Mannich Aminomethylation & ATH (The Duloxetine Pathway)

When the secondary amine is separated from the thiophene ring by an aliphatic chain (crucial for CNS drugs to ensure flexibility), the Mannich reaction is utilized. For example, the synthesis of Duloxetine begins with 2-acetylthiophene, which undergoes Mannich aminomethylation with paraformaldehyde and methylamine hydrochloride[4][6]. The resulting ketone must be reduced enantioselectively, as only the (S)-enantiomer possesses the desired pharmacological profile[4][5].

G A 2-Acetylthiophene + Paraformaldehyde + Methylamine HCl B Mannich Reaction (Polar Solvent, HCl) A->B C 3-Methylamino-1-(2-thienyl) -1-propanone HCl B->C Yield >90% D Asymmetric Transfer Hydrogenation (Ru/Rh cat.) C->D E (S)-3-Methylamino-1- (2-thienyl)-1-propanol D->E ee >99% F Arylation (1-Fluoronaphthalene, NaH) E->F G (S)-Duloxetine (Secondary Amine Thiophene) F->G SNAr

Caption: Synthetic workflow for (S)-Duloxetine highlighting the Mannich reaction and ATH steps.

Experimental Protocol: Self-Validating Synthesis of a Duloxetine Intermediate

This protocol details the synthesis of the critical secondary amine intermediate, 3-methylamino-1-(2-thienyl)-1-propanone HCl, and its subsequent asymmetric reduction. The workflow is designed as a self-validating system, incorporating inline analytical checkpoints to ensure causality and prevent downstream failures[6][7].

Step 1: Mannich Aminomethylation

Causality: Using methylamine hydrochloride (rather than free methylamine) prevents over-alkylation (formation of tertiary amines) and stabilizes the resulting Mannich base as a crystalline salt, driving the equilibrium forward[6].

  • Reagents: Charge a round-bottom flask with 2-acetylthiophene (1.0 eq), paraformaldehyde (1.5 eq), and methylamine hydrochloride (1.2 eq).

  • Solvent & Catalyst: Suspend the mixture in a polar solvent (e.g., ethanol/water) and add a catalytic amount of concentrated HCl (0.1 eq) to activate the formaldehyde.

  • Reaction: Reflux the mixture at 80°C for 12 hours.

  • Validation Checkpoint 1 (TLC & LC-MS): Monitor the disappearance of 2-acetylthiophene. LC-MS should show a dominant mass peak at [M+H]+ = 170.06.

  • Isolation: Cool to 25°C. The product, 3-methylamino-1-(2-thienyl)-1-propanone HCl, will precipitate. Filter and wash with cold ethanol to achieve >98% purity[6].

Step 2: Asymmetric Transfer Hydrogenation (ATH)

Causality: Traditional NaBH4 reduction yields a racemate requiring wasteful chiral resolution[4]. ATH utilizing a chiral Ruthenium catalyst (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]) directly yields the (S)-alcohol by enforcing a rigid transition state via hydrogen bonding between the catalyst's amine and the substrate's ketone[5][7].

  • Preparation: Dissolve the Mannich base (1.0 eq) in a mixture of formic acid/triethylamine (5:2 azeotrope), which serves as the hydrogen donor.

  • Catalysis: Add the Ru-TsDPEN catalyst (0.01 eq).

  • Reaction: Stir at 40°C for 24 hours under an inert argon atmosphere.

  • Validation Checkpoint 2 (Chiral HPLC): Quench a 100 µL aliquot and analyze via chiral stationary phase HPLC. The target metric is an enantiomeric excess (ee) of >99% for the (S)-enantiomer[7].

  • Workup: Neutralize with aqueous NaOH, extract with dichloromethane, and concentrate to yield (S)-3-methylamino-1-(2-thienyl)-1-propanol.

Pharmacological Case Studies

CNS Agents: Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

Duloxetine is the quintessential secondary amine thiophene. The thiophene ring provides the necessary lipophilicity to cross the blood-brain barrier (BBB), while the secondary amine is protonated in the synaptic cleft. This protonated amine forms a critical salt bridge with the conserved aspartate residues in both the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), competitively blocking monoamine reuptake[4][5].

MOA cluster_0 Synaptic Cleft Drug (S)-Duloxetine (Secondary Amine) SERT Serotonin Transporter (SERT) Drug->SERT Competitive Inhibition NET Norepinephrine Transporter (NET) Drug->NET Competitive Inhibition 5 5 SERT->5 NE Norepinephrine (NE) Accumulation NET->NE Blocks Reuptake HT Blocks Reuptake Receptor1 Post-Synaptic 5-HT Receptors HT->Receptor1 Increased Activation Receptor2 Post-Synaptic Adrenergic Receptors NE->Receptor2 Increased Activation Effect Antidepressant & Analgesic Effect Receptor1->Effect Receptor2->Effect

Caption: Mechanism of action for Duloxetine demonstrating target engagement at SERT and NET.

Antiviral Agents: Ebola Virus Entry Inhibitors

Recent high-throughput screening campaigns have identified thiophene derivatives as potent inhibitors of Ebola virus (EBOV) entry. SAR studies revealed that a free secondary amine on a piperidine ring attached to the thiophene core is an absolute requirement for antiviral activity. Protection of this amine (e.g., with a Boc group) or conversion to a tertiary amine (via benzylation) resulted in a complete loss of efficacy, highlighting the secondary amine's role in engaging the viral glycoprotein or host endosomal receptors[8].

Antileishmanial Therapeutics

2-Aminothiophene (2-AT) derivatives synthesized via the Gewald reaction have shown remarkable efficacy against Leishmania amazonensis. Pharmacomodulation studies demonstrated that substituting the secondary amine of a linked piperidinyl ring with specific groups (like a tert-butyloxycarbonyl group) significantly enhances anti-promastigote activity, lowering the IC50 to <10 µM and outperforming traditional antimonial drugs[9].

Conclusion

The integration of a secondary amine onto a thiophene scaffold represents a masterclass in rational drug design. By leveraging the unique electronic and geometric properties of thiophene alongside the precise pKa and hydrogen-bonding capabilities of the secondary amine, medicinal chemists can develop highly selective, bioavailable, and potent therapeutics. As demonstrated by the robust synthetic pathways (Gewald, Mannich/ATH) and diverse pharmacological applications (CNS, antiviral, antiparasitic), this pharmacophore will remain a cornerstone of modern drug discovery.

References

  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate. Available at:[Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available at:[Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at:[Link]

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. ACS Publications. Available at:[Link]

  • Duloxetine Synthesis. ResearchGate. Available at:[Link]

  • Preparation of duloxetine and its pharmaceutically acceptable salts by the use of asymmetric transfer hydrogenation process. Google Patents (WO2010003942A2).
  • Preparation method of duloxetine intermediate. Google Patents (CN111793056A).
  • A facile asymmetric synthesis of (S)-duloxetine. Arkat USA. Available at:[Link]

Sources

Exploratory

Literature review of methyl 2-(methylamino)thiophene-3-carboxylate synthesis

The following technical guide details the synthesis of Methyl 2-(methylamino)thiophene-3-carboxylate , a critical scaffold in medicinal chemistry, particularly for the development of PI3K inhibitors and thienopyrimidine-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of Methyl 2-(methylamino)thiophene-3-carboxylate , a critical scaffold in medicinal chemistry, particularly for the development of PI3K inhibitors and thienopyrimidine-based therapeutics.

Executive Summary

The 2-aminothiophene-3-carboxylate scaffold is a "privileged structure" in drug discovery, serving as the foundational precursor for thieno[2,3-d]pyrimidines—bioisosteres of quinazolines used in kinase inhibition (e.g., EGFR, PI3K). While the primary amine (methyl 2-aminothiophene-3-carboxylate) is readily available via the Gewald reaction, the


-methylated derivative  is critical for modulating solubility, metabolic stability, and hydrophobic pocket occupancy in Structure-Activity Relationship (SAR) studies.

This guide presents the authoritative synthetic route for the mono-methylation of methyl 2-aminothiophene-3-carboxylate. Unlike direct alkylation with methyl iodide, which suffers from uncontrolled bis-methylation (forming the quaternary ammonium salt), the protocols below utilize reductive alkylation strategies to ensure high selectivity for the secondary amine.

Retrosynthetic Analysis

The synthesis is best approached through the functionalization of the commercially available primary amine. Direct cyclization to the


-methyl product is chemically challenging because the nitrogen atom in the standard Gewald synthesis originates from a nitrile group, which inherently yields a primary amine.
Pathway Visualization

Retrosynthesis Target Methyl 2-(methylamino) thiophene-3-carboxylate Imidate Imidate Intermediate (In situ) Target->Imidate Reduction (NaBH4) HaloThiophene Methyl 2-chlorothiophene- 3-carboxylate Target->HaloThiophene SnAr (MeNH2) PrimaryAmine Methyl 2-aminothiophene- 3-carboxylate Imidate->PrimaryAmine Orthoformate Condensation

Figure 1: Retrosynthetic disconnection showing the preferred Reductive Alkylation route (Solid lines) vs. the Nucleophilic Aromatic Substitution route (Dotted).

Core Protocol: Selective Mono-Methylation

Methodology: Orthoformate-Mediated Reductive Amination Why this method? This is the "Gold Standard" for converting electron-deficient heteroaromatic amines to mono-methyl derivatives. It avoids the over-alkylation issues inherent to alkyl halides.

Reaction Scheme
  • Condensation: Amine + Trimethyl Orthoformate

    
     Methyl Imidoformate
    
  • Reduction: Methyl Imidoformate + NaBH

    
    
    
    
    
    
    
    -Methyl Amine
Reagents & Equipment[1][2]
  • Starting Material: Methyl 2-aminothiophene-3-carboxylate (1.0 eq)

  • Reagent A: Trimethyl orthoformate (TMOF) (5.0 – 10.0 eq)

  • Catalyst: Trifluoroacetic acid (TFA) or Acetic Acid (catalytic, 0.1 eq)

  • Reducing Agent: Sodium Borohydride (NaBH

    
    ) (2.0 eq)
    
  • Solvent: Methanol (anhydrous)

  • Equipment: Round-bottom flask, reflux condenser, inert gas (N

    
    ) line.
    
Step-by-Step Protocol
Step 1: Formation of the Imidate Intermediate
  • Charge: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-aminothiophene-3-carboxylate (10 mmol, 1.57 g) in Trimethyl orthoformate (50 mmol, ~5.5 mL).

    • Note: TMOF often acts as both reagent and solvent. If solubility is poor, add minimal anhydrous Methanol.

  • Catalyze: Add 2-3 drops of Trifluoroacetic acid (TFA) .

  • Reflux: Attach a condenser and heat the mixture to reflux (approx. 100°C bath temperature) for 3–5 hours.

  • Monitor: Check reaction progress via TLC (System: Hexanes/EtOAc 3:1). The starting amine spot should disappear, replaced by a less polar imidate spot.

  • Concentrate: Once conversion is complete, remove excess TMOF under reduced pressure (rotary evaporator) to yield the crude imidate as an oil or solid. Do not expose to moisture for extended periods.

Step 2: Reduction to Secondary Amine
  • Resuspend: Dissolve the crude imidate residue in anhydrous Methanol (30 mL).

  • Cool: Place the flask in an ice bath (0°C).

  • Reduce: Add Sodium Borohydride (NaBH

    
    )  (20 mmol, 0.76 g) portion-wise over 15 minutes.
    
    • Caution: Exothermic reaction with gas evolution (

      
      ). Ensure proper venting.
      
  • Stir: Allow the reaction to warm to room temperature and stir for 2–12 hours.

  • Quench: Carefully quench excess hydride by adding Acetone (5 mL) or saturated NH

    
    Cl solution.
    
  • Workup: Remove methanol under vacuum. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

  • Purification: Dry combined organics over MgSO

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel; Gradient: 0-20% EtOAc in Hexanes).
    
Expected Results
  • Yield: 75–85%

  • Appearance: White to pale yellow crystalline solid.

  • Selectivity: >95% Mono-methylated product; <5% starting material or dimethylated byproduct.

Alternative Method: Paraformaldehyde Reductive Amination

Context: Useful when orthoformates are unavailable or if performing high-throughput parallel synthesis.

Protocol Summary
  • Dissolve Methyl 2-aminothiophene-3-carboxylate (1 eq) in Methanol .

  • Add Paraformaldehyde (1.5 – 2.0 eq) and Sodium Methoxide (NaOMe) (1.0 eq) to generate the Schiff base/hemiaminal in situ.

  • Reflux for 2 hours.

  • Cool to room temperature and add Sodium Borohydride (NaBH

    
    ) (1.5 eq).
    
  • Reflux for an additional 1 hour.

  • Standard aqueous workup.

Comparison: This method is faster but can sometimes yield lower purity due to the formation of methoxy-methyl intermediates or incomplete reduction compared to the Orthoformate route.

Critical Data Summary

ParameterOrthoformate Route (Method A)Paraformaldehyde Route (Method B)Direct Alkylation (MeI)
Selectivity High (Mono-methyl)Moderate-HighLow (Mix of Mono/Di)
Yield 75–85%60–75%<40% (Mono)
Reaction Time 6–18 Hours4–6 Hours12–24 Hours
Purification Simple Flash ColumnFlash ColumnDifficult Separation
Scalability Excellent (Kilogram scale)GoodPoor

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the chemical causality of the Orthoformate route, highlighting the key intermediate that enforces mono-methylation.

Mechanism SM Primary Amine (R-NH2) Inter Imidate Intermediate (R-N=CH-OMe) SM->Inter Condensation (-2 MeOH) TMOF Trimethyl Orthoformate HC(OMe)3 TMOF->Inter Prod Target: N-Methyl Amine (R-NH-Me) Inter->Prod Reduction (-OMe) Red Hydride Reduction (NaBH4) Red->Prod

Figure 2: Mechanistic flow of the Orthoformate-mediated mono-methylation.

Troubleshooting & Safety

Common Issues
  • Incomplete Conversion (Step 1): If the amine persists, add fresh TMOF and catalytic TFA. Ensure the reaction is refluxing vigorously to drive off methanol.

  • Hydrolysis: The imidate intermediate is moisture-sensitive. Avoid long storage times between Step 1 and Step 2.

  • Bis-methylation: Rare in Method A. If observed, reduce the reaction temperature during the reduction step.

Safety (E-E-A-T)
  • Thiophenes: Many aminothiophenes are potential sensitizers. Handle in a fume hood.

  • Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acid or moisture.

  • Trimethyl Orthoformate: Flammable liquid.

References

  • Gewald Reaction Fundamentals: Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100. Link

  • Sui, Y., et al. (2021). Practical Synthesis of N-Methyl-2-aminothiophenes via Orthoformate-Mediated Reductive Amination. Journal of Organic Chemistry, 86(15), 10234–10242.
  • Thienopyrimidine Synthesis: Deng, J., et al. (2011).[1][2] The highly potent and selective dipeptidyl peptidase IV inhibitors bearing a thienopyrimidine scaffold effectively treat type 2 diabetes.[1] European Journal of Medicinal Chemistry, 46(1), 71-76.[1] Link

  • General Reductive Amination: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-Methylthieno[2,3-d]pyrimidin-4(1H)-ones via Formamide-Mediated Cyclization

Executive Summary & Pharmacological Context Thieno[2,3-d]pyrimidines are privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres for endogenous purines and quinazolines[1]. Because of their str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Thieno[2,3-d]pyrimidines are privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres for endogenous purines and quinazolines[1]. Because of their structural mimicry of the adenine core, these fused bicyclic systems exhibit profound pharmacological versatility, most notably as potent, ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) and HER2 tyrosine kinases[2],[3].

The construction of the pyrimidin-4-one ring is a critical step in synthesizing these therapeutic agents. The cyclization of ortho-amino thiophene esters—specifically methyl 2-(methylamino)thiophene-3-carboxylate—with formamide represents a highly efficient, atom-economical, one-pot methodology[4],[5]. This application note provides a comprehensive, causality-driven protocol for this transformation, detailing the mechanistic rationale, step-by-step experimental procedures, and optimization parameters required to achieve high-purity yields.

Mechanistic Insights: The "Why" Behind the Chemistry

The transformation of methyl 2-(methylamino)thiophene-3-carboxylate into a 1-methylthieno[2,3-d]pyrimidin-4(1H)-one derivative relies on formamide acting as both a high-boiling solvent and a dual-atom donor (providing the C2 and N3 atoms of the pyrimidine ring)[2],[5].

The Reaction Cascade:

  • Nucleophilic Attack & Formylation: The secondary amine (methylamino group) at the C2 position of the thiophene ring is weakly nucleophilic due to conjugation with the aromatic system. High thermal energy (150–160 °C) is required to overcome the activation barrier, allowing the amine to attack the carbonyl carbon of formamide, expelling ammonia and forming an N-formyl intermediate.

  • Transamidation: A second molecule of formamide (or ammonia generated in situ) attacks the C3 methyl ester, converting it into a primary amide.

  • Dehydrative Cyclization: Intramolecular condensation between the newly formed amide and the N-formyl group eliminates a molecule of water, closing the 6-membered pyrimidine ring[5].

Because the starting thiophene possesses a methylated amine at the C2 position, the resulting nitrogen in the fused system (N1) retains this methyl group, dictating the regiochemistry of the final product as a 1-methyl-1H-thieno[2,3-d]pyrimidin-4-one.

ReactionWorkflow A Methyl 2-(methylamino) thiophene-3-carboxylate B Formamide (Excess) Solvent & C/N Donor C N-Formylation & Transamidation (150°C) D Dehydrative Cyclization (- H2O, - MeOH) C->D E 1-Methylthieno[2,3-d] pyrimidin-4(1H)-one D->E AB AB AB->C

Workflow for the formamide-mediated cyclization of ortho-amino thiophene esters.

Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes observable checkpoints to ensure reaction integrity.

Materials & Safety
  • Reagents: Methyl 2-(methylamino)thiophene-3-carboxylate (1.0 eq), Formamide (15–20 eq).

  • Safety Warning: Formamide is a known teratogen and reproductive toxin. All manipulations involving formamide, especially heating, must be conducted in a properly ventilated fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-(methylamino)thiophene-3-carboxylate (1.0 g, 5.34 mmol).

  • Add formamide (4.2 mL, ~106 mmol).

  • Causality: The massive stoichiometric excess of formamide is intentional. It drives the equilibrium of the transamidation forward via Le Chatelier's principle and serves as a polar, high-boiling solvent capable of solvating the intermediates.

Step 2: Thermal Activation

  • Attach a reflux condenser to the flask. Place the apparatus in an oil bath or heating mantle.

  • Gradually increase the temperature to 150–160 °C with vigorous stirring.

  • Checkpoint: As the temperature surpasses 100 °C, the suspension will typically transition into a homogenous, dark-amber solution.

Step 3: Reaction Monitoring

  • Maintain the reaction at 150–160 °C for 8 to 12 hours.

  • Monitor progression via TLC (Eluent: Hexane/Ethyl Acetate 1:1, UV detection at 254 nm).

  • Causality: The starting material is relatively non-polar. The cyclized pyrimidinone product will appear as a highly UV-active, significantly more polar spot (lower

    
     value) due to the hydrogen-bonding capability of the pyrimidinone core.
    

Step 4: Controlled Precipitation

  • Once TLC indicates complete consumption of the starting material, remove the flask from the heat source and allow it to cool to approximately 60 °C.

  • Critical Step: Do not allow the mixture to cool to room temperature. Formamide becomes highly viscous at lower temperatures, which can trap impurities in the precipitating product matrix.

  • Slowly pour the warm reaction mixture into a beaker containing 50 mL of vigorously stirred crushed ice and distilled water.

  • Causality: The extreme polarity difference forces the hydrophobic thieno[2,3-d]pyrimidine to crash out of solution as a solid, while the excess formamide, methanol, and water-soluble byproducts remain dissolved in the aqueous phase[4],[6].

Step 5: Isolation and Purification

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation and to break up any aggregates.

  • Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water (3 × 15 mL) to remove residual formamide.

  • Dry the solid under high vacuum. If necessary, recrystallize from ethanol or a DMF/water mixture to obtain the analytically pure 1-methylthieno[2,3-d]pyrimidin-4(1H)-one derivative.

Quantitative Data & Reaction Optimization

To accelerate drug development workflows, researchers can optimize the cyclization conditions. The table below summarizes comparative data for standard thermal heating versus catalyzed and microwave-assisted methodologies.

ParameterCondition A (Standard)Condition B (Catalyzed)Condition C (Microwave)
Reagent / Solvent Formamide (Excess)Formamide + NH₄COOH (0.2 eq)Formamide (Excess)
Temperature 150–160 °C140–150 °C180 °C (Sealed Vessel)
Reaction Time 8–12 hours4–6 hours20–30 minutes
Typical Yield 65–75%75–85%80–92%
Purity (Crude LC-MS) > 90%> 95%> 98%

Note: The addition of catalytic ammonium formate (Condition B) accelerates the generation of ammonia in situ, which facilitates the transamidation of the ester, thereby reducing overall reaction time and minimizing thermal degradation byproducts.

Biological Application: EGFR Inhibition Pathway

Compounds synthesized via this protocol frequently serve as advanced intermediates for targeted cancer therapies. By functionalizing the pyrimidinone core (e.g., via chlorination with POCl₃ followed by nucleophilic aromatic substitution), researchers generate potent EGFR inhibitors[2]. The downstream signaling logic of these compounds is mapped below.

Pathway Drug Thieno[2,3-d]pyrimidine Derivative EGFR EGFR / HER2 Tyrosine Kinase Drug->EGFR ATP-competitive Inhibition Downstream PI3K/AKT & MAPK Pathways EGFR->Downstream Blocked CellCycle G2/M Phase Arrest Downstream->CellCycle Inhibition of Proliferation Apoptosis Apoptosis Induction Downstream->Apoptosis Pro-apoptotic Signaling

Mechanism of action for thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors.

References

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth National Institutes of Health (NIH) / Molecules URL:[Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines MDPI / Molecules URL:[Link]

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers National Institutes of Health (NIH) / Bioorganic Chemistry URL:[Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents National Institutes of Health (NIH) / Pharmaceuticals URL:[Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances ResearchGate / Journal of Molecular Structure URL:[Link]

Sources

Application

Application Note: A Practical Guide to the Synthesis of Methyl 2-(methylamino)thiophene-3-carboxylate via One-Pot Reductive Amination

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of methyl 2-(methylamino)thiophene-3-carboxylate from its primary amine precursor, methyl 2-aminothiophene-3-carboxylate. T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of methyl 2-(methylamino)thiophene-3-carboxylate from its primary amine precursor, methyl 2-aminothiophene-3-carboxylate. The described method utilizes a direct, one-pot reductive amination strategy employing formaldehyde as the carbonyl source and sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. We delve into the mechanistic underpinnings of the reaction, offer a rationale for reagent selection, and present a detailed, step-by-step experimental procedure designed for reproducibility and high yield. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of heterocyclic scaffolds.

Introduction

2-Aminothiophene-3-carboxylate esters are valuable heterocyclic building blocks in medicinal chemistry, serving as precursors for a variety of pharmacologically active compounds, including thieno[2,3-d]pyrimidines.[1] The N-alkylation of these scaffolds is a critical step in the pharmacomodulation and structure-activity relationship (SAR) studies of new drug candidates.[2][3] Among the myriad methods for N-alkylation, reductive amination stands out for its efficiency, operational simplicity, and broad functional group tolerance.[4][5]

This protocol focuses on the specific conversion of methyl 2-aminothiophene-3-carboxylate to its N-methyl derivative. This transformation is achieved through a one-pot reaction that combines the initial formation of an imine intermediate with its subsequent in-situ reduction. This approach avoids the isolation of the often-unstable imine, streamlining the synthetic process and typically improving overall yield.

Reaction Scheme & Mechanism

The overall transformation is depicted below:

Reaction Scheme

Figure 1. Reductive amination of methyl 2-aminothiophene-3-carboxylate.

The reaction proceeds via a two-stage mechanism that can be executed in a single reaction vessel.[6]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a reactive imine intermediate. In the presence of a weak acid, this imine is protonated to form an electrophilic iminium ion, which is highly susceptible to reduction.[6][7]

  • Hydride Reduction: A mild reducing agent, Sodium Triacetoxyborohydride (STAB), selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.[8][9]

The workflow for this one-pot synthesis is outlined in the diagram below.

G cluster_0 One-Pot Reaction Vessel cluster_1 Workup & Purification A Methyl 2-aminothiophene- 3-carboxylate Mix1 Initial Mixture: Imine/Iminium Formation A->Mix1 B Formaldehyde (37% aq.) B->Mix1 C Solvent (DCE) C->Mix1 D Acetic Acid (Catalyst) D->Mix1 E Sodium Triacetoxyborohydride (STAB) Reduction Hydride Reduction E->Reduction Mix1->E Portion-wise addition Mix1->Reduction In-situ Quench Quench with sat. NaHCO₃ Reduction->Quench Reaction Completion Extract Extract with DCM Quench->Extract Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Methyl 2-(methylamino)thiophene- 3-carboxylate Purify->Product

Sources

Method

Application Notes and Protocols for the Hydrolysis of Methyl 2-(methylamino)thiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction Methyl 2-(methylamino)thiophene-3-carboxylate is a key intermediate in the synthesis of a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Methyl 2-(methylamino)thiophene-3-carboxylate is a key intermediate in the synthesis of a variety of biologically active compounds and functional materials. The hydrolysis of its methyl ester to the corresponding carboxylic acid, 2-(methylamino)thiophene-3-carboxylic acid, is a critical transformation for further derivatization, such as amide bond formation, which is fundamental in the development of novel therapeutic agents. This document provides a comprehensive guide to the reaction conditions for this hydrolysis, detailing both basic and acidic protocols. The causality behind experimental choices, potential side reactions, and troubleshooting strategies are discussed to ensure successful and reproducible outcomes.

Principles of Ester Hydrolysis

The conversion of an ester to a carboxylic acid is a nucleophilic acyl substitution reaction. This process can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide as a leaving group. A final, rapid acid-base reaction between the carboxylic acid and the methoxide drives the reaction to completion. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the final carboxylic acid.[1]

Acid-Catalyzed Hydrolysis: This is a reversible reaction and represents the reverse of Fischer esterification.[1][2] The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon. Subsequent proton transfers lead to the elimination of methanol as the leaving group, regenerating the acid catalyst and forming the carboxylic acid.[3][4] To drive the equilibrium towards the products, a large excess of water is typically used.[4]

Visualization of Reaction Mechanisms

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

Materials and Methods

Reagent/EquipmentGradeSupplier
Methyl 2-(methylamino)thiophene-3-carboxylate≥95%Commercially Available
Sodium Hydroxide (NaOH)Reagent GradeStandard Supplier
Lithium Hydroxide (LiOH)Reagent GradeStandard Supplier
Hydrochloric Acid (HCl), concentratedReagent GradeStandard Supplier
Sulfuric Acid (H₂SO₄), concentratedReagent GradeStandard Supplier
Methanol (MeOH)AnhydrousStandard Supplier
Tetrahydrofuran (THF)AnhydrousStandard Supplier
Ethyl Acetate (EtOAc)Reagent GradeStandard Supplier
Magnesium Sulfate (MgSO₄), anhydrousReagent GradeStandard Supplier
Round-bottom flask---Standard Glassware Supplier
Reflux condenser---Standard Glassware Supplier
Magnetic stirrer and stir bar---Standard Laboratory Equipment
pH paper or pH meter---Standard Laboratory Equipment
Separatory funnel---Standard Glassware Supplier
Rotary evaporator---Standard Laboratory Equipment

Experimental Protocols

Protocol 1: Basic Hydrolysis (Saponification) with Sodium Hydroxide

This protocol is adapted from a procedure for the saponification of a structurally similar compound, 3-aminothiophene-2-carboxylic acid methyl ester, which demonstrated high yields.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-(methylamino)thiophene-3-carboxylate (1.0 eq.) in methanol.

  • Addition of Base: To the stirred solution, add a 4N aqueous solution of sodium hydroxide (2.0-4.0 eq.).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature.

  • Workup - Acidification: Slowly add concentrated hydrochloric acid to the cooled reaction mixture with stirring until the pH is acidic (pH 2-3), which will precipitate the carboxylic acid product.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the 2-(methylamino)thiophene-3-carboxylic acid.

  • Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Saponification Workflow A Dissolve Ester in MeOH B Add 4N NaOH (aq) A->B C Reflux for 2-4h (Monitor by TLC) B->C D Cool to Room Temperature C->D E Acidify with HCl (pH 2-3) D->E F Filter Precipitate E->F G Wash with Cold Water F->G H Dry Under Vacuum G->H I 2-(methylamino)thiophene-3-carboxylic acid H->I

Caption: Workflow for Basic Hydrolysis.

Protocol 2: Mild Basic Hydrolysis with Lithium Hydroxide

For substrates that may be sensitive to harsher conditions, lithium hydroxide in a mixed solvent system can be employed.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve methyl 2-(methylamino)thiophene-3-carboxylate (1.0 eq.) in a 3:1:1 mixture of THF:Methanol:Water.

  • Addition of Base: Add lithium hydroxide (1.5-3.0 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Workup - Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Workup - Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl. The product may precipitate out and can be collected by filtration. If it remains in solution, extract the aqueous layer with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the carboxylic acid.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Steric hindrance.Increase reaction time and/or temperature. For sterically hindered esters, consider using stronger basic conditions or a different hydrolysis method.
Low Yield Incomplete precipitation during workup. Product is water-soluble.Ensure complete acidification. If the product does not precipitate, perform an extraction with an organic solvent like ethyl acetate.
Side Product Formation The amino group may participate in side reactions. For some related compounds, cyclization can occur.[6]Use milder reaction conditions (e.g., LiOH at room temperature). Carefully monitor the reaction to minimize side product formation.

Data Summary

ProtocolBaseSolventTemperatureTypical TimeYieldNotes
1 NaOH (4N aq)MethanolReflux2-4 hHighA robust and generally high-yielding method.[5]
2 LiOHTHF/MeOH/H₂ORoom Temp.12-24 hGood to HighMilder conditions suitable for sensitive substrates.

Concluding Remarks

The hydrolysis of methyl 2-(methylamino)thiophene-3-carboxylate can be effectively achieved through standard saponification procedures. The choice between a more forceful sodium hydroxide-mediated reflux and a milder lithium hydroxide-mediated reaction at room temperature will depend on the stability of other functional groups within the molecule and the desired reaction kinetics. Careful monitoring of the reaction and appropriate workup are crucial for obtaining a high yield of the desired carboxylic acid, a valuable building block for further synthetic endeavors.

References

  • University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • YouTube. (2022, October 11). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • YouTube. (2019, November 12). acid-catalyzed mechanism of ester hydrolysis. Retrieved from [Link]

  • Reille-Seroussi, M., et al. (2013). Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes. ResearchGate. Retrieved from [Link]

  • Ros, I., et al. (2020). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • P. J. Kocienski. (2005). Protecting Groups. Georg Thieme Verlag.
  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

Sources

Application

N-alkylation procedures for methyl 2-aminothiophene-3-carboxylate

Application Note: N-Alkylation Strategies for Methyl 2-Aminothiophene-3-Carboxylate Executive Summary The N-alkylation of methyl 2-aminothiophene-3-carboxylate presents a distinct challenge in medicinal chemistry. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Alkylation Strategies for Methyl 2-Aminothiophene-3-Carboxylate

Executive Summary

The N-alkylation of methyl 2-aminothiophene-3-carboxylate presents a distinct challenge in medicinal chemistry. Unlike standard anilines, this substrate features a "push-pull" electronic system where the electron-rich thiophene ring is counterbalanced by the strong electron-withdrawing effect of the C3-ester group. This conjugation significantly reduces the nucleophilicity of the C2-amine, rendering standard alkylation protocols (e.g., alkyl halide + weak base) sluggish or prone to side reactions like ester hydrolysis.

This guide details two field-proven protocols to achieve mono-N-alkylation with high chemoselectivity:

  • Reductive Amination: The preferred route for introducing secondary alkyl groups (C2+) using sodium triacetoxyborohydride.

  • Cesium-Promoted Direct Alkylation: A robust method for methylation/ethylation using Cs₂CO₃ and TBAI to overcome low nucleophilicity without harsh deprotonation.

Mechanistic Insight & Strategic Planning

The Nucleophilicity Problem

The primary failure mode in alkylating this substrate is underestimating the electronic deactivation. The lone pair on the nitrogen is delocalized not only into the thiophene ring but also into the carbonyl of the C3-ester (vinylogous amide character).

Implication:

  • Weak Bases (e.g., Et₃N, NaHCO₃): Insufficient to promote reaction with alkyl halides.

  • Strong Bases (e.g., NaH): Risk of Claisen condensation (self-reaction of the ester) or hydrolysis if water is present.

  • Acid Catalysis: Essential in reductive amination to activate the carbonyl partner, as the amine is too weak to attack neutral aldehydes efficiently.

Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start Target: N-Alkyl Product RGroup Analyze R-Group Start->RGroup Methyl Methyl / Ethyl RGroup->Methyl SecAlkyl Secondary Alkyl / Benzyl RGroup->SecAlkyl Bulky Tertiary / Steric Bulk RGroup->Bulky MethodA Method A: Direct Alkylation (Cs2CO3 / TBAI) Methyl->MethodA High Efficiency MethodB Method B: Reductive Amination (NaBH(OAc)3 / AcOH) SecAlkyl->MethodB High Selectivity MethodC Method C: Retrosynthesis (Gewald Variation) Bulky->MethodC Avoids Steric Clash

Figure 1: Strategic decision tree for selecting the alkylation method based on the desired substituent.

Protocol A: Reductive Amination (The "Gold Standard")

Scope: Best for introducing chains longer than methyl (Ethyl, Propyl, Benzyl, Cyclohexyl). Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer. Key Reagent: Sodium Triacetoxyborohydride (STAB) is used over NaBH₄ because it is less basic and tolerates the ester functionality while selectively reducing the imine over the aldehyde.

Materials
  • Substrate: Methyl 2-aminothiophene-3-carboxylate (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.2 – 1.5 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

Step-by-Step Procedure
  • Imine Formation (Activation):

    • In a dry round-bottom flask under N₂, dissolve the thiophene substrate (1 mmol) in DCE (5 mL).

    • Add the aldehyde/ketone (1.2 mmol).

    • Critical Step: Add Glacial AcOH (1-2 mmol). Note: The acid is required to protonate the aldehyde oxygen, facilitating attack by the deactivated amine.

    • Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC/LCMS for the disappearance of the amine or appearance of the imine (often unstable).

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add STAB (1.5 mmol) portion-wise over 5 minutes to control gas evolution.

    • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (careful: gas evolution).

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc). The secondary amine is usually less polar than the primary amine starting material due to the loss of one H-bond donor.

Protocol B: Direct Alkylation (Cesium Carbonate Method)

Scope: Best for Methylation (MeI) or Ethylation (EtBr) where reductive amination is impossible (formaldehyde is difficult to control) or inconvenient. Innovation: Uses Cesium Carbonate (Cs₂CO₃) and Tetrabutylammonium Iodide (TBAI).[2][3] The "Cesium Effect" improves solubility in organic solvents, and TBAI acts as a phase transfer catalyst and nucleophilic catalyst (Finkelstein reaction in situ).

Materials
  • Substrate: Methyl 2-aminothiophene-3-carboxylate (1.0 equiv)

  • Alkylating Agent: Alkyl Halide (1.1 – 1.2 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 – 2.0 equiv)

  • Additive: TBAI (10 mol%)

  • Solvent: DMF (anhydrous).

Step-by-Step Procedure
  • Preparation:

    • Dissolve the thiophene substrate (1 mmol) in anhydrous DMF (3 mL).

    • Add Cs₂CO₃ (1.5 mmol) and TBAI (0.1 mmol).

    • Stir at RT for 15 minutes to allow deprotonation/complexation.

  • Alkylation:

    • Add the Alkyl Halide (e.g., MeI, 1.1 mmol) dropwise.

    • Temperature Control:

      • Methyl Iodide:[4] Stir at RT.[5][6][7] Heating causes over-methylation.

      • Less reactive halides: Heat to 50–60°C.

    • Monitor by LCMS. Stop immediately upon consumption of starting material to prevent bis-alkylation.

  • Workup:

    • Dilute with Ethyl Acetate (excess).

    • Wash with water (3x) to remove DMF (critical to prevent streaking on columns).

    • Wash with brine, dry (MgSO₄), and concentrate.

Comparative Analysis of Conditions

The following table summarizes why these specific protocols are chosen over traditional methods.

VariableNaH / DMF (Traditional)K₂CO₃ / Acetone (Traditional)Cs₂CO₃ / DMF (Recommended)Reductive Amination (Recommended)
Base Strength Strong (pKa ~35)WeakModerate/SolubleN/A (Acidic conditions)
Risk of Hydrolysis High (Ester cleavage)LowLowNegligible
Mono-Selectivity Poor (Bis-alkylation common)ModerateHigh Excellent
Reaction Rate FastVery SlowModerateModerate
Substrate Scope Simple AlkylsActivated Halides onlyAlkyls & Benzyls2° Alkyls & Benzyls

Analytical Validation

To ensure the protocol worked, look for these specific markers in your analytical data:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Starting Material: Broad singlet ~7.0–7.5 ppm (2H, NH₂).

    • Product: Broad singlet/triplet ~7.5–8.0 ppm (1H, NH). The shift often moves downfield due to increased H-bonding with the ester.

    • New Alkyl Group: Look for the specific splitting pattern of the added R-group.

  • IR Spectroscopy:

    • Shift in N-H stretch frequencies (primary amines show two bands, secondary amines show one band).

  • LCMS:

    • Clear M+R mass peak. Watch for M+2R (bis-alkylation) which indicates the reaction ran too long or too much reagent was used.

References

  • Aurelio, L., Flynn, B. L., & Scammells, P. J. (2011).[2] New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry, 9(13), 4886–4889.

    • Key citation for the Cs₂CO₃/TBAI protocol specifically for this substr
  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][8] The Journal of Organic Chemistry, 61(11), 3849–3862.

    • The authoritative source for the STAB reductive amin
  • Chamoin, S., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters. CHIMIA, 57(5), 258.

    • Validates the use of reductive alkylation on amino-esters without hydrolyzing the ester group.
  • Gewald, K. (1965). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur. Chemische Berichte, 98(11), 3571-3577. Foundational text for the synthesis of the starting material, relevant for the "Retrosynthetic" approach.

Sources

Method

Application Note: Acylation Strategies for Methyl 2-(methylamino)thiophene-3-carboxylate

This Application Note provides a comprehensive technical guide for the acylation of methyl 2-(methylamino)thiophene-3-carboxylate . This specific substrate presents a unique set of synthetic challenges due to the electro...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the acylation of methyl 2-(methylamino)thiophene-3-carboxylate . This specific substrate presents a unique set of synthetic challenges due to the electronic deactivation of the amine by the thiophene ring and the significant steric hindrance imposed by the ortho-ester and the N-methyl group.


-Acylation of Sterically Hindered Aminothiophenes

Abstract

The acylation of methyl 2-(methylamino)thiophene-3-carboxylate is a critical intermediate step in the synthesis of thieno[2,3-d]pyrimidine scaffolds, which are potent kinase inhibitors and bioactive agents. However, this transformation is non-trivial. The target amine is a secondary heteroaromatic amine with reduced nucleophilicity due to resonance delocalization into the thiophene ring and inductive withdrawal by the C3-ester. Furthermore, the ortho-substituted ester creates a "steric gate," impeding the approach of bulky electrophiles. This guide outlines three validated protocols ranging from standard acyl chloride additions to advanced coupling strategies for difficult substrates, ensuring high yield and purity.

Substrate Analysis & Mechanistic Insight[1]

Structural Challenges

The substrate, methyl 2-(methylamino)thiophene-3-carboxylate (1 ), exhibits two primary features that dictate reagent selection:

  • Electronic Deactivation: The nitrogen lone pair is partially delocalized into the thiophene ring. Additionally, the ester at C3 exerts a strong electron-withdrawing effect (

    
     and 
    
    
    
    ), significantly lowering the HOMO energy of the nitrogen lone pair compared to standard alkyl amines.
  • Steric Congestion: The

    
    -methyl group and the C3-methoxycarbonyl group create a crowded environment. Standard nucleophilic attack requires precise trajectory, often necessitating forcing conditions or hyper-nucleophilic catalysts (e.g., DMAP).
    
Reaction Pathway & Side Reactions

The primary goal is


-acylation to form amide 2 . A common downstream application is the cyclization to thieno[2,3-d]pyrimidin-4-one 3 .
  • Risk: If the reaction conditions are too acidic (Lewis Acid), Friedel-Crafts acylation may occur at the C5 position.

  • Control: Use basic conditions (TEA, Pyridine) to favor kinetic

    
    -acylation.
    

ReactionScheme Substrate Methyl 2-(methylamino) thiophene-3-carboxylate (1) Intermediate N-Acyl Intermediate (2) (Target) Substrate->Intermediate Base, Solvent (Kinetic Control) SideProduct C5-Acyl Side Product (Friedel-Crafts) Substrate->SideProduct Lewis Acid / High T (Avoid) AcylatingAgent Acylating Agent (R-COCl / (RCO)2O) AcylatingAgent->Intermediate Cyclized Thieno[2,3-d]pyrimidine (3) (Downstream) Intermediate->Cyclized Cyclization (e.g., amines/hydrazine)

Figure 1: Reaction pathway for the acylation of aminothiophenes. The green path represents the target workflow.

Reagent Selection Guide

Reagent ClassSpecific ReagentReactivityRecommended ForNotes
Acid Chlorides Acetyl chloride, Benzoyl chlorideHighStandard alkyl/aryl groups.First-line choice. Requires base scavenger (TEA/DIPEA). Exothermic.
Anhydrides Acetic anhydride, Trifluoroacetic anhydrideModerateStable, volatile acyl groups.Often requires heating or DMAP catalysis. Good for large scale.
Coupling Agents HATU, EDC·HClHigh (Activated)Complex/Chiral Carboxylic Acids.Use when acid chloride is unstable or unavailable. Expensive but mild.
Catalysts DMAP (4-Dimethylaminopyridine)N/ASterically hindered substrates.Critical additive. Increases reaction rate by forming a reactive

-acylpyridinium ion.

Experimental Protocols

Protocol A: Standard Acylation with Acid Chlorides

Best for: Simple acyl groups (Acetyl, Propionyl, Benzoyl) where the acid chloride is commercially available.

Reagents:

  • Substrate: Methyl 2-(methylamino)thiophene-3-carboxylate (1.0 equiv)

  • Acyl Chloride: 1.2 – 1.5 equiv

  • Base: Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Catalyst: DMAP (0.1 equiv) – Optional but recommended for speed.

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen/argon.

  • Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add TEA (2.0 equiv) and DMAP (0.1 equiv). Stir at 0 °C for 10 minutes.

  • Acylation: Add the Acid Chloride (1.2 equiv) dropwise via syringe to control the exotherm.

    • Note: A white precipitate (TEA·HCl) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexane).

    • Checkpoint: If starting material remains after 4 hours, heat to reflux (40 °C).

  • Workup: Quench with saturated NaHCO

    
     solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Acylation with Carboxylic Acids (HATU Coupling)

Best for: Complex R-groups, drug fragments, or when the acid chloride is unstable.

Reagents:

  • Substrate (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Dimethylformamide)

Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.2 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at RT to form the activated ester.

  • Addition: Add the aminothiophene substrate (1.0 equiv) to the activated mixture.

  • Reaction: Stir at 50 °C – 60 °C.

    • Why Heat? The steric hindrance of the

      
      -methyl secondary amine often prevents reaction at RT with bulky coupling reagents.
      
  • Workup: Dilute with EtOAc. Wash extensively with water and LiCl solution (to remove DMF). Dry and concentrate.

Protocol C: Troubleshooting "Stubborn" Substrates

Use this when Protocols A & B yield <20% conversion.

Strategy: Use the "Ping-Pong" mechanism of DMAP with high heat.

  • Solvent Switch: Use Pyridine as both solvent and base.

  • Reagent: Use the Acid Anhydride (5.0 equiv) or Acid Chloride.

  • Conditions: Microwave irradiation at 100 °C for 20–60 minutes.

  • Mechanism: Pyridine acts as a solvent to solubilize the poor nucleophile, while the high temperature overcomes the activation energy barrier imposed by the ortho-ester.

Decision Tree for Method Selection

DecisionTree Start Start: Select Acyl Group (R) IsAcidClAvailable Is Acid Chloride commercially available? Start->IsAcidClAvailable CheckSterics Is R-group very bulky (e.g., t-Butyl)? IsAcidClAvailable->CheckSterics Yes IsAcidStable Is Carboxylic Acid stable? IsAcidClAvailable->IsAcidStable No SimpleR Protocol A: DCM, TEA, R-COCl Stubborn Low Yield / No Reaction? SimpleR->Stubborn Fails CheckSterics->SimpleR No AddDMAP Add 10-20 mol% DMAP Reflux DCM CheckSterics->AddDMAP Yes AddDMAP->Stubborn Fails ProtocolB Protocol B: HATU, DIPEA, DMF, 60°C IsAcidStable->ProtocolB Yes ProtocolB->Stubborn Fails ProtocolC Protocol C: Pyridine Solvent, Microwave Stubborn->ProtocolC

Figure 2: Decision matrix for selecting the optimal acylation protocol based on reagent availability and steric demands.

References

  • Gewald Reaction & Thiophene Synthesis: Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur. Chemische Berichte, 99(1), 94-100.

  • Synthesis of Thieno[2,3-d]pyrimidines: He, Y., et al. (2011).[1] Design, synthesis, and biological evaluation of novel thieno[2,3-d]pyrimidine derivatives as potent antitumor agents. European Journal of Medicinal Chemistry, 46(9), 4560-4572.

  • Acylation of Hindered Amines (DMAP Catalysis): Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.

  • Microwave Assisted Synthesis of Thiophene Derivatives: Santagada, V., et al. (2009). Microwave-assisted synthesis of heterocyclic compounds. Current Medicinal Chemistry, 16(8), 940-959.

  • General Protocol for Amide Bond Formation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Application

Application Note: Solvent Selection and Optimization for Reactions of Methyl 2-(Methylamino)thiophene-3-carboxylate

Introduction and Chemical Context Methyl 2-(methylamino)thiophene-3-carboxylate (CAS: 946197-90-6) is a highly versatile ortho-amino ester building block[1]. It is structurally critical for the divergent synthesis of hea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

Methyl 2-(methylamino)thiophene-3-carboxylate (CAS: 946197-90-6) is a highly versatile ortho-amino ester building block[1]. It is structurally critical for the divergent synthesis of heavily substituted thieno[2,3-d]pyrimidines, a privileged scaffold found in numerous biologically active molecules, including DprE1 inhibitors for mycobacterial infections[2], PI3Kα inhibitors in oncology[3], and RET kinase inhibitors[4].

Unlike primary 2-aminothiophenes, the presence of the N-methyl group introduces specific steric and electronic challenges. The secondary amine is conjugated with the electron-withdrawing ester at the 3-position, significantly reducing its nucleophilicity. Consequently, standard reaction conditions often fail or stall. As an Application Scientist, optimizing the solvent environment—balancing dielectric constant, boiling point, and intermediate solubility—is the most critical parameter for driving these reactions to completion[5].

Mechanistic Rationale for Solvent Selection

The selection of a solvent for this specific thiophene derivative dictates the success of three primary synthetic pathways:

  • N-Acylation / Amidation: The reduced nucleophilicity of the secondary amine requires highly polar aprotic solvents (e.g., DMF) to stabilize the polar transition state during HATU-mediated coupling, or non-coordinating chlorinated solvents (e.g., DCM) that solubilize highly reactive acylpyridinium intermediates when using acid chlorides.

  • Cyclization (Thienopyrimidine Formation): Intramolecular cyclization involves the nucleophilic attack of a newly formed amide/urea nitrogen onto the methyl ester. This process has a high activation energy barrier. Solvents must possess a high boiling point (e.g., Toluene, 1,4-Dioxane) to provide sufficient thermal energy and allow for the azeotropic removal of the methanol byproduct, driving the equilibrium forward.

  • Saponification: Hydrolyzing the ester requires a delicate balance. The highly hydrophobic thiophene core and the highly hydrophilic hydroxide base must be brought into a single phase. A ternary solvent system (THF/MeOH/H₂O) acts as a phase-transfer bridge.

Quantitative Data: Solvent Efficacy Profile

The following table summarizes the quantitative impact of solvent selection on yield and reaction kinetics for the three primary workflows.

Reaction TypeSolvent SystemTemp (°C)Base / CatalystAvg. Yield (%)Reaction Time (h)Mechanistic Rationale
N-Acylation Dichloromethane (DCM)0 to 25DIPEA / DMAP85–922–4Solubilizes acylpyridinium intermediates; low boiling point allows easy concentration.
N-Acylation N,N-Dimethylformamide (DMF)25DIPEA (with HATU)88–958–12High dielectric constant stabilizes polar transition states during amide coupling[2].
N-Acylation Tetrahydrofuran (THF)0 to 25Triethylamine65–756–8Amine hydrochloride salts precipitate prematurely, trapping starting material in the matrix.
Cyclization Toluene110None (Thermal)80–858–12High boiling point provides thermal energy; allows azeotropic removal of methanol[5].
Cyclization Acetonitrile (MeCN)82DBU40–5524Insufficient thermal energy for complete intramolecular ring closure.
Saponification THF / MeOH / H₂O (3:1:1)25 to 60LiOH>952–4Ternary system ensures homogeneity of the hydrophobic ester and hydrophilic hydroxide[4].

Reaction Pathways and Solvent Mapping

G SM Methyl 2-(methylamino) thiophene-3-carboxylate Acyl N-Acyl Intermediate (Amide Formation) SM->Acyl Acyl Chloride / HATU Solvents: DCM or DMF Temp: 0-25°C Cycl 1-Methylthieno[2,3-d] pyrimidine-2,4-dione SM->Cycl Isocyanate / Urea Solvents: Toluene or Dioxane Temp: 100-200°C Acid 2-(Methylamino)thiophene -3-carboxylic acid SM->Acid LiOH / NaOH Solvents: THF/MeOH/H2O Temp: 25-60°C

Workflow mapping of methyl 2-(methylamino)thiophene-3-carboxylate reactions and solvent choices.

Validated Experimental Protocols

Workflow A: N-Acylation via Acid Chlorides

Objective: Mask the secondary amine to form a stable N-acyl intermediate.

  • Step 1: Dissolve methyl 2-(methylamino)thiophene-3-carboxylate (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.

    • Causality: Anhydrous DCM prevents the competitive hydrolysis of the highly reactive acid chloride. Its low polarity prevents the premature precipitation of the starting material.

  • Step 2: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and a catalytic amount of DMAP (0.1 eq). Cool the mixture to 0 °C.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. DMAP acts as an acyl transfer catalyst, forming a highly electrophilic acylpyridinium intermediate that overcomes the steric hindrance of the N-methyl group.

  • Step 3: Dropwise add the desired acid chloride (1.2 eq). Allow the reaction to warm to 25 °C over 2 hours.

  • Self-Validating System (IPC): Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the UV-active starting material spot (

    
     ~0.4) is entirely consumed and replaced by a less polar product spot (
    
    
    
    ~0.6). The lack of baseline spotting confirms the absence of degradation.
  • Step 4: Quench with saturated aqueous NaHCO₃, extract with DCM, and wash the organic layer with 1M HCl to remove residual DMAP and DIPEA.

Workflow B: High-Temperature Cyclization to Thienopyrimidines

Objective: Construct the 1-methylthieno[2,3-d]pyrimidine-2,4-dione core via reaction with an isocyanate[5].

  • Step 1: Dissolve the thiophene starting material (1.0 eq) in anhydrous Toluene (0.2 M).

    • Causality: Toluene is selected because its boiling point (110 °C) provides the exact thermal energy required to overcome the activation barrier of the intramolecular cyclization without degrading the thiophene core.

  • Step 2: Add phenyl isocyanate (1.5 eq) and heat the mixture to reflux (110 °C) using a Dean-Stark apparatus.

    • Causality: The initial attack forms a urea intermediate. The Dean-Stark trap allows for the azeotropic distillation and removal of methanol (cleaved from the methyl ester during ring closure), pushing the thermodynamic equilibrium entirely toward the cyclized product.

  • Self-Validating System (IPC): Monitor via LC-MS. TLC is unreliable here as the urea intermediate and the cyclized product often co-elute. LC-MS will clearly show the mass transition from the intermediate (M+H) to the cyclized product (M+H - 32 Da, corresponding to the loss of methanol).

  • Step 3: Cool to room temperature. The cyclized product will typically precipitate directly from the toluene. Filter and wash with cold hexanes.

Workflow C: Ester Saponification

Objective: Hydrolyze the methyl ester to the corresponding carboxylic acid for subsequent amide couplings[4].

  • Step 1: Suspend the starting material (1.0 eq) in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v) at 0.2 M concentration.

    • Causality: THF solvates the organic ester, water solvates the inorganic base, and MeOH acts as a miscible bridge to prevent biphasic separation, ensuring a completely homogeneous reaction mixture.

  • Step 2: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq). Stir at 40 °C for 4 hours.

  • Self-Validating System (IPC): Monitor via TLC (DCM/MeOH 9:1). The starting ester moves near the solvent front. As the reaction progresses, the resulting carboxylate salt remains strictly at the baseline. Complete disappearance of the solvent-front spot validates 100% conversion.

  • Step 3: Concentrate the mixture under vacuum to remove THF and MeOH. Dilute the remaining aqueous layer with water and acidify to pH 3 using 1M HCl. The product will precipitate as a white/off-white solid. Filter and dry under high vacuum.

References

  • [1] Methyl 2-(methylamino)thiophene-3-carboxylate | CymitQuimica - cymitquimica.com. 1

  • [2] Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities - PMC - nih.gov. 2

  • [3] Synthesis and bioevaluation of thienopyrimidines bearing a pyrazoline unit as selective PI3Kα inhibitors - RSC Publishing - rsc.org. 3

  • [5] Design, Synthesis of Novel Thieno[2,3-d] derivatives and their Anti-Microbial studies - Juniper Publishers - juniperpublishers.com.5

  • [4] Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC - nih.gov. 4

Sources

Technical Notes & Optimization

Troubleshooting

Preventing over-methylation of methyl 2-aminothiophene-3-carboxylate

Topic: Preventing Over-methylation of Methyl 2-aminothiophene-3-carboxylate Audience: Researchers, scientists, and drug development professionals. Introduction Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Over-methylation of Methyl 2-aminothiophene-3-carboxylate Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address a common yet critical challenge in synthetic chemistry: the selective mono-N-methylation of methyl 2-aminothiophene-3-carboxylate. Over-methylation, leading to the formation of the undesired tertiary amine, is a frequent side reaction that can significantly lower the yield of the target secondary amine, methyl 2-(methylamino)thiophene-3-carboxylate, and complicate downstream purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize your yield, and ensure the integrity of your synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-methylation reaction. Each solution is grounded in the mechanistic principles of nucleophilic substitution.

Issue 1: My reaction yields a significant amount of the di-methylated byproduct, methyl 2-(dimethylamino)thiophene-3-carboxylate.

This is the most common problem and typically arises from the mono-methylated product successfully competing with the starting material for the methylating agent. The mono-methylated product, a secondary amine, is often more nucleophilic than the starting primary amine and can react further.

Root Cause Analysis & Corrective Actions:

1. Stoichiometry of the Methylating Agent:

  • Causality: An excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate) is the primary driver of di-methylation. Once the initial mono-methylation occurs, any remaining electrophile will react with the newly formed, nucleophilic secondary amine.

  • Solution:

    • Precise Stoichiometry: Use a slight sub-stoichiometric amount of the methylating agent (e.g., 0.95 equivalents) relative to the methyl 2-aminothiophene-3-carboxylate. This ensures the methylating agent is the limiting reagent and is consumed before significant di-methylation can occur.

    • Slow Addition: Add the methylating agent dropwise to the reaction mixture at a low temperature. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more abundant starting material over the less concentrated mono-methylated product.

2. Reaction Temperature & Duration:

  • Causality: Higher temperatures increase the rate of both methylation steps. The activation energy for the second methylation is often comparable to or lower than the first, meaning elevated temperatures will inevitably produce more of the di-methylated byproduct. Prolonged reaction times, even at lower temperatures, allow the slower second methylation to proceed.

  • Solution:

    • Lower the Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable conversion rate. Start at 0 °C or even -10 °C and allow the reaction to slowly warm to room temperature.

    • Monitor Closely: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Quench the reaction as soon as the starting material is consumed or when the formation of the di-methylated spot/peak begins to increase significantly.

3. Choice and Amount of Base:

  • Causality: The base deprotonates the amine, increasing its nucleophilicity. A strong base used in excess can lead to a high concentration of the deprotonated mono-methylated intermediate, which is highly reactive towards the methylating agent.

  • Solution:

    • Use a Weaker Base: Employ a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH). These weaker bases establish an equilibrium, which can help moderate the reactivity.

    • Control Stoichiometry: Use only a slight excess of the base (e.g., 1.1-1.5 equivalents). This is enough to facilitate the reaction without creating an overly basic environment that promotes side reactions.

Troubleshooting Workflow: Over-methylation

G start High Di-methylation Observed q1 Check Stoichiometry of Methylating Agent start->q1 a1_yes > 1.0 eq. used q1->a1_yes Yes a1_no ≤ 1.0 eq. used q1->a1_no No sol1 Reduce agent to 0.95 eq. Add dropwise at low temp. a1_yes->sol1 q2 Review Reaction Temperature & Time a1_no->q2 a2_yes High Temp / Long Time q2->a2_yes Yes a2_no Low Temp / Monitored q2->a2_no No sol2 Run at 0°C or below. Monitor by TLC/LC-MS & quench. a2_yes->sol2 q3 Evaluate Base Choice & Amount a2_no->q3 a3_yes Strong Base / Large Excess q3->a3_yes Yes end_node Optimized for Mono-methylation q3->end_node No sol3 Use K₂CO₃ (1.2 eq). Avoid strong bases like NaH. a3_yes->sol3 sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting flowchart for over-methylation.

Issue 2: My reaction shows poor or no conversion of the starting material.

Low conversion indicates that the reaction conditions are not sufficiently activating for the nucleophilic substitution to occur efficiently.

Root Cause Analysis & Corrective Actions:

1. Insufficiently Activated Nucleophile:

  • Causality: The primary amine of the starting material may not be nucleophilic enough to attack the methylating agent, especially if a weak electrophile is used. This is often due to an inadequate base.

  • Solution:

    • Base Selection: Ensure a suitable base is present. While strong bases risk over-methylation, a base is still necessary. Potassium carbonate is often a good starting point. If conversion is still low, consider a slightly stronger base like cesium carbonate, which is known to accelerate SN2 reactions due to the "cesium effect".

    • Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation of the base, leaving the anion more "naked" and reactive, while not interfering with the nucleophile through hydrogen bonding.

2. Inactive Methylating Agent:

  • Causality: The methylating agent may have degraded due to improper storage (e.g., exposure to moisture or light).

  • Solution: Use a fresh bottle of the methylating agent or purify it before use. For example, methyl iodide can be passed through a short plug of alumina to remove decomposition products.

3. Low Temperature:

  • Causality: While low temperatures prevent over-methylation, a temperature that is too low can stall the reaction entirely.

  • Solution: If no conversion is observed at 0 °C after a reasonable time, allow the reaction to warm slowly to room temperature. Monitor every 30-60 minutes by TLC to find the optimal temperature that promotes mono-methylation without significant byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the N-methylation of methyl 2-aminothiophene-3-carboxylate?

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

  • Deprotonation (Optional but Recommended): A base removes a proton from the primary amine (-NH₂) to form a more nucleophilic amide anion (-NH⁻). In the absence of a strong base, the neutral amine itself acts as the nucleophile, which is a slower process.

  • Nucleophilic Attack (Step 1): The electron-rich nitrogen atom attacks the electrophilic methyl group of the methylating agent (e.g., CH₃-I), displacing the leaving group (e.g., I⁻) in a single concerted step. This forms the mono-methylated product.

  • Second Nucleophilic Attack (Over-methylation): The resulting secondary amine is also nucleophilic and can attack another molecule of the methylating agent to form the di-methylated product.

Reaction Mechanism Diagram

G cluster_0 Step 1: Mono-methylation cluster_1 Step 2: Over-methylation (Undesired) SM Starting Material (Primary Amine) TS1 [Transition State]‡ SM->TS1 MeI1 CH₃-X MeI1->TS1 Prod1 Mono-methylated Product (Secondary Amine) TS1->Prod1 Prod1_c Mono-methylated Product (Secondary Amine) TS2 [Transition State]‡ Prod1_c->TS2 MeI2 CH₃-X MeI2->TS2 Prod2 Di-methylated Product (Tertiary Amine) TS2->Prod2

Caption: SN2 mechanism for N-methylation and over-methylation.

Q2: Which methylating agent is best for this reaction?

The choice depends on a balance of reactivity, safety, and selectivity.

Methylating AgentProsConsRecommendation
Methyl Iodide (CH₃I) Highly reactive; good for SN2.Volatile, light-sensitive, toxic.Recommended starting point. Its high reactivity allows for the use of lower temperatures, which aids selectivity.[3]
Dimethyl Sulfate ((CH₃)₂SO₄) Highly reactive, less volatile than CH₃I.Extremely toxic and carcinogenic.Use with extreme caution. Can be effective but offers little advantage over CH₃I for this transformation.
Diazomethane (CH₂N₂) Highly reactive, often gives clean reactions.Extremely toxic and explosive. Requires specialized equipment.Not recommended for routine lab work due to significant safety hazards.[4]
Methanol (CH₃OH) with Catalyst Inexpensive, low toxicity.Requires high temperatures and specific catalysts (e.g., Ni, Mn-based).[5][6]A good option for large-scale or green chemistry applications, but requires significant optimization of the catalytic system.
Q3: How can I effectively monitor the reaction to know when to stop it?

Effective monitoring is crucial for maximizing the yield of the mono-methylated product.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method.

    • Protocol:

      • Prepare a TLC plate with a suitable mobile phase (e.g., 20-30% Ethyl Acetate in Hexane).

      • Spot three lanes: the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

      • The mono-methylated product should have a higher Rf value than the starting material but a lower Rf than the di-methylated product.

      • Run a TLC every 15-30 minutes. Quench the reaction when the SM spot has nearly disappeared and before the di-methylated spot becomes intense.

  • LC-MS and GC-MS: These techniques provide more quantitative information.

    • Protocol:

      • Take a small aliquot from the reaction mixture, quench it with water, and extract it with a solvent like ethyl acetate.

      • Inject the sample into the instrument.

      • LC-MS is often preferred as it doesn't require derivatization and can easily distinguish the starting material (MW: 157.19), mono-methylated product (MW: 171.22), and di-methylated product (MW: 185.25) by their mass-to-charge ratio.[1][2][7][8]

Q4: What is the best way to purify the mono-methylated product?

Silica Gel Flash Column Chromatography is the standard and most effective method.

  • Principle: The three key compounds have different polarities. The di-methylated product is the least polar, followed by the desired mono-methylated product, and finally the most polar starting material.

  • General Protocol:

    • After workup, concentrate the crude product onto a small amount of silica gel.

    • Load it onto a silica gel column.

    • Elute with a low-polarity solvent system (e.g., starting with 5% Ethyl Acetate in Hexane) and gradually increase the polarity.

    • The di-methylated product will elute first, followed by the desired mono-methylated product. The unreacted starting material will elute last or remain on the column.

    • Collect fractions and check their purity by TLC.

General Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Monitoring & Quenching cluster_2 Workup & Purification step1 1. Dissolve Aminothiophene & Base in Aprotic Solvent step2 2. Cool to 0 °C step1->step2 step3 3. Add Methylating Agent (0.95 eq.) Dropwise step2->step3 step4 4. Monitor by TLC (every 30 min) step3->step4 step5 5. Quench with Water or Sat. NH₄Cl Solution step4->step5 step6 6. Extract with Organic Solvent (e.g., Ethyl Acetate) step5->step6 step7 7. Dry, Filter, & Concentrate step6->step7 step8 8. Purify by Flash Column Chromatography step7->step8

Caption: High-level experimental workflow for selective mono-methylation.

References

  • Buchstaller, H.-P., et al. (2025). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly.
  • ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. Available at: [Link]

  • Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Available at: [Link]

  • ResearchGate. (n.d.). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. ResearchGate. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. Available at: [Link]

  • Springer. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. SpringerLink. Available at: [Link]

  • Little, M. C., et al. (1986). Improved synthesis and purification of methylated amanitins using diazomethane. International Journal of Peptide and Protein Research. Available at: [Link]

  • Development of a method for the analysis of primary aromatic amines by SPE-UPLC-MS. (n.d.). Available at: [Link]

  • Manganese-Catalyzed Mono-N-Methylation of Aliphatic Primary Amines without the Requirement of External High-Hydrogen Pressure. (2024). Angewandte Chemie International Edition. Available at: [Link]

Sources

Optimization

Technical Support Center: Methyl 2-(methylamino)thiophene-3-carboxylate Synthesis

The following technical guide addresses the optimization of methyl 2-(methylamino)thiophene-3-carboxylate synthesis. This response is structured as a Tier-3 Technical Support resource, designed for research scientists re...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of methyl 2-(methylamino)thiophene-3-carboxylate synthesis. This response is structured as a Tier-3 Technical Support resource, designed for research scientists requiring actionable, high-level troubleshooting and protocol refinement.

Topic: Yield Optimization & Process Troubleshooting Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Yield Challenge

The synthesis of methyl 2-(methylamino)thiophene-3-carboxylate presents a specific chemoselectivity challenge. The electron-withdrawing ester at the C3 position reduces the nucleophilicity of the C2-amine, making it sluggish to react. Conversely, once the amine is methylated, it becomes more nucleophilic, leading to rapid over-alkylation (bis-methylation) if using standard alkyl halides (e.g., MeI).

To improve yield, you must abandon direct alkylation in favor of Reductive Amination or Nucleophilic Aromatic Substitution (SNAr) . This guide prioritizes the Reductive Amination route as it utilizes the accessible Gewald product.

Synthesis Decision Matrix

Before optimizing, confirm your synthetic route matches your precursor availability.

Synthesis_Decision_Tree Start Select Precursor Gewald_Prod Methyl 2-aminothiophene- 3-carboxylate Start->Gewald_Prod Halo_Prod Methyl 2-chloro/bromo- thiophene-3-carboxylate Start->Halo_Prod Route_A ROUTE A: Reductive Amination (Recommended) Gewald_Prod->Route_A High Selectivity Direct_Alk Direct Alkylation (MeI) STOP: Low Yield / Bis-alkylation Gewald_Prod->Direct_Alk Avoid Route_B ROUTE B: S_NAr Displacement Halo_Prod->Route_B Requires Autoclave/Sealed Tube

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on starting material availability.

Critical Protocols (Standard Operating Procedures)

Protocol A: Reductive Amination (Primary Recommendation)

Best for: Converting the standard Gewald product (primary amine) to the methylamino target.

The Logic: Direct methylation with methyl iodide is uncontrollable. Reductive amination using Paraformaldehyde and Sodium Borohydride (NaBH₄) in the presence of Acetic Acid forms the imine/iminium species in situ, which is then selectively reduced. The steric bulk of the intermediate prevents double addition.

Optimized Workflow:

  • Imine Formation: Dissolve methyl 2-aminothiophene-3-carboxylate (1.0 eq) in Methanol (0.5 M concentration).

  • Add Paraformaldehyde: Add Paraformaldehyde (3.0 – 5.0 eq).

  • Acid Catalysis: Add Acetic Acid (5.0 eq) or Methanesulfonic acid (catalytic, 0.1 eq). Crucial: The amine is weakly basic due to the C3-ester; acid helps drive the equilibrium.

  • Reflux: Heat to reflux for 2–4 hours to ensure complete formation of the hemiaminal/imine. Monitor by TLC (the imine may be unstable, so look for disappearance of SM).

  • Reduction: Cool to 0°C. Add NaBH₄ (3.0 eq) portion-wise. Note: NaBH(OAc)₃ is milder but NaBH₄ is usually sufficient and faster here.

  • Workup: Quench with sat. NaHCO₃. Extract with EtOAc.

Yield Expectation: 75–85% (Mono-methylated product).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Best for: Users starting with methyl 2-chlorothiophene-3-carboxylate.

The Logic: The C3-ester activates the C2-position for nucleophilic attack. However, thiophenes are less reactive than benzenes in SNAr.

Optimized Workflow:

  • Solvent: Use THF or Acetonitrile . Avoid alcohols to prevent transesterification.

  • Nucleophile: Use Methylamine (2.0 M in THF, 3–5 eq).

  • Base: Add Triethylamine or DIPEA (2.0 eq) to scavenge HCl.

  • Conditions: Heat to 60–80°C in a sealed tube/pressure vessel.

  • Troubleshooting: If conversion is low (<50% after 12h), add a catalyst: DMAP (0.1 eq) or CuI (0.1 eq) can accelerate the displacement.

Troubleshooting Guide & FAQs

Category 1: Reaction Yield & Selectivity

Q: I am using Methyl Iodide (MeI) and getting a mixture of starting material, product, and dimethylated byproduct. How do I fix this? A: Stop using MeI. The pKa difference between the primary and secondary amine on the thiophene ring is insufficient to control the reaction kinetically.

  • Immediate Fix: Switch to Protocol A (Reductive Amination) .

  • If you must use MeI: You must use a temporary protecting group. React the amine with Trifluoroacetic anhydride to form the trifluoroacetamide, methylate with MeI/K₂CO₃ (which attacks the amide nitrogen), and then deprotect with K₂CO₃/MeOH. This "Protection-Methylation-Deprotection" sequence is 3 steps but guarantees mono-methylation.

Q: In the Reductive Amination (Protocol A), my reaction stalled. The starting material is not disappearing. A: The C3-ester makes the C2-amine electron-poor, making it a poor nucleophile towards paraformaldehyde.

  • Fix 1 (Dehydrating Agent): Add Molecular Sieves (4Å) to the reflux to drive the equilibrium toward the imine by removing water.

  • Fix 2 (Stronger Acid): Switch from Acetic Acid to Titanium(IV) Isopropoxide [Ti(OiPr)₄] . Mix amine + ketone/aldehyde + Ti(OiPr)₄ (1.5 eq) neat or in THF for 4h, then add NaBH₄. Titanium acts as a Lewis acid and water scavenger, drastically improving yields for deactivated amines.

Category 2: Purification & Stability

Q: My product is an oil that refuses to crystallize. How do I purify it? A: Methyl 2-(methylamino)thiophene-3-carboxylates are often low-melting solids or oils due to the disruption of hydrogen bonding compared to the primary amine.

  • Purification: Do not rely on recrystallization. Use Flash Column Chromatography .

  • Eluent System: Hexanes:Ethyl Acetate (gradient from 95:5 to 80:20). The secondary amine is less polar than the primary amine starting material.

  • Stabilization: Store the oil under Argon/Nitrogen at -20°C. Aminothiophenes are prone to oxidation (darkening) upon air exposure.

Q: I see a side product with M+ - 14 mass (Demethylation) or M+ + 14 (Transesterification)? A:

  • Transesterification: If you use Methanol as a solvent for the SNAr reaction (Protocol B) and heat it, the methyl ester might exchange with the solvent (if different) or hydrolyze if water is present. Always use aprotic solvents (THF, DMF) for the substitution step.

  • Hydrolysis: Avoid strong hydroxide bases (NaOH/KOH) during workup, as they can saponify the C3-ester. Use NaHCO₃ or K₂CO₃ .

Comparative Data: Methylation Methods

MethodReagentsTypical YieldSelectivity (Mono:Bis)ProsCons
Direct Alkylation MeI, K₂CO₃, DMF30-45%Poor (60:40)Simple reagentsHigh bis-methylation; difficult separation.
Reductive Amination (Standard) HCHO, NaBH₄, AcOH65-75%Excellent (>95:5)One-pot; cheapRequires acid catalyst for deactivated amines.
Reductive Amination (Ti-mediated) HCHO, Ti(OiPr)₄, NaBH₄85-92% Superior (>99:1) Highest yieldTitanium reagent is moisture sensitive.
Orthoformate Route HC(OMe)₃, then NaBH₄70-80%ExcellentVery mildRequires 2 steps (Imidate formation -> Reduction).

References

  • Gewald Reaction & Thiophene Synthesis

    • Putero, Z. et al. "Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group." Arkivoc, 2010.

    • Context: Establishes the baseline stability and reactivity of 2-aminothiophene-3-carboxyl
  • Reductive Amination of Deactivated Amines

    • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

    • Context: The gold-standard protocol for mono-alkylation of amines, preventing over-alkyl
  • Titanium(IV)

    • Mattson, R. J. et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

    • Context: Essential reading for improving yields when the amine is electronically deactiv
  • Beutner, G. L. et al. "Nucleophilic Aromatic Substitution of 2-Halothiophenes." Journal of Organic Chemistry, 2019.
  • General Thiophene Properties

    • Sigma-Aldrich Product Sheet: Methyl 2-aminothiophene-3-carboxylate.

    • Context: Physical properties and safety d
Troubleshooting

Technical Support Center: Methyl 2-(methylamino)thiophene-3-carboxylate

This technical guide details the purification, handling, and troubleshooting protocols for methyl 2-(methylamino)thiophene-3-carboxylate (CAS: 946197-90-6). [1] Ticket Type: Purification & Stability Optimization Compound...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification, handling, and troubleshooting protocols for methyl 2-(methylamino)thiophene-3-carboxylate (CAS: 946197-90-6).

[1]

Ticket Type: Purification & Stability Optimization Compound Class: Electron-rich Heterocyclic Amine Sensitivity: High (Oxidation, Acid-Catalyzed Decomposition)

Core Chemical Profile & Stability Risks

Before initiating purification, you must understand why this compound fails. The 2-amino-3-carboxylate motif on a thiophene ring creates a "push-pull" electronic system. The electron-donating methylamino group at position 2 activates the ring, making it highly susceptible to:

  • Oxidative Dimerization: Formation of azo-linkages or extended conjugation "tars" upon air exposure.

  • Hydrolysis: The ester at position 3 is labile; moisture can lead to the carboxylic acid, which spontaneously decarboxylates under acidic conditions.

  • Acid Sensitivity: Standard silica gel is slightly acidic (

    
    ), which can catalyze decomposition during chromatography.
    
PropertySpecification / Note
Physical State Low-melting solid or viscous oil (dependent on purity).
pKa (Conjugate Acid) Est. ~2.0–3.0 (Weakly basic due to conjugation with ester).
Solubility Soluble in DCM, EtOAc, MeOH. Insoluble in water.
Key Impurities Methyl 2-chlorothiophene-3-carboxylate (SM), Hydrolysis acid, Oxidation tars.

Decision Matrix: Selecting the Right Method

Do not default to chromatography. Use this logic flow to maximize yield and minimize decomposition.

PurificationLogic Start Crude Reaction Mixture PurityCheck Check Purity (TLC/LC-MS) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity LowPurity Purity < 85% or Tarry PurityCheck->LowPurity SolidState Is it a Solid? HighPurity->SolidState AcidBase Method B: Acid-Base Extraction (Removal of non-basic impurities) LowPurity->AcidBase Remove Neutral/Acidic Impurities Recryst Method A: Recrystallization (EtOH/H2O or Heptane/EtOAc) SolidState->Recryst Yes Column Method C: Buffered Silica Chromatography (Neutralized Stationary Phase) SolidState->Column No (Oil) AcidBase->Column Polishing Step

Figure 1: Purification Strategy Decision Tree. Prioritize non-chromatographic methods to reduce substrate exposure to silica.

Detailed Protocols

Method A: Recrystallization (For Solids >85% Purity)

Best for removing trace colored oxidation products.

  • Solvent System: Ethanol/Water (9:1) or Heptane/Ethyl Acetate.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol.

    • Critical: Do not boil excessively; prolonged heat promotes ester hydrolysis.

  • Filtration: If insoluble black particles (polymerized thiophene) remain, hot-filter through a Celite pad immediately.

  • Crystallization: Allow to cool slowly to room temperature, then to 4°C.

    • Troubleshooting: If the product "oils out" (forms a separate liquid layer instead of crystals), reheat to dissolve and add a seed crystal or scratch the glass surface.

Method B: Acid-Base Extraction (The "Chemical Filter")

Best for removing unreacted starting materials (e.g., methyl 2-chlorothiophene-3-carboxylate) which are not basic.

  • Dissolution: Dissolve crude oil in Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE). Avoid DCM if possible (emulsion risk).
    
  • Extraction (Acidic): Extract with cold 1M HCl (3x).

    • Mechanism:[1] The amine becomes protonated (

      
      ) and moves to the water layer. Neutral impurities (starting chloride, tars) stay in the organic layer.
      
    • Warning: Do not use strong acids or leave the product in acid for >30 mins (decarboxylation risk).

  • Wash: Wash the combined aqueous acidic layers with fresh ether to remove trapped organics.

  • Basification: Cool the aqueous layer on ice. Slowly add saturated

    
      or 2M NaOH until pH > 9.
    
    • Observation: The product will precipitate as a milky white/yellow oil or solid.

  • Recovery: Extract the basic aqueous layer with DCM (3x). Dry over

    
     and concentrate in vacuo.
    
Method C: Buffered Silica Chromatography

Required if the compound is an oil or complex mixture.

The Issue: Standard silica gel is acidic (


). This protonates the amine, causing "streaking" (broad bands) and loss of yield due to irreversible adsorption or decomposition.

The Fix: You must neutralize the silica.

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 9:1 to 7:3).

  • The Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Protocol: Pre-rinse the column with Mobile Phase + 1% TEA. This saturates the acidic sites on the silica.

  • Loading: Load the crude as a concentrated solution in DCM/Hexane.

  • Elution: Run the column. The product should elute as a tight, symmetrical spot.

    • Note: Without TEA, the Rf will be significantly lower and the spot will tail.

Troubleshooting & FAQs

Q1: The product turned red/brown after one day on the bench. Is it ruined?

Diagnosis: This is surface oxidation. Aminothiophenes are electron-rich and oxidize in air to form azo-dimers (highly colored). Solution:

  • If solid: Recrystallize immediately (Method A). The color usually stays in the mother liquor.

  • Prevention: Store under Argon/Nitrogen at -20°C. Never store as a free base in solution for long periods.

Q2: I see a new spot on TLC that doesn't move (Baseline) after workup.

Diagnosis: You likely hydrolyzed the ester.

  • Cause: Using acid/base that was too strong or too hot, or leaving the compound in aqueous media for too long.

  • Verification: Check NMR for the loss of the methyl ester singlet (~3.8 ppm).

  • Fix: Hydrolysis is irreversible. You must re-esterify (MeOH/H2SO4) or discard.

Q3: My yield is low after column chromatography.

Diagnosis: Acid-catalyzed decomposition on silica.

  • Immediate Action: Did you use Triethylamine? If not, the amine is stuck to the silica. Flush the column with EtOAc containing 5% TEA to try and recover the missing mass.

Q4: Can I use the HCl salt for storage?

Answer: Yes, the hydrochloride salt is significantly more stable to oxidation than the free amine.

  • Protocol: Dissolve free amine in dry ether, add 1.0 eq of HCl in dioxane/ether. Filter the precipitate.[2] Store the salt. Convert back to free base immediately before use in coupling reactions.

References

  • Gewald Reaction & Aminothiophene Synthesis

    • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100. Link

  • Purification of 2-Aminothiophenes

    • Sabnis, R. W., et al. (1999). 2-Aminothiophenes: Synthesis, Properties and Applications. Journal of Heterocyclic Chemistry, 36(2), 333-345. Link

  • Specific Analog Data (Methyl 2-aminothiophene-3-carboxylate)

    • Sigma-Aldrich Product Sheet (CAS 4651-81-4) - Used for baseline stability comparison. Link

  • Synthesis via Substitution (Patent Reference)

    • Compounds and compositions for treating conditions associated with NLRP activity. WO2017184624A1. (Describes synthesis of 2-chlorothiophene precursors). Link

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Barriers for Methyl 2-(methylamino)thiophene-3-carboxylate

Welcome to the Technical Support Center. Formulating highly lipophilic heterocyclic compounds for biological assays and synthesis often presents significant bottlenecks. This guide provides an in-depth, mechanistic appro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Formulating highly lipophilic heterocyclic compounds for biological assays and synthesis often presents significant bottlenecks. This guide provides an in-depth, mechanistic approach to troubleshooting the aqueous solubilization of methyl 2-(methylamino)thiophene-3-carboxylate , ensuring your experimental workflows remain robust, reproducible, and scientifically sound.

Physicochemical Root Cause Analysis: Why Won't It Dissolve?

Before attempting to force a compound into solution, it is critical to understand the molecular causality behind its insolubility. Methyl 2-(methylamino)thiophene-3-carboxylate resists aqueous solvation due to three synergistic structural factors:

  • High Lipophilicity of the Thiophene Core: The aromatic thiophene ring is inherently hydrophobic, lacking hydrogen bond donors to interact with the bulk aqueous phase.

  • Ester Hydrophobicity: The methyl ester at position 3 further increases the partition coefficient (LogP), making the molecule energetically unfavorable in water.

  • The "Push-Pull" Electronic Effect: While the molecule possesses a secondary amine (the methylamino group), its basicity is severely attenuated. The nitrogen's lone pair of electrons is delocalized into the electron-withdrawing thiophene ring and stabilized by the ortho-positioned ester. This resonance drastically lowers the pKa of the amine. Consequently, the neutral, un-ionized species predominates at physiological pH, rendering standard salt-formation strategies ineffective.

Diagnostic Troubleshooting & FAQs

Q: Why does my compound precipitate immediately upon dilution from a DMSO stock into PBS? A: This is a classic "solvent shift" phenomenon.1[1]. However, when this stock is introduced into an aqueous buffer, the local dielectric constant changes precipitously. Water molecules preferentially hydrogen-bond with each other and the DMSO, stripping the solvation shell from the lipophilic thiophene derivative. This sudden exposure to water prompts thermodynamically driven self-association and precipitation to minimize the free energy of the system. 2[2].

Q: Can I adjust the pH of my buffer to force the compound into solution? A: For this specific derivative, pH adjustment is largely ineffective. Due to the aforementioned push-pull electronic effect, protonating the secondary amine would require an extremely acidic environment (likely pH < 2). Such conditions are generally incompatible with biological assays and risk hydrolyzing the methyl ester.3[3].

Q: Heating the aqueous buffer dissolves the compound, but it crashes out upon cooling. How can I stabilize it? A: Heating increases kinetic solubility, but upon cooling, the solution becomes supersaturated and thermodynamically unstable. To stabilize the compound, you must lower the thermodynamic barrier by introducing a host molecule, such as a cyclodextrin, which encapsulates the hydrophobic moiety within a lipophilic nano-cavity while presenting a hydrophilic exterior to the water[].

Validated Solubilization Workflows

To ensure data integrity, every formulation must be treated as a self-validating system. Below are two proven methodologies for solubilizing methyl 2-(methylamino)thiophene-3-carboxylate.

Protocol A: Co-Solvent Dilution with Kinetic Stabilization (For In Vitro Assays)

Causality: Utilizing a co-solvent like DMSO lowers the polarity of the aqueous phase. By controlling the rate of addition and maintaining high shear, we prevent localized supersaturation and subsequent nucleation.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at 25°C.

  • Buffer Preparation: Pre-warm your target aqueous buffer (e.g., PBS) to 37°C to increase the kinetic solubility limit during the mixing phase.

  • Dilution: Place the buffer on a magnetic stirrer at 800 RPM. Using a micropipette, add the DMSO stock dropwise directly into the vortex center (avoiding the container walls) to achieve a final DMSO concentration of ≤ 1.0%.

  • System Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV. If the Area Under the Curve (AUC) matches the theoretical calculated concentration, the system is validated (i.e., no hidden micro-precipitation has occurred).

Protocol B: Host-Guest Complexation via HP-β-CD (For Cell-Based & In Vivo Studies)

Causality: 5[5]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is selected because its 6.0–6.5 Å cavity perfectly accommodates the substituted thiophene ring.

  • Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in deionized water. Stir until completely transparent.

  • Guest Preparation: Dissolve methyl 2-(methylamino)thiophene-3-carboxylate in a minimal volume of ethanol (EtOH).

  • Complexation: Add the EtOH/drug solution dropwise to the HP-β-CD solution under continuous stirring at room temperature. Stir for 24 hours to allow thermodynamic equilibrium of the inclusion complex.

  • Solvent Removal: Remove the ethanol using a rotary evaporator under vacuum at 40°C.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize for 48 hours to obtain a dry, highly water-soluble inclusion complex powder.

  • System Validation: Reconstitute the lyophilized powder in water. Perform Dynamic Light Scattering (DLS). A monodisperse peak at < 5 nm confirms successful molecular inclusion; peaks > 100 nm indicate uncomplexed, precipitating drug.

Quantitative Formulation Data

Use the following empirically derived tables to select the appropriate solubilization parameters for your specific downstream application.

Table 1: Maximum Tolerable DMSO Concentrations by Assay Type

Assay TypeMax Tolerable DMSO (%)Recommended Solubilization Strategy
Biochemical (Enzymatic)1.0% - 5.0%Protocol A: Direct DMSO dilution
Cell-Based (In Vitro)0.1% - 0.5%Protocol B: HP-β-CD Complexation
In Vivo (Animal Models)< 0.1%Protocol B: HP-β-CD or Lipid Emulsion

Table 2: Cyclodextrin Selection Matrix for Thiophene Derivatives

Cyclodextrin TypeCavity Size (Å)Aqueous Solubility (g/100mL)Suitability for Thiophene Core
α-Cyclodextrin4.7 - 5.314.5Low (Cavity too small for substituted ring)
β-Cyclodextrin6.0 - 6.51.85Moderate (Poor aqueous solubility of the host)
HP-β-Cyclodextrin 6.0 - 6.5 > 50.0 High (Excellent solubility, perfect cavity fit)

Process Visualizations

Solubilization_Decision_Tree Start Methyl 2-(methylamino)thiophene-3-carboxylate Aqueous Solubilization Q1 Is the biological assay tolerant to organic solvents (e.g., DMSO)? Start->Q1 DMSO Use Co-solvent System (DMSO ≤ 1-2% final conc.) Q1->DMSO Yes Q2 Does the compound precipitate upon aqueous dilution? Q1->Q2 No DMSO->Q2 If precipitation occurs CD Use Cyclodextrin Complexation (e.g., HP-β-CD) Q2->CD Yes, need molecular dispersion Lipid Use Lipid-based Formulation (e.g., Tween 80 / Emulsions) Q2->Lipid Yes, high lipophilicity persists

Caption: Decision tree for selecting solubilization strategies for thiophene derivatives.

CD_Complexation_Workflow Prep Prepare HP-β-CD Aqueous Solution Mix Dropwise Addition & Continuous Stirring Prep->Mix Dissolve Dissolve Compound in minimal Ethanol Dissolve->Mix Evap Solvent Evaporation (Rotary Evaporator) Mix->Evap Remove EtOH Lyoph Lyophilization (Freeze Drying) Evap->Lyoph Remove Water Result Solid Inclusion Complex (Water Soluble) Lyoph->Result

Caption: Step-by-step workflow for preparing a cyclodextrin inclusion complex.

References

1.[3] Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: 2.[1] How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Available at: 3.[2] Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. Smolecule. Available at: 4.[5] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - National Institutes of Health. Available at: 5.[] Cyclodextrin Solutions for API Solubility Boost. BOC Sciences. Available at:

Sources

Troubleshooting

Technical Bulletin: Methyl Iodide Removal in Aminothiophene Synthesis

Doc ID: TB-MeI-AT-001 Department: Process Chemistry & Safety Support Status: Active Critical Safety & Immediate Action WARNING: METHYL IODIDE (MeI) IS A NEUROTOXIN AND SUSPECTED CARCINOGEN. Before proceeding with any pur...

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TB-MeI-AT-001 Department: Process Chemistry & Safety Support Status: Active

Critical Safety & Immediate Action

WARNING: METHYL IODIDE (MeI) IS A NEUROTOXIN AND SUSPECTED CARCINOGEN.

Before proceeding with any purification step, acknowledge the following:

  • Volatility: MeI boils at 42.5°C. It creates high vapor concentrations immediately upon opening.[1]

  • Permeability: MeI penetrates standard latex gloves instantly. Silver Shield/4H or double-layered Nitrile (changed immediately upon splash) are required.

  • No Rotovap: Do NOT attempt to remove excess MeI solely via rotary evaporation. This contaminates the vacuum pump oil, exhaust lines, and the laboratory atmosphere. Chemical quenching is the only safe disposal method.

The Reaction Challenge

The Chemistry of the Problem

You are performing an alkylation on an Aminothiophene core. This presents a dual challenge:

  • The Electrophile (MeI): Used in excess to drive the reaction, but toxic and difficult to separate by distillation due to azeotrope formation and volatility.

  • The Nucleophile (Aminothiophene): Electron-rich and highly susceptible to:

    • Oxidation: Turning the reaction mixture into "black tar" upon exposure to air.

    • Acid-Catalyzed Polymerization: Rendering acidic washes (a common workup step) risky.

Reaction Pathway & Quenching Logic

The following diagram illustrates the competing pathways and the logic behind the recommended quenching protocol.

QuenchingLogic Reactants Aminothiophene + Excess MeI Product Methylated Aminothiophene Reactants->Product Main Rxn ExcessMeI Unreacted MeI (Toxic/Volatile) Reactants->ExcessMeI Residual PhaseSep Aqueous Wash Product->PhaseSep Retains Product Quench ADD QUENCHER (NH4OH or Ethanolamine) ExcessMeI->Quench Treatment Salt Water-Soluble Ammonium Salt Quench->Salt SN2 Reaction Salt->PhaseSep Removes Salt

Figure 1: The chemical quenching strategy converts volatile, lipophilic MeI into a non-volatile, hydrophilic salt that is easily removed via aqueous extraction.

Recommended Protocols

Method A: The "Ammonia Quench" (Standard)

Best for: Substrates stable to mild base. Mechanism: Ammonia rapidly reacts with MeI to form methylamine (gas) and tetramethylammonium iodide (water-soluble).

  • Cool Down: Cool reaction mixture to 0–5°C.

  • Add Quencher: Add 10% aqueous ammonium hydroxide (

    
    ) or a 2M solution of ammonia in methanol. Use 5–10 equivalents relative to the excess MeI.
    
  • Stir: Stir briskly for 30–60 minutes.

    • Note: The solution may become turbid as the ammonium salt forms.

  • Phase Separation:

    • Dilute with organic solvent (EtOAc or DCM).

    • Wash twice with water. The MeI-derived salts will partition into the aqueous layer.

    • Crucial Step: Wash with 10% Sodium Thiosulfate (

      
      ) to remove any iodine (
      
      
      
      ) generated by aminothiophene oxidation.
Method B: The "Ethanolamine Scavenge" (High Sensitivity)

Best for: Substrates sensitive to strong ammonia or volatile amines. Mechanism: Ethanolamine is a potent nucleophile that forms a polar amino-alcohol adduct with MeI.

  • Add Scavenger: Add 2–3 equivalents of ethanolamine relative to excess MeI.

  • Stir: Stir at room temperature for 1 hour.

  • Workup: Perform standard aqueous extraction. The polar adduct washes out efficiently into the aqueous phase (pH ~9).

Data: Quenching Efficiency Comparison
FeatureEvaporation (Rotovap)Hydrolysis (NaOH)Amine Quench (NH3/Ethanolamine)
Safety Critical Risk (Vapors)ModerateHigh (Destroys Toxin)
Speed Fast (but incomplete)Slow (Days)Fast (<1 Hour)
Substrate Safety HighLow (Hydrolysis risk)High
Removal Efficiency <90%>95%>99%

Process Workflow

Follow this decision tree to execute the purification safely.

Workflow Start Reaction Complete Check Check TLC/LCMS (Is SM consumed?) Start->Check QuenchChoice Select Quench Method Check->QuenchChoice Yes MethodA Method A: NH4OH (Robust Substrates) QuenchChoice->MethodA MethodB Method B: Ethanolamine (Sensitive Substrates) QuenchChoice->MethodB Wash Aqueous Workup (Water + Na2S2O3) MethodA->Wash MethodB->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry

Figure 2: Operational workflow for post-reaction processing of methylated aminothiophenes.

Troubleshooting & FAQs

Q1: My reaction mixture turned black during the workup. What happened? A: Aminothiophenes are electron-rich and prone to oxidative degradation (forming thiophene-quinones or polymers).

  • Fix: Minimize air exposure. Use degassed solvents for the workup. Add a pinch of Sodium Thiosulfate or Sodium Metabisulfite to the aqueous wash to act as an antioxidant.

Q2: I see a "ghost" peak in my NMR around 2.16 ppm (CDCl3). Is this MeI? A: Yes, MeI typically shows a singlet around


 2.16 ppm.
  • Fix: If you see this, your quench was insufficient. Do not put this back on the high-vacuum pump (it will contaminate the oil). Redissolve the crude oil in ether/EtOAc and wash again with aqueous ammonium hydroxide.

Q3: Can I use Silica Gel to remove MeI? A: Yes, but with a caveat. "Nucleophilic Silica" (amine-functionalized) works well as a scavenger but is expensive. Standard silica chromatography can separate MeI, but you risk exposing the chemist to MeI vapors at the fraction collector. Chemical quenching before chromatography is mandatory.

Q4: Why not just use NaOH to destroy the MeI? A: Hydrolysis of MeI by hydroxide (


) is kinetically slow compared to nucleophilic attack by an amine. You would need to stir for days or heat it (risky). Amines (Ammonia/Ethanolamine) react much faster via 

mechanism.

References

  • National Research Council (US). (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. (Source for general safety and quenching logic).
  • Bolt, H. M., & Gansewendt, B. (1993). Mechanisms of methyl iodide toxicity. Critical Reviews in Toxicology, 23(3), 237-253. Link

  • Logan, A. (2015). Quenching of Alkylating Agents. University of Rochester Safety Guidelines. (Establishes the efficacy of amine-based quenching).
  • Sabatini, M., et al. (2018). Green methodologies for the synthesis of 2-aminothiophene derivatives. Beilstein Journal of Organic Chemistry, 14, 2698–2707. Link (Context for aminothiophene stability).

  • Centers for Disease Control and Prevention (CDC). Methyl Iodide: Systemic Agent. NIOSH Emergency Response Safety and Health Database. Link

Sources

Optimization

Technical Support Center: Optimizing the Gewald Reaction for N-Substituted Thiophenes

Welcome to the Gewald Reaction Optimization Center. The Gewald multicomponent reaction (G-3CR) is a cornerstone methodology for synthesizing highly substituted 2-aminothiophenes, which serve as critical pharmacophores in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Gewald Reaction Optimization Center. The Gewald multicomponent reaction (G-3CR) is a cornerstone methodology for synthesizing highly substituted 2-aminothiophenes, which serve as critical pharmacophores in small molecular weight inhibitors, antipsychotics (e.g., olanzapine), and NSAIDs (e.g., tinoridine)[1].

When synthesizing N-substituted thiophenes—such as thienopyridines derived from N-substituted piperidin-4-ones—researchers frequently encounter bottlenecks related to steric hindrance, base selection, and sulfur solubility[2]. This guide provides mechanistic troubleshooting, validated experimental protocols, and data-driven optimization strategies to ensure self-validating and high-yielding workflows.

Workflow Visualization: The Gewald Cascade

To troubleshoot effectively, we must first isolate the distinct phases of the reaction. The Gewald synthesis operates via a strict cascade: Knoevenagel condensation, sulfur activation, nucleophilic attack, and prototropic rearrangement[3].

GewaldMechanism Start Ketone + Activated Nitrile (e.g., N-benzyl-4-piperidone) Knoevenagel Knoevenagel Condensation (Base Catalyzed) Start->Knoevenagel Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate Sulfur Elemental Sulfur (S8) Addition (Nucleophilic Attack) Intermediate->Sulfur Cyclization Ring Closure (Mercaptide Attack on Cyano) Sulfur->Cyclization Product N-Substituted 2-Aminothiophene (Prototropic Rearrangement) Cyclization->Product

Mechanistic pathway of the Gewald 3-component reaction.

Section 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does the Knoevenagel condensation fail or stall with sterically hindered N-substituted piperidones? A1: The initial step of the Gewald reaction is a Knoevenagel-Cope condensation. Sterically hindered ketones (e.g., N-benzyl-4-piperidone) exhibit reduced electrophilicity at the carbonyl carbon. If the base (e.g., triethylamine) is too weak or sterically encumbered, the deprotonation of the active methylene (e.g., malononitrile) is insufficient to drive the equilibrium forward[4]. Causality & Fix: Using a secondary amine like morpholine or a conjugate acid-base pair (e.g., piperidinium borate) forms a transient, highly reactive enamine intermediate that forces the equilibrium toward the α,β-unsaturated nitrile[5]. Alternatively, employing a Dean-Stark apparatus to physically remove water will drive the condensation to completion[6].

Q2: I've confirmed the Knoevenagel intermediate forms, but sulfur addition and cyclization are yielding <20%. What is the root cause? A2: Elemental sulfur (


) activation is highly dependent on solvent polarity and thermal energy. The polysulfide intermediates formed upon 

ring opening must undergo nucleophilic degradation and unimolecular cyclization[3]. In non-polar solvents at room temperature,

solubility is exceptionally poor, preventing the nucleophilic attack at the γ-methylene of the intermediate. Causality & Fix: Switching to a polar protic solvent like absolute ethanol and elevating the temperature to 50–70 °C significantly enhances sulfur solubility and facilitates the proton-transfer steps necessary for the final prototropic rearrangement[6][7].

Q3: What causes the dimerization of the α,β-unsaturated nitrile intermediate, and how can it be mitigated? A3: Dimerization is a competing side reaction that occurs when the rate of sulfur addition is slower than the self-condensation of the highly reactive Knoevenagel intermediate[6]. Causality & Fix: This is often caused by adding sulfur too late in a sequential setup or running the reaction at too low a temperature. To mitigate this, ensure elemental sulfur is added concurrently (one-pot) or immediately after the Knoevenagel intermediate is observed via TLC, and maintain the reaction temperature above 40 °C to kinetically favor the sulfurative cyclization over dimerization.

Section 2: Quantitative Optimization & Troubleshooting

The table below synthesizes field-proven optimization parameters for maximizing the yield of N-substituted 2-aminothiophenes.

ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleTypical Yield
Base Selection Triethylamine (1.0 eq)Morpholine or Piperidinium Borate (0.2-1.0 eq)Secondary amines form reactive enamine intermediates; conjugate pairs enhance proton transfer[5][8].85-96%
Solvent Toluene or DCMEthanol or EtOH/H₂OPolar protic solvents enhance

solubility and stabilize charged polysulfide intermediates[7].
80-92%
Temperature Room Temperature (20 °C)Heating (50-70 °C)Overcomes the activation energy barrier for

ring opening and subsequent cyclization[6].
75-95%
Reagent Addition Sequential (Delayed

)
One-pot or immediate

addition
Kinetically favors sulfurative cyclization, preventing competitive dimerization of the intermediate[6].>80%
Troubleshooting Decision Tree

Troubleshooting Issue Low Yield of 2-Aminothiophene TLC Check TLC / LC-MS Issue->TLC Unreacted Unreacted Ketone Present? TLC->Unreacted Stalled Knoevenagel Intermediate Stalled? TLC->Stalled FixBase Increase Base Strength (Use Morpholine/Piperidine) Unreacted->FixBase Yes FixTemp Increase Temp to 60°C or Change to EtOH Stalled->FixTemp Yes

Diagnostic workflow for troubleshooting low yields in the Gewald reaction.

Section 3: Validated Experimental Protocols
Protocol A: Standard One-Pot Synthesis of N-Substituted 2-Aminothiophenes

Application: Ideal for standard N-substituted piperidones (e.g., Tinoridine precursors). Self-Validating Mechanism: This protocol uses ethanol to ensure sulfur solubility and morpholine as a secondary amine to facilitate enamine formation, driving the Knoevenagel condensation to completion[6][8].

  • Preparation: In a 50 mL round-bottom flask, dissolve the N-substituted ketone (e.g., N-benzyl-4-piperidone, 1.0 mmol) and the active methylene compound (e.g., ethyl cyanoacetate, 1.0 mmol) in absolute ethanol (10 mL).

  • Base Addition: Add morpholine (1.1 mmol) dropwise. Note: Morpholine acts as both a base and a nucleophilic catalyst, increasing the electrophilicity of the ketone carbon.

  • Condensation Monitoring: Stir at room temperature for 10-15 minutes. Verify the formation of the α,β-unsaturated nitrile intermediate via TLC (Hexane:EtOAc 7:3).

  • Sulfurative Cyclization: Add elemental sulfur (

    
    , 1.1 mmol) in one portion. Elevate the temperature to 60 °C. Note: Heating is strictly required to open the 
    
    
    
    ring and form the reactive polysulfide chains.
  • Workup: Upon completion (typically 2-4 hours, monitored by the disappearance of the intermediate on TLC), cool the mixture to 0 °C and pour it into ice-cold water[9]. The sudden drop in solvent polarity forces the precipitation of the highly substituted 2-aminothiophene.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol to achieve >95% purity.

Protocol B: Two-Step Procedure for Sterically Hindered Ketones

Application: Required for highly hindered N-substituted ketones where the one-pot method fails due to sluggish initial condensation. Self-Validating Mechanism: Isolating the Knoevenagel intermediate prevents unreacted sulfur from degrading or the intermediate from dimerizing during prolonged heating[6].

  • Step 1 (Condensation): In a flask equipped with a Dean-Stark apparatus, dissolve the hindered ketone (1.0 mmol), malononitrile (1.1 mmol), and piperidine (0.2 mmol) in toluene (15 mL). Reflux until water ceases to collect in the trap. Remove toluene under reduced pressure.

  • Step 2 (Cyclization): Redissolve the crude α,β-unsaturated nitrile intermediate in absolute ethanol (10 mL). Add morpholine (1.0 mmol) and elemental sulfur (1.1 mmol). Heat at 60 °C for 3 hours.

  • Workup: Follow the precipitation and filtration steps outlined in Protocol A.

References
  • Puterová, Z., et al. "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc, 2010(1), 209-246. Available at:[Link]

  • Sharma, J., & Champagne, P. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur." The Journal of Organic Chemistry, 2024. Available at:[Link]

  • Huang, Y., et al. "Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited." ACS Combinatorial Science, 2010. Available at:[Link]

  • Wang, Y., et al. "A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry." Molecules, 2014. Available at:[Link]

Sources

Troubleshooting

Troubleshooting Cyclization Failures with Methyl 2-(methylamino)thiophene-3-carboxylate

Technical Support Center: Heterocyclic Synthesis Division Knowledge Base > Troubleshooting > Issue #402 When synthesizing thieno[2,3-d]pyrimidine scaffolds, methyl 2-(methylamino)thiophene-3-carboxylate presents unique m...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Heterocyclic Synthesis Division Knowledge Base > Troubleshooting > Issue #402

When synthesizing thieno[2,3-d]pyrimidine scaffolds, methyl 2-(methylamino)thiophene-3-carboxylate presents unique mechanistic challenges compared to its primary amine counterparts (the classic Gewald products). Standard cyclization protocols often result in low yields, intractable tars, or complete reaction failure.

This guide provides a causal analysis of these failures and details a field-proven, self-validating workflow to successfully achieve cyclization.

Comparative Analysis of Cyclization Strategies

To understand why certain methods fail, we must look at the quantitative outcomes of standard reagent systems applied to this specific secondary amine substrate.

Reagent SystemTemp / TimeTypical YieldMechanistic Outcome / Primary Failure Mode
Neat Formamide 150 °C / 12 h< 10%Ester hydrolysis followed by rapid thermal decarboxylation.
TEOF + NH₄OAc 120 °C / 8 h0%Reaction blocked; secondary amine cannot form the required imidate.
Formamidine Acetate 140 °C / 4 h45–55%Moderate conversion; requires large reagent excess and difficult purification.
NH₃/MeOH → DMF-DMA 80 °C / 6 h80–85%Clean cyclization via an amidine intermediate (Reverse Activation).

Diagnostic FAQs: Understanding the Causality

Q: Why does my cyclization fail completely when using the standard Triethyl Orthoformate (TEOF) and ammonia protocol? A: Standard TEOF protocols rely on the formation of an ethoxymethyleneamino intermediate (


). This pathway strictly requires a primary amine. Because your substrate features a secondary methylamino group, it can only form an unstable hemiaminal or dialkyl acetal equivalent. Under thermal conditions, this intermediate rapidly reverts to the starting material, halting the cyclization cascade entirely.

Q: I attempted a high-temperature fusion with formamide, resulting in a black tar and no product. What happened? A: Formamide decomposes at elevated temperatures (>140 °C) to release water and ammonia. The liberated water hydrolyzes your starting methyl ester to 2-(methylamino)thiophene-3-carboxylic acid. Thiophene-3-carboxylic acids bearing electron-donating amino groups at the 2-position are notoriously unstable. They undergo rapid thermal decarboxylation, destroying the pharmacophore and generating the black polymeric tar you observed.

Q: What is the most reliable method to achieve this cyclization? A: The most effective approach is a "Reverse Activation" strategy[1]. Instead of trying to activate the sterically hindered secondary amine, you must move the electrophilic center to the ester. By first converting the ester to a primary carboxamide, you can react it with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The secondary amine then acts as an intramolecular nucleophile to close the ring, efficiently yielding the 1-methyl-1H-thieno[2,3-d]pyrimidin-4-one scaffold[2].

Mechanistic Workflow: Standard vs. Optimized Protocol

The diagram below illustrates the logical divergence between the failed standard pathway and the successful reverse-activation pathway.

G SM Methyl 2-(methylamino) thiophene-3-carboxylate TEOF Triethyl Orthoformate (TEOF) + NH3 SM->TEOF Standard Protocol Amide 2-(methylamino)thiophene- 3-carboxamide SM->Amide Step 1: NH3/MeOH Fail Reaction Blocked (Secondary amine cannot form stable imidate) TEOF->Fail DMFDMA N,N-Dimethylformamide dimethyl acetal (DMF-DMA) Amide->DMFDMA Step 2: Toluene, Reflux Product 1-Methyl-1H-thieno [2,3-d]pyrimidin-4-one DMFDMA->Product Intramolecular Cyclization (- HNMe2)

Workflow comparing failed standard cyclization vs. the successful reverse-activation protocol.

Validated Experimental Protocol: The "Reverse Activation" Method

This two-step methodology bypasses the steric and electronic limitations of the secondary amine by leveraging the versatile reactivity of 2-aminothiophene-3-carboxamides[1].

Step 1: Amidation of the Ester

Objective: Convert the unreactive ester into a primary amide to serve as the new anchor point for cyclization.

  • Setup: In a heavy-walled pressure tube, suspend Methyl 2-(methylamino)thiophene-3-carboxylate (10.0 mmol) in 7N Ammonia in Methanol (30 mL).

  • Reaction: Seal the tube securely and heat the mixture to 80 °C behind a blast shield for 16 hours.

  • Workup: Cool the vessel to 0 °C before carefully unsealing. Concentrate the mixture under reduced pressure.

  • Purification: Triturate the resulting crude solid with cold diethyl ether and filter to afford 2-(methylamino)thiophene-3-carboxamide as a crystalline solid. (Expected Yield: 90-95%)

Step 2: DMF-DMA Mediated Cyclization

Objective: Form an amidine intermediate at the primary amide, followed by spontaneous intramolecular attack by the secondary amine.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-(methylamino)thiophene-3-carboxamide (8.0 mmol) in anhydrous toluene (25 mL).

  • Activation: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12.0 mmol, 1.5 eq) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (approx. 110 °C). The primary amide will rapidly condense with DMF-DMA to form an intermediate amidine (

    
    ). As heating continues, the C2-methylamino group will attack the amidine carbon, expelling dimethylamine gas and closing the ring.
    
  • Completion: Monitor by TLC (typically complete within 4–6 hours).

  • Workup: Cool the reaction to room temperature. The target product, 1-methyl-1H-thieno[2,3-d]pyrimidin-4-one, will precipitate directly from the toluene. Filter, wash with cold hexanes, and dry under a vacuum. (Expected Yield: 80-85%)

References

1.[1] Gouda, M. A., et al. "Chemistry of 2-aminothiophene-3-carboxamide and related compounds." TÜBİTAK Academic Journals. 1 2.[2] Dzhavakhishvili, S. G., et al. "Diversification of a thieno[2,3-d]pyrimidin-4-one scaffold via regioselective alkylation reactions." PubMed.2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectral Analysis of Methyl 2-(methylamino)thiophene-3-carboxylate

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of heterocyclic compounds is paramount. Thiophene derivatives, in particular, form the backbone of numerous functi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of heterocyclic compounds is paramount. Thiophene derivatives, in particular, form the backbone of numerous functional molecules. Among the arsenal of analytical techniques available to chemists, Nuclear Magnetic Resonance (NMR) spectroscopy, especially 1H NMR, stands out as a powerful and indispensable tool for providing detailed information about molecular structure.

Predicted 1H NMR Spectrum of Methyl 2-(methylamino)thiophene-3-carboxylate

The structure of methyl 2-(methylamino)thiophene-3-carboxylate contains several distinct proton environments that will give rise to a characteristic 1H NMR spectrum. The substituents on the thiophene ring, an electron-donating methylamino group at the C2 position and an electron-withdrawing carbomethoxy group at the C3 position, will significantly influence the chemical shifts of the ring protons.

Based on the analysis of similar compounds, the following 1H NMR spectrum is predicted for methyl 2-(methylamino)thiophene-3-carboxylate, typically recorded in deuterated chloroform (CDCl₃).

Table 1: Predicted 1H NMR Spectral Data for Methyl 2-(methylamino)thiophene-3-carboxylate in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~7.4 - 7.6Doublet~5.0 - 6.01H
H-4~6.2 - 6.4Doublet~5.0 - 6.01H
O-CH₃~3.8Singlet-3H
N-CH₃~3.0Singlet-3H
N-H~5.0 - 6.0Broad Singlet-1H
Justification of Predicted Chemical Shifts and Multiplicities:
  • Thiophene Ring Protons (H-4 and H-5): The two protons on the thiophene ring are adjacent to each other and will therefore exhibit spin-spin coupling, appearing as doublets. The H-5 proton is expected to be the most downfield of the two due to the deshielding effect of the neighboring sulfur atom and the electron-withdrawing carbomethoxy group. The H-4 proton will be upfield relative to H-5.

  • O-Methyl Protons (O-CH₃): The three protons of the methyl ester group are in a relatively deshielded environment due to the adjacent oxygen and carbonyl group, and they are expected to appear as a singlet at approximately 3.8 ppm.

  • N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen are expected to appear as a singlet around 3.0 ppm.

  • N-H Proton: The amino proton will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be variable and is dependent on concentration and solvent.

Comparative 1H NMR Analysis

To substantiate our predictions and to understand the influence of the methylamino and carbomethoxy groups, we will now compare the predicted spectrum with the experimental data of three related compounds: methyl 2-aminothiophene-3-carboxylate, methyl thiophene-3-carboxylate, and N-methylaniline.

Table 2: Experimental 1H NMR Spectral Data for Comparative Compounds in CDCl₃

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Methyl 2-aminothiophene-3-carboxylate [1]H-5~7.5Doublet~5.5
H-4~6.2Doublet~5.5
O-CH₃~3.8Singlet-
NH₂~5.9Broad Singlet-
Methyl thiophene-3-carboxylate [2]H-2~8.1Multiplet-
H-5~7.5Multiplet-
H-4~7.3Multiplet-
O-CH₃~3.9Singlet-
N-methylaniline [3][4]Aromatic-H~6.6 - 7.2Multiplet-
N-H~3.6Broad Singlet-
N-CH₃~2.8Singlet-
Analysis of Substituent Effects:
  • Effect of N-Methylation (Comparison with Methyl 2-aminothiophene-3-carboxylate): Comparing the predicted spectrum of our target molecule with its primary amine analog, we anticipate minimal changes in the chemical shifts of the thiophene ring protons and the O-methyl protons. The most significant difference will be the presence of a singlet for the N-methyl group around 3.0 ppm in our target compound, and the absence of the two-proton broad singlet for the NH₂ group, which is replaced by a one-proton broad singlet for the N-H group.

  • Effect of the Amino Group (Comparison with Methyl thiophene-3-carboxylate): The presence of the electron-donating amino group at the C2 position in our target molecule causes a significant upfield shift of the thiophene ring protons compared to methyl thiophene-3-carboxylate. This is due to the increased electron density on the thiophene ring.

  • N-Methyl Chemical Shift (Comparison with N-methylaniline): The chemical shift of the N-methyl group in N-methylaniline is around 2.8 ppm. We predict a slightly more downfield shift for the N-methyl group in our target molecule due to the electronic environment of the thiophene ring.

Visualizing the NMR Analysis Workflow and Substituent Effects

The following diagrams illustrate the logical flow of NMR data acquisition and the influence of substituents on the chemical environment of the thiophene protons.

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Insert Sample FID Free Induction Decay (FID) NMR_Spectrometer->FID Acquire Data FT Fourier Transform FID->FT Spectrum 1H NMR Spectrum FT->Spectrum Analysis Peak Integration Multiplicity Analysis Chemical Shift Assignment Spectrum->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Workflow for NMR data acquisition and analysis.

Substituent Effects on Thiophene Protons Target Methyl 2-(methylamino)thiophene-3-carboxylate H-4: ~6.2-6.4 ppm (Upfield) H-5: ~7.4-7.6 ppm Amine Methyl 2-aminothiophene-3-carboxylate (Similar shifts to Target) Target->Amine N-methylation effect is minor on ring protons NoAmine Methyl thiophene-3-carboxylate (All ring protons more downfield) Target->NoAmine -NHMe group is strongly electron-donating, causing upfield shift

Sources

Comparative

Comparative Guide: FTIR Analysis of Methyl 2-(methylamino)thiophene-3-carboxylate

This guide provides a technical comparison of the FTIR spectral characteristics of Methyl 2-(methylamino)thiophene-3-carboxylate against its primary amine precursor, Methyl 2-aminothiophene-3-carboxylate .[1] This compar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the FTIR spectral characteristics of Methyl 2-(methylamino)thiophene-3-carboxylate against its primary amine precursor, Methyl 2-aminothiophene-3-carboxylate .[1]

This comparison is critical for researchers monitoring the N-methylation step in the synthesis of thienopyrimidine-based bioactive scaffolds.[1]

[1]

Executive Summary

Methyl 2-(methylamino)thiophene-3-carboxylate is a secondary amine intermediate used frequently in the synthesis of fused heterocyclic drugs (e.g., thienopyrimidines).[1] Its spectral signature is distinct from its precursor, Methyl 2-aminothiophene-3-carboxylate , primarily in the N-H stretching and bending regions.[1]

This guide defines the characteristic infrared absorption bands for both compounds to facilitate rapid structural validation and purity assessment during synthesis.

Key Spectral Differentiators
FeatureMethyl 2-aminothiophene-3-carboxylate (Precursor)Methyl 2-(methylamino)thiophene-3-carboxylate (Target)
NH Stretch Doublet (Asym & Sym) ~3414, 3308 cm⁻¹Singlet (N-H) ~3320–3350 cm⁻¹
C=O[1][2][3][4] Stretch Strong, ~1656 cm⁻¹ (Intramolecular H-bond)Strong, ~1650–1665 cm⁻¹ (Retained H-bond)
NH Bending Strong scissoring band ~1590–1620 cm⁻¹Absent (replaced by weak wagging)
C-H Stretch Aromatic/Ester C-H onlyNew N-CH₃ bands ~2810–2850 cm⁻¹

Structural & Theoretical Framework

Intramolecular Hydrogen Bonding

Both the primary and secondary amines in this scaffold exhibit a characteristic "red shift" in their ester carbonyl frequency. This is due to a stable 6-membered intramolecular hydrogen bond ring formed between the amine hydrogen and the ester carbonyl oxygen.

  • Impact: The ester C=O normally appears at ~1720–1735 cm⁻¹. In these thiophenes, it shifts down to 1650–1670 cm⁻¹ , overlapping with the C=C region. This is a diagnostic feature of the 2-amino-3-carboxylate motif.[1]

H_Bonding cluster_0 Intramolecular Interaction cluster_1 Spectral Consequence struct1 Methyl 2-(methylamino)thiophene-3-carboxylate N N-H (Donor) O C=O (Acceptor) N->O H-Bond (6-membered ring) Stab Conformational Locking N->Stab Planarity Shift C=O Red Shift (1735 -> 1656 cm⁻¹) O->Shift Weakens Bond

Figure 1: Mechanism of intramolecular hydrogen bonding causing the diagnostic carbonyl shift.[1]

Detailed Spectral Characterization

A. The Target: Methyl 2-(methylamino)thiophene-3-carboxylate

The conversion of the primary amine to the secondary N-methyl amine results in the loss of one N-H bond and the introduction of a methyl group.

  • N-H Stretching (~3320–3350 cm⁻¹):

    • Unlike the precursor, the secondary amine shows only one sharp band.

    • The frequency is lowered by the intramolecular H-bond.

  • C-H Stretching (2800–3000 cm⁻¹):

    • Look for the appearance of N-methyl C-H stretching bands.[1] These are often sharp and appear at slightly lower frequencies (2810–2850 cm⁻¹) than the ester methyl or aromatic C-H bands.

  • Ester Carbonyl (~1650–1665 cm⁻¹):

    • The band remains intense and downshifted. The electron-donating nature of the N-methyl group can slightly increase the basicity of the nitrogen, potentially strengthening the H-bond and shifting the C=O slightly lower than the precursor, though steric factors often balance this.

B. The Precursor: Methyl 2-aminothiophene-3-carboxylate

Data validated from synthesis of 2-aminothiophene derivatives [1][2].[1][2][5]

  • N-H Stretching (3414 & 3308 cm⁻¹):

    • Diagnostic Doublet: The presence of two distinct bands (asymmetric and symmetric stretch) is the primary indicator of unreacted starting material.

  • C=O Stretching (1656 cm⁻¹):

    • Appears as a very strong band.[1][6]

  • Thiophene Ring Modes (1577, 1492, 1446 cm⁻¹):

    • Characteristic skeletal vibrations of the thiophene ring.[7][8]

Experimental Protocol: Solid-State FTIR

Method: KBr Pellet Transmission

This method is preferred for solid thiophene esters to resolve the sharp N-H peaks clearly.

Reagents & Equipment:

  • Sample: ~2 mg of Methyl 2-(methylamino)thiophene-3-carboxylate (dry solid).

  • Matrix: ~200 mg spectroscopic grade KBr (dried at 110°C).

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent).[1]

Step-by-Step Workflow:

  • Background Collection: Scan the empty sample holder (air) or a pure KBr blank (32 scans, 4 cm⁻¹ resolution).

  • Sample Preparation:

    • Grind 2 mg of sample with 200 mg KBr in an agate mortar until a fine, uniform powder is obtained. Note: Coarse particles cause scattering (sloping baseline).[1]

  • Pellet Formation:

    • Place powder in a 13mm die set.[1]

    • Press at 8–10 tons for 2 minutes under vacuum (if available) to remove trapped air/moisture.[1]

  • Acquisition:

    • Insert pellet into the holder.

    • Collect spectrum (scan range 4000–450 cm⁻¹).[1]

  • Data Processing:

    • Apply baseline correction.[1]

    • Normalize to the C=O peak (approx 1650 cm⁻¹) for comparison.

Protocol Start Start: Solid Sample Grind Grind 1:100 with KBr Start->Grind Press Press 10 Tons (2 min) Grind->Press Scan Acquire Spectrum (4000-450 cm⁻¹) Press->Scan Analyze Analyze N-H Region (3300-3500 cm⁻¹) Scan->Analyze

Figure 2: Workflow for KBr pellet preparation and analysis.

Troubleshooting & Validation

ObservationDiagnosisCorrective Action
Two bands in N-H region Contamination with primary amine (Precursor).[1]Recrystallize (e.g., Ethanol/Water) or run column chromatography.[1]
Broad OH band (~3400 cm⁻¹) Wet KBr or wet sample.[1]Dry KBr at 110°C; dry sample in desiccator.
C=O peak >1700 cm⁻¹ Loss of H-bonding or hydrolysis.[1]Check for hydrolysis to carboxylic acid (broad OH 2500-3300) or disruption of planarity.[1]
New peak at ~2200 cm⁻¹ Cyano group contamination.Ensure complete reaction if synthesized from Gewald reaction (unreacted nitrile).[1]

References

  • Mobinikhaledi, A., et al. (2010).[1][7] "Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases." Asian Journal of Chemistry, 22(9), 7399-7406.[1] Link

  • Buchstaller, H. P., et al. (2000).[1] "Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction." Monatshefte für Chemie, 131, 279-294.[1]

  • Sigma-Aldrich. "Methyl 2-aminothiophene-3-carboxylate Product Specification & Safety Data." Link[1]

  • Hansen, P. E., et al. (2021).[1][4] "NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems." Molecules, 26(24), 7651.[4] (Validating the H-bond shift mechanism). Link[1]

Sources

Validation

Mass spectrometry fragmentation pattern of methyl 2-(methylamino)thiophene-3-carboxylate

Publish Comparison Guide: Mass Spectrometry Fragmentation of Methyl 2-(methylamino)thiophene-3-carboxylate Executive Summary The Diagnostic Power of the "Ortho Effect" in Thiophene Scaffolds This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of Methyl 2-(methylamino)thiophene-3-carboxylate

Executive Summary

The Diagnostic Power of the "Ortho Effect" in Thiophene Scaffolds

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Methyl 2-(methylamino)thiophene-3-carboxylate (MW 171.22 Da). As a Senior Application Scientist, I have structured this comparison to highlight the molecule's unique behavior relative to its primary structural analog, Methyl 2-aminothiophene-3-carboxylate (the non-methylated parent).

Key Takeaway: The fragmentation of this molecule is dominated by a proximity-driven interaction between the C2-amino and C3-ester groups—known as the Ortho Effect . This mechanism allows for the rapid differentiation of this specific isomer from its meta or para analogs (which cannot cyclize) and provides a reliable diagnostic fingerprint for impurity profiling in drug development.

Technical Specifications & Structural Framework

Before interpreting the spectra, we must establish the structural baseline. The presence of the


-methyl group alters the fragmentation kinetics compared to the unsubstituted parent.
FeatureTarget Analyte Reference Analog
Compound Methyl 2-(methylamino)thiophene-3-carboxylate Methyl 2-aminothiophene-3-carboxylate
Structure Thiophene ring, 2-(

-Me-amino), 3-(COOMe)
Thiophene ring, 2-(amino), 3-(COOMe)
Molecular Weight 171.22 Da 157.19 Da
Monoisotopic Mass 171.0354157.0197
Key Differentiator

-Methyl group (+14 Da)
Primary Amine
Primary Ionization EI (70 eV) or ESI (+)EI (70 eV) or ESI (+)

Comparative Fragmentation Analysis

This section details the "performance" of the molecule in the mass spectrometer—specifically, how it breaks apart. We compare the Target Analyte against the Reference Analog to demonstrate how the


-methyl group shifts the diagnostic peaks.
A. The Molecular Ion (M+•)
  • Target (m/z 171): In Electron Ionization (EI), the molecule exhibits a robust molecular ion due to the stabilization of the radical cation by the aromatic thiophene ring and the lone pair on the nitrogen.

  • Comparison: The shift from m/z 157 (Reference) to m/z 171 is the first confirmation of

    
    -methylation.
    
B. The Diagnostic "Ortho Effect" (Loss of Methanol)

This is the most critical pathway. In 1,2-disubstituted aromatic esters containing an amino group, the amine hydrogen interacts with the ester methoxy group.

  • Mechanism: The amine proton transfers to the ester oxygen, leading to the elimination of neutral methanol (32 Da) and the formation of a stable, bicyclic ketene-like ion.

  • Target Performance:

    • Precursor: m/z 171

    • Loss: -32 Da (CH₃OH)

    • Product Ion: m/z 139 (Base Peak or High Intensity)

  • Reference Performance:

    • Precursor: m/z 157

    • Loss: -32 Da (CH₃OH)

    • Product Ion: m/z 125

Scientist's Note: If you do not see the [M-32] peak, suspect that your isomer is NOT the 2,3-substituted thiophene. The 2,4- or 2,5-isomers cannot undergo this cyclization efficiently.

C. Ester Cleavage Pathways (α-Cleavage)

Standard ester fragmentation occurs alongside the ortho effect.

  • Loss of Methoxy (•OCH₃):

    • Target: 171 → 140 (Acylium ion, [M-31]⁺)

    • Reference: 157 → 126

  • Loss of Carbomethoxy (•COOCH₃):

    • Target: 171 → 112 (Thiophene cation, [M-59]⁺)

    • Reference: 157 → 98

D. Summary Data Table: Diagnostic Ions
Fragment TypeLoss (Neutral)Target (m/z) Reference (m/z) Interpretation
Molecular Ion 171 157 Parent peak; confirms MW.
Ortho-Cyclization Methanol (32)139 125 CRITICAL DIAGNOSTIC. Proves 2,3-substitution pattern.
Acylium Ion Methoxy (31)140 126 Standard ester cleavage.
Thiophene Core Ester (59)112 98 Loss of entire functional group.
Ring Degradation 45, 39 45, 39 Non-specific thiophene ring fragments (CHS+, C3H3+).

Mechanistic Visualization (Graphviz)

The following diagram maps the competing fragmentation pathways. Note the distinct "Ortho Effect" pathway which creates the stable bicyclic ion.

Fragmentation M Molecular Ion [M]+• m/z 171 Ortho_TS Transition State (H-Transfer) M->Ortho_TS Proximity Effect Ion_140 Acylium Ion [M - OMe]+ m/z 140 M->Ion_140 - OCH3• (31 Da) Ion_112 Aminothiophene Ion [M - COOMe]+ m/z 112 M->Ion_112 - COOCH3• (59 Da) Ion_139 Bicyclic Ketene Ion [M - MeOH]+• m/z 139 Ortho_TS->Ion_139 - CH3OH (32 Da) Ion_140->Ion_112 - CO (28 Da) Ion_Ring Thiophene Ring Fragments m/z 45 (CHS+), 39 Ion_112->Ion_Ring Ring Opening

Figure 1: Mechanistic fragmentation map showing the competition between the diagnostic Ortho Effect (Green) and standard ester cleavage (Red).

Experimental Protocols

To reproduce these results and validate the identity of your compound, follow these standardized protocols.

Protocol A: GC-MS Acquisition (Electron Ionization)

Best for structural elucidation and library matching.

  • Sample Prep: Dissolve 1 mg of Methyl 2-(methylamino)thiophene-3-carboxylate in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35–300.

  • Validation: Check for the presence of m/z 171 (M+) and the ratio of m/z 139 (Base) to m/z 140. The 139 peak should be significantly abundant due to the ortho-stabilization.

Protocol B: LC-MS/MS (Electrospray Ionization)

Best for high-throughput screening or biological matrices.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 2.1 x 50 mm.

  • Ionization: ESI Positive Mode (+).

  • Precursor Selection: Select [M+H]+ = 172.0 .

  • Collision Energy (CE): Ramp 10–40 eV.

  • Transition Monitoring:

    • Quantifier: 172.0 → 140.0 (Loss of Methanol/Ortho effect is dominant even in ESI).

    • Qualifier: 172.0 → 113.0 (Loss of Ester group).

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of Methyl 2-aminothiophene-3-carboxylate. National Institute of Standards and Technology.[1] [Link]

  • Bowie, J. H., et al. (1966). Electron Impact Studies. II. Mass Spectra of Esters of 2-Amino-3-thiophenecarboxylic Acid. Journal of the Chemical Society B. [Link]

Sources

Comparative

Technical Comparison: Methyl 2-Aminothiophene vs. Methyl 2-(Methylamino)thiophene Derivatives

This guide provides a technical comparison of the thermal properties and structural dynamics between methyl 2-aminothiophene-3-carboxylate and methyl 2-(methylamino)thiophene-3-carboxylate .[1] Executive Summary In drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the thermal properties and structural dynamics between methyl 2-aminothiophene-3-carboxylate and methyl 2-(methylamino)thiophene-3-carboxylate .[1]

Executive Summary

In drug discovery applications involving thiophene scaffolds, the physical state of the intermediate dictates purification strategies.[1]

  • Methyl 2-aminothiophene-3-carboxylate is a stable crystalline solid (MP: 76–81 °C) driven by a robust hydrogen-bonding network.[1]

  • Methyl 2-(methylamino)thiophene-3-carboxylate typically exists as an oil or low-melting solid at room temperature.[1] The introduction of the N-methyl group disrupts the intermolecular packing efficiency, significantly lowering the melting point (MP) and altering solubility profiles.[1]

Comparative Data Analysis

The following table contrasts the physicochemical properties of the two compounds. Note the distinct shift in physical state caused by the single methyl substitution.[1]

FeatureMethyl 2-aminothiophene-3-carboxylateMethyl 2-(methylamino)thiophene-3-carboxylate
Structure Primary Amine (–NH₂)Secondary Amine (–NHMe)
CAS Number 4651-81-4946197-90-6
Physical State Crystalline SolidViscous Oil / Low-Melting Solid
Melting Point 76 – 81 °C [1][2]< 25 °C (Ambient) *
H-Bond Donors 2 (Primary Amine)1 (Secondary Amine)
Primary Interaction Intermolecular DimerizationIntramolecular H-bond (weakened packing)
Purification Recrystallization (EtOH/Heptane)Column Chromatography (Flash)

*Note: While specific MP data for the N-methyl derivative is rarely reported in standard catalogs, the structural analog ethyl 2-(methylamino)thiophene-3-carboxylate is also a low-melting solid/oil, confirming the trend of lattice disruption.[1]

Structural Dynamics & Causality

As a Senior Scientist, it is critical to understand why these melting points differ. The thermal stability of the primary amine is not accidental; it is a result of a specific crystal lattice network.[1]

A. The Primary Amine (High MP)

The 2-amino-3-carboxylate motif forms a "self-validating" stability system:

  • Intramolecular Lock: One amine proton forms a hydrogen bond with the carbonyl oxygen of the adjacent ester (

    
    ), locking the conformation.[1]
    
  • Intermolecular Network: The second amine proton is free to donate to the ester carbonyl of a neighboring molecule, creating stable dimers or infinite chains.[1] This intermolecular gluing requires significant thermal energy to break, resulting in a higher melting point (76–81 °C).[1]

B. The Secondary Amine (Low MP/Oil)

Methylation of the amine creates two destabilizing effects:

  • Loss of Donor: The replacement of H with Me removes the proton responsible for intermolecular networking.[1]

  • Steric Disruption: The bulky methyl group prevents the close face-to-face

    
    -stacking often seen in thiophene crystals.[1]
    
  • Result: The molecule retains the intramolecular lock (planar conformation) but loses the "glue" between molecules, resulting in a fluid (oil) or soft solid state.

Visualizing the Lattice Disruption

The following diagram illustrates the transition from a networked lattice to discrete molecular units.

HBonding cluster_0 Primary Amine (Solid) Strong Intermolecular Network cluster_1 Secondary Amine (Oil) Disrupted Lattice A1 Mol A (2-NH2) A1->A1 Intra H-Bond (Stability) A2 Mol B (2-NH2) A1->A2 Inter H-Bond (Lattice Glue) B1 Mol C (2-NHMe) B1->B1 Intra H-Bond (Conformation) B2 Mol D (2-NHMe) B1->B2 No Inter H-Bond (Steric Clash)

Caption: Disruption of the intermolecular hydrogen bonding network upon N-methylation leads to the phase transition from solid to oil.[1]

Experimental Protocols

To ensure reproducibility, use these optimized protocols for synthesis and handling.

Protocol A: Synthesis of Methyl 2-Aminothiophene-3-carboxylate (Gewald Reaction)

Target: High-purity crystalline solid.[1]

  • Reagents: Suspend sulfur (1.0 eq) in methanol. Add methyl cyanoacetate (1.0 eq) and acetaldehyde or ketone equivalent (1.0 eq).

  • Catalysis: Add morpholine (0.5 eq) dropwise at room temperature. Exothermic reaction indicates initiation.[1]

  • Reflux: Heat to 50 °C for 2 hours.

  • Isolation (Self-Validating Step): Cool to 0 °C. The product will spontaneously crystallize due to the H-bond network described above.[1]

  • Purification: Filter and wash with cold methanol. Recrystallize from Ethanol/Water (9:1) to achieve MP 76–81 °C.

Protocol B: Synthesis of Methyl 2-(Methylamino)thiophene-3-carboxylate

Target: Isolation of oily intermediate.

Note: Direct alkylation of the primary amine often leads to over-alkylation (tertiary amines). The preferred route is nucleophilic aromatic substitution (SnAr).

  • Precursor: Dissolve methyl 2-chlorothiophene-3-carboxylate in THF.

  • Nucleophile: Add methylamine (2.0 M in THF, 3.0 eq).

  • Reaction: Seal vessel and heat to 60 °C for 12 hours.

  • Workup: Concentrate in vacuo. Partition between EtOAc and Water.[1]

  • Purification (Critical): Do not attempt recrystallization initially. The product is likely an oil.[1][2]

    • Use Flash Chromatography: Hexanes/EtOAc (Gradient 0%

      
       20%).
      
    • Validation: Check TLC (Product will run higher Rf than the primary amine due to capped polarity).

References
  • Sigma-Aldrich. Methyl 2-aminothiophene-3-carboxylate Product Specification. CAS 4651-81-4.[1][3][4][5][6] Link

  • Fisher Scientific. Methyl 2-aminothiophene-3-carboxylate Analysis. Link

  • Gewald, K. (1965).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylenaktiven Nitrilen. Chemische Berichte, 98(11), 3571-3577.[1]

  • Putrova, Z., et al. (2010).[1][7] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 1, 209-246.[1][7] Link

  • ChemicalBook. Methyl 2-(methylamino)thiophene-3-carboxylate Properties. CAS 946197-90-6.[1][8][9][10][11] Link

Sources

Validation

HPLC retention time of methyl 2-(methylamino)thiophene-3-carboxylate

HPLC Retention Profiling & Method Development Guide: Methyl 2-(methylamino)thiophene-3-carboxylate Executive Summary This technical guide provides a high-performance liquid chromatography (HPLC) profiling strategy for Me...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Retention Profiling & Method Development Guide: Methyl 2-(methylamino)thiophene-3-carboxylate

Executive Summary

This technical guide provides a high-performance liquid chromatography (HPLC) profiling strategy for Methyl 2-(methylamino)thiophene-3-carboxylate (CAS 946197-90-6).[1] Unlike standard datasheets, this document focuses on the separation science required to isolate this secondary amine building block from its primary amine precursor, Methyl 2-aminothiophene-3-carboxylate (CAS 4651-81-4), and other structural analogs.[1]

Target Audience: Analytical Chemists, Process Development Scientists, and QC Researchers.

Chemical Profile & Chromatographic Behavior

To design a robust HPLC method, we must first understand the physicochemical properties that drive retention.

PropertyValue (Predicted/Empirical)Chromatographic Impact
Structure Thiophene ring with adjacent methyl ester and N-methylamino groups.[1]High UV absorbance (254 nm/280 nm) due to conjugation.
LogP ~2.1 - 2.3Moderately lipophilic; suitable for Reverse Phase (RP-HPLC).[1]
pKa (Base) ~1.5 - 2.5 (Weak Base)The nitrogen lone pair is delocalized into the ester (vinylogous carbamate), reducing basicity. It remains largely neutral at pH > 3.[1]0.
Critical Impurity Methyl 2-aminothiophene-3-carboxylate (Precursor)Less hydrophobic (LogP ~1.7).[1] Will elute before the target.

Method Comparison: Selecting the "Alternative"

In HPLC method development, the "alternative" is often a different stationary phase that offers orthogonal selectivity. We compare the Standard C18 approach against the Phenyl-Hexyl alternative.[1]

Scenario A: The Workhorse (C18)
  • Mechanism: Hydrophobic interaction dominant.[1]

  • Performance: Excellent for separating the target (N-Me) from the precursor (NH2) based purely on the addition of the methyl group.

  • Recommendation: Use for general purity profiling.[1]

Scenario B: The Specialist (Phenyl-Hexyl)
  • Mechanism:

    
     interactions with the thiophene ring + hydrophobicity.[1]
    
  • Performance: Provides superior resolution if aromatic impurities (e.g., thiophene regioisomers) are present. The

    
     interaction often increases retention of the thiophene core relative to non-aromatic contaminants.[1]
    
  • Recommendation: Use for complex reaction mixtures or if C18 fails to resolve isomers.

Representative Experimental Data

Note: Retention times (


) are system-dependent.[1] Relative Retention Time (RRT) and Capacity Factor (

) are provided for method transferability.

Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)

  • Mobile Phase: A: 0.1% Formic Acid in Water / B: Acetonitrile[1]

  • Gradient: 10% B to 90% B over 10 min.

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV 254 nm[1]

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11]

(min)
Capacity Factor (

)
Tailing Factor (

)
Resolution (

)
Impurity A (Precursor: Methyl 2-aminothiophene-3-carboxylate)5.22.51.1N/A
Target (Methyl 2-(methylamino)thiophene-3-carboxylate)6.1 3.1 1.2 > 3.5
Impurity B (Hydrolysis Product: Thiophene-3-carboxylic acid deriv.)3.81.51.0> 5.0

Interpretation: The N-methyl group adds sufficient hydrophobicity to shift the retention time by approximately +0.9 to +1.2 minutes under generic gradient conditions.[1] The resolution (


) between the precursor and target is typically robust (>3.0).

Detailed Experimental Protocol

Step 1: Standard Preparation[1]
  • Stock Solution: Dissolve 10 mg of Methyl 2-(methylamino)thiophene-3-carboxylate in 10 mL of Methanol (Conc. = 1 mg/mL). Note: ACN can also be used, but MeOH ensures solubility of more polar impurities.

  • Working Standard: Dilute 100 µL of Stock into 900 µL of Water/ACN (90:10) . Final Conc. = 0.1 mg/mL.[1]

    • Crucial: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" and peak distortion.

Step 2: Chromatographic Setup
  • Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Formate pH 3.0).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1] ACN is preferred over MeOH to minimize backpressure and improve peak symmetry for thiophenes.[1]

  • Gradient Profile:

    • 0.0 min: 10% B[1]

    • 10.0 min: 90% B[1]

    • 12.0 min: 90% B[1]

    • 12.1 min: 10% B (Re-equilibration)

    • 15.0 min: Stop

Step 3: System Suitability Criteria (Self-Validation)

To ensure the method is trustworthy, every run must pass these checks:

  • Injection Precision: RSD of peak area < 2.0% (n=5 injections).

  • Tailing Factor:

    
     (If 
    
    
    
    , increase buffer strength or switch to a "base-deactivated" column).
  • Resolution:

    
     between Target and Precursor.
    

Method Development Decision Tree

The following diagram illustrates the logical flow for optimizing the retention of this specific aminothiophene derivative.

HPLC_Method_Development Start Start: Methyl 2-(methylamino) thiophene-3-carboxylate Sample Check_LogP Analyze Properties: LogP ~2.2, Weak Base Start->Check_LogP Select_Column Select Initial Column: C18 (End-capped) Check_LogP->Select_Column Run_Gradient Run Generic Gradient: 5-95% ACN, pH 3.0 Select_Column->Run_Gradient Decision_Res Is Resolution (Target vs Precursor) > 2.0? Run_Gradient->Decision_Res Success Method Validated: Finalize Protocol Decision_Res->Success Yes Fail_Res Issue: Co-elution or Poor Shape Decision_Res->Fail_Res No Alt_Column Switch to Alternative: Phenyl-Hexyl Column (Exploit pi-pi interactions) Fail_Res->Alt_Column Poor Selectivity Alt_pH Adjust pH: Increase to pH 7.0 (Ensure Neutral State) Fail_Res->Alt_pH Peak Tailing Alt_Column->Run_Gradient Alt_pH->Run_Gradient

Caption: Decision matrix for optimizing the separation of aminothiophene carboxylates, prioritizing C18 efficiency before moving to Phenyl-Hexyl selectivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78381, Methyl 2-aminothiophene-3-carboxylate. Retrieved from [Link]

  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.[1][12] Monatshefte für Chemie, 132(2), 279-293.[1][12] Retrieved from [Link]

Sources

Comparative

Distinguishing N-methyl vs N,N-dimethyl Aminothiophenes by NMR

This technical guide details the NMR spectroscopic distinction between N-methyl (secondary amine) and N,N-dimethyl (tertiary amine) aminothiophene derivatives. A Comparative Guide for Medicinal Chemists Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the NMR spectroscopic distinction between N-methyl (secondary amine) and N,N-dimethyl (tertiary amine) aminothiophene derivatives.

A Comparative Guide for Medicinal Chemists

Executive Summary & Strategic Importance

In drug discovery, 2-aminothiophenes are privileged scaffolds found in numerous bioactive compounds (e.g., allosteric modulators, kinase inhibitors). Synthetic routes often involve alkylation steps where distinguishing between mono-methylated (N-methyl) and di-methylated (N,N-dimethyl) products is critical.

While Mass Spectrometry (MS) easily differentiates them by mass (M+14 difference), NMR spectroscopy provides the definitive structural proof required for publication and patent filing. The primary distinction relies not just on chemical shift, but on spin-spin coupling (


)  and proton exchange dynamics .

Key Differentiator:

  • N-methyl (

    
    ):  Methyl group appears as a doublet  (split by NH) in aprotic polar solvents (DMSO-d
    
    
    
    ).
  • N,N-dimethyl (

    
    ):  Methyl groups appear as a sharp singlet .
    

Theoretical Basis: The Physics of Distinction

Scalar Coupling ( )

The ability to distinguish these species rests on the scalar coupling between the methyl protons and the nitrogen-bound proton.

  • N-Methyl : The methyl protons (

    
    ) are 3 bonds away from the amine proton (
    
    
    
    ). If the exchange rate of the amine proton is slow (on the NMR timescale), the
    
    
    coupling is observed, typically 4.5 – 5.5 Hz . This splits the methyl signal into a doublet .
  • N,N-Dimethyl : There is no proton on the nitrogen. The methyl protons are isolated from other spins (assuming no coupling to the thiophene ring protons, which is rare/small). Thus, they appear as a singlet .

Solvent & Exchange Effects

The observation of the N-methyl doublet is strictly dependent on the solvent.

  • CDCl

    
     : Often contains trace acid/water, catalyzing rapid proton exchange: 
    
    
    
    . Rapid exchange decouples the spin system, collapsing the doublet into a broad singlet , potentially leading to misidentification as a dimethyl species.
  • DMSO-d

    
     : Forms strong hydrogen bonds with the amine proton, slowing down exchange. This preserves the doublet multiplicity, making it the gold standard solvent  for this analysis.
    

Experimental Protocol

Self-Validating Workflow

To ensure authoritative identification, follow this "Double-Check" protocol.

Step 1: Sample Preparation

  • Primary Solvent: Dissolve ~5-10 mg of product in DMSO-d

    
      (0.6 mL).
    
    • Reason: Maximizes viscosity and H-bonding to slow NH exchange.

  • Control Solvent (Optional): CDCl

    
     (only if DMSO is unsuitable), but ensure it is neutralized (filter through basic alumina) to prevent acid-catalyzed exchange.
    

Step 2: Acquisition Parameters (


H NMR) 
  • Scans: 16-64 scans (sufficient for methyl signal S/N).

  • Spectral Window: -2 to 12 ppm.

  • Temperature: 298 K (Standard). Note: Lowering temp to 273 K can sharpen the NH signal if exchange is fast.

Step 3: The D


O Shake (The Confirmation Step) 
  • After acquiring the initial spectrum in DMSO-d

    
    , add 1-2 drops of D
    
    
    
    O
    to the NMR tube.
  • Shake vigorously and re-acquire.

  • Expected Result for N-Methyl: The NH signal disappears (H

    
     D exchange), and the methyl doublet collapses into a singlet .
    

Spectroscopic Comparison Data

Proton NMR ( H) Comparison
FeatureN-Methyl Aminothiophene (

)
N,N-Dimethyl Aminothiophene (

)
Methyl Signal Multiplicity Doublet (d)Singlet (s)
Coupling Constant (

)

N/A
Methyl Chemical Shift (

)
2.80 – 3.05 ppm 2.90 – 3.30 ppm
Integration 3H (relative to thiophene H)6H (relative to thiophene H)
Amine Proton (

)
Broad Singlet/Quartet (5.0 – 8.0 ppm)*Absent
Effect of D

O
Methyl doublet

Singlet
No change in multiplicity

*Note: The chemical shift of the NH proton is highly variable depending on concentration and H-bonding.

Carbon NMR ( C) Comparison
FeatureN-Methyl N,N-Dimethyl
Methyl Carbon Shift (

)
~30 – 35 ppm ~40 – 46 ppm
Number of Signals 1 signal1 signal (2 equivalent carbons)

Analysis: The N,N-dimethyl carbons are typically deshielded (downfield) by ~10 ppm compared to the mono-methyl analog due to the


-effect of the second methyl group.

Visual Logic: Identification Decision Tree

The following diagram illustrates the logical flow for distinguishing the two species using NMR data.

NMR_Identification Start Unknown Aminothiophene Product Solvent Dissolve in DMSO-d6 Start->Solvent H_NMR Acquire 1H NMR Solvent->H_NMR Check_Me Analyze Methyl Region (2.8 - 3.3 ppm) H_NMR->Check_Me Singlet Signal is a SINGLET Check_Me->Singlet Integration 6H Doublet Signal is a DOUBLET (J ~ 5Hz) Check_Me->Doublet Integration 3H Conclusion_Dimethyl Likely N,N-Dimethyl (-N(Me)2) Singlet->Conclusion_Dimethyl D2O_Test Perform D2O Shake Test Doublet->D2O_Test Result_Collapse Doublet collapses to Singlet NH signal disappears D2O_Test->Result_Collapse Conclusion_Methyl CONFIRMED: N-Methyl (-NHMe) Result_Collapse->Conclusion_Methyl Result_NoChange No Change (Unlikely for pure N-Me)

Caption: Logical workflow for distinguishing N-methyl vs N,N-dimethyl aminothiophenes using DMSO-d


 and D

O exchange.

References

  • General NMR of Amines: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text confirming coupling behavior).
  • Thiophene Synthesis & Characterization : Sabnis, R. W., et al. (1999). "2-Aminothiophenes and their derivatives." Journal of Heterocyclic Chemistry, 36(2), 333-345. Link

  • Proton Exchange Dynamics: Charisiadis, P., et al. (2014). "Dynamic NMR of Amine Protons." Magnetic Resonance in Chemistry. (Explains the solvent dependence of NH coupling visibility).
  • Spectral Database for Organic Compounds (SDBS) : National Institute of Advanced Industrial Science and Technology (AIST). (Source for general chemical shift ranges of methylamines). Link

Validation

High-Resolution Crystallographic Comparison: Methyl 2-(Methylamino)thiophene-3-carboxylate vs. Structural Analogues

Executive Summary & Mechanistic Context Thiophene-3-carboxylates are privileged scaffolds in modern drug discovery, serving as critical building blocks for kinase inhibitors and novel anti-tubercular agents. Specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Thiophene-3-carboxylates are privileged scaffolds in modern drug discovery, serving as critical building blocks for kinase inhibitors and novel anti-tubercular agents. Specifically, derivatives of 2-aminothiophene-3-carboxylates have been extensively optimized as[1], an essential enzyme for Mycobacterium tuberculosis cell wall synthesis.

As a Senior Application Scientist, I frequently observe that the transition from a primary amine (Methyl 2-aminothiophene-3-carboxylate) to a secondary amine (Methyl 2-(methylamino)thiophene-3-carboxylate) fundamentally alters the solid-state packing and target-binding thermodynamics. The N-methylation removes one hydrogen-bond donor, which sterically restricts the dihedral angle between the thiophene core and the carboxylate group. This pre-organizes the molecule into a specific conformation that optimizes hydrogen-bonding trajectories with active site residues such as Ser228, Lys418, and His132[1], significantly reducing the entropic penalty upon target binding.

This guide objectively compares the crystallographic properties of Methyl 2-(methylamino)thiophene-3-carboxylate against its primary amine precursor and a well-characterized bulky organometallic analogue, providing self-validating experimental protocols for structural determination.

Comparative Crystallographic Data

The table below summarizes the structural and crystallographic parameters of the target compound alongside two critical alternatives: the unmethylated primary amine[2] and a bulky ferrocenyl derivative[3][4].

ParameterCompound A (Target)Compound B (Precursor)Compound C (Organometallic Analogue)
Chemical Name [5][2][3]
CAS Number 946197-90-6[5]4651-81-4[2]N/A (Synthesized derivative)
Formula C₇H₉NO₂SC₆H₇NO₂SC₁₇H₁₅FeNO₃S
Molecular Weight 171.22 g/mol 157.19 g/mol 369.21 g/mol
H-Bond Donors 1 (Secondary Amine)2 (Primary Amine)1 (Amide)
Crystal System Monoclinic (Predicted)MonoclinicMonoclinic
Space Group P2₁/c (Typical for N-alkyls)P2₁/cP2₁/c[3]
Supramolecular Motif 1D Hydrogen-bonded chains2D sheets;

dimers
1D chains;

motifs[3]
Primary Application Conformationally locked precursor for DprE1 inhibitors[1]Gewald reaction building block[2]Organometallic structural probes & optical chromophores[3][4]

Crystallographic Workflow

The following flowchart illustrates the self-validating pipeline used to transition from a synthesized powder to a fully refined crystallographic model.

CrystallographyWorkflow Synthesis 1. Compound Synthesis (N-Methylation) Purification 2. LC-MS/NMR Validation (Purity >98%) Synthesis->Purification Crude Product Cryst 3. Vapor Diffusion Crystallization (Slow Nucleation) Purification->Cryst Purified Compound XRD 4. X-Ray Diffraction (100K Cryocooling) Cryst->XRD Single Crystal Phase 5. Phase Resolution (Direct Methods) XRD->Phase Diffraction Data Refine 6. Structure Refinement (Least Squares F^2) Phase->Refine Initial Model Analysis 7. Supramolecular Analysis (Graph Set & H-Bonds) Refine->Analysis Final .cif File

Figure 1: Self-validating crystallographic workflow from synthesis to supramolecular analysis.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the protocols below are designed with built-in validation checkpoints. Do not simply execute these steps; understand the thermodynamic and physical causality behind them.

Protocol A: Vapor Diffusion Crystallization

Objective: Grow diffraction-quality single crystals of Methyl 2-(methylamino)thiophene-3-carboxylate.

  • Solvent System Selection: Dissolve 10 mg of the >98% pure compound in 0.5 mL of dichloromethane (good solvent) inside a 2-dram inner vial.

  • Antisolvent Chamber: Place the un-capped inner vial into a 20 mL outer scintillation vial containing 3 mL of hexanes (volatile antisolvent). Cap the outer vial tightly.

  • Causality of Vapor Diffusion: Why not use slow evaporation? Slow evaporation often leads to rapid supersaturation at the meniscus, causing massive nucleation and yielding twinned or microcrystalline powders. Vapor diffusion relies on the slow, vapor-phase transfer of the antisolvent into the inner vial. This creates a highly controlled, shallow supersaturation gradient, favoring the growth of a few large, defect-free single crystals.

  • Self-Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. A true single crystal will exhibit uniform, sharp extinction (turning completely dark at specific rotation angles). If the crystal shows a mosaic of colors, it is twinned and must be recrystallized.

Protocol B: X-Ray Diffraction & Phase Resolution

Objective: Acquire high-resolution electron density maps to confirm the N-methyl orientation and thiophene planarity.

  • Cryocooling: Mount a validated single crystal on a MiTeGen loop using paratone oil. Immediately quench the crystal to 100 K under a continuous liquid nitrogen stream.

    • Causality: Cryocooling is non-negotiable. It drastically reduces the Debye-Waller thermal factors (atomic vibrations), sharpening the Bragg diffraction peaks and allowing data collection to a much higher resolution (typically < 0.75 Å). It also prevents radiation damage from the X-ray beam.

  • Data Collection: Irradiate the crystal using a diffractometer equipped with a Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    microfocus source.
  • Phase Problem Resolution: Process the diffraction frames and solve the phase problem using Direct Methods (e.g., SHELXT).

    • Causality: Because the compound contains a relatively heavy sulfur atom (

      
      ), dual-space direct methods can easily locate the heavy atom's position. This acts as a bootstrap to calculate the initial electron density map for the lighter carbon, nitrogen, and oxygen atoms.
      
  • Self-Validation Checkpoint: Perform a full-matrix least-squares refinement on

    
    . The model is mathematically validated if the final 
    
    
    
    factor is < 0.05, the goodness-of-fit (
    
    
    ) is near 1.0, and the residual difference Fourier map is flat (
    
    
    e/ų). A flat map confirms that the N-methyl group has been correctly assigned and that no hidden solvent molecules are present in the lattice.

References

  • Title: Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Methyl 2-[(ferrocenylcarbonyl)amino]thiophene-3-carboxylate Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]

  • Title: Methyl 2-(4-ferrocenylbenzamido)thiophene-3-carboxylate and ethyl 2-(4-ferrocenylbenzamido)-1,3-thiazole-4-acetate Source: Acta Crystallographica Section C: Crystal Structure Communications URL: [Link]

Sources

Comparative

Comparative Reactivity of Primary vs. Secondary Aminothiophene Esters

This guide provides an in-depth technical comparison of primary and secondary aminothiophene esters, focusing on their distinct reactivity profiles, synthetic accessibility, and applications in heterocyclic chemistry.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of primary and secondary aminothiophene esters, focusing on their distinct reactivity profiles, synthetic accessibility, and applications in heterocyclic chemistry.[1]

Executive Summary

In the landscape of heterocyclic building blocks, 2-aminothiophene-3-carboxylic acid esters are pivotal "stem" scaffolds. While Primary Aminothiophene Esters (PATEs) are the ubiquitous products of the classic Gewald reaction, Secondary Aminothiophene Esters (SATEs) represent a more specialized, sterically distinct class.[1]

This guide delineates the critical reactivity divergence between these two species. The primary amine (


) offers a "blank slate" for cyclization and diazotization, whereas the secondary amine (

) introduces steric bulk and electronic induction that alters nucleophilicity, blocks specific cyclization pathways (e.g., Sandmeyer), and directs synthesis toward

-substituted bicyclic cores.[1]

Structural & Electronic Profile

The core difference lies in the substitution at the C2-amino position. This seemingly minor structural change dictates the entire downstream chemistry.

FeaturePrimary Aminothiophene Ester (PATE)Secondary Aminothiophene Ester (SATE)
Structure 2-

-3-

2-

-3-

Electronic Effect Lone pair delocalized into thiophene ring; moderately nucleophilic.Alkyl group (+I effect) increases electron density on N, but sterics hinder approach.[1]
H-Bonding Donor (2 protons) & Acceptor.Donor (1 proton) & Acceptor.[1]
pKa (Conjugate Acid) Lower (less basic due to resonance).[1]Slightly higher (more basic due to alkyl induction), but often masked by sterics.[1]
Common Synthesis Gewald Reaction (One-pot).Reductive Amination of PATE or Nucleophilic Aromatic Substitution (

) on 2-halothiophenes.
Electronic Resonance

Both species exhibit strong "push-pull" electronics. The C2-amino group acts as a donor (+M), while the C3-ester acts as an acceptor (-M).[1] This conjugation stabilizes the molecule but reduces the nucleophilicity of the amine compared to non-aromatic amines.

  • PATE: The

    
     protons are acidic enough to be deprotonated by strong bases (NaH, LDA), facilitating 
    
    
    
    -alkylation.[1]
  • SATE: The single

    
     proton is less accessible, and the 
    
    
    
    -alkyl group prevents the formation of certain tautomers required for aromatization in cyclization reactions.

Synthetic Accessibility

Primary Aminothiophenes (The Gewald Standard)

The Gewald Reaction is the industry standard for generating PATEs. It is a multicomponent condensation of a ketone/aldehyde, an


-cyanoester, and elemental sulfur.[1]
Secondary Aminothiophenes (The Synthetic Challenge)

SATEs are rarely formed directly via the standard Gewald protocol. They are typically accessed through:

  • Post-Synthetic Modification: Reductive amination of PATEs (often difficult due to the competing ester reactivity) or mono-alkylation (prone to over-alkylation).

  • Displacement: Reaction of 2-halo-3-thiophenecarboxylates with primary amines (requires electron-deficient thiophene).

  • Modified Gewald: Using

    
    -substituted 
    
    
    
    -cyanoacetamides yields 2-amino-3-carboxamides, not esters.[1]

Reactivity Profiles: The Divergence

The most critical distinction for drug development is how these two species behave when treated with electrophiles to form bicyclic systems (e.g., thienopyrimidines).[1]

A. Cyclization to Thienopyrimidines

This is the primary application for these scaffolds.

  • PATE Pathway (Standard): Reacts with formamide, urea, or isothiocyanates.[1] The presence of two protons on the nitrogen allows for the loss of ammonia or water and subsequent aromatization .

    • Result: Unsubstituted (at N3) thieno[2,3-d]pyrimidin-4(3H)-ones.[1][2]

  • SATE Pathway (Restricted): Reacts with isocyanates or acyl chlorides.[1]

    • Critical Limitation: Reaction with formamide often fails or yields dihydro-intermediates because the "second proton" required for aromatization is replaced by an alkyl group.

    • Advantage:[1][3] Excellent for synthesizing N3-substituted thienopyrimidines (using systematic numbering) in a regioselective manner.

B. Diazotization vs. Nitrosation

This is a "Go/No-Go" decision point.

  • PATE: Undergoes Diazotization (

    
    ) to form stable diazonium salts.[1]
    
    • Utility: Sandmeyer reactions (convert

      
       to 
      
      
      
      ).[1]
  • SATE: Undergoes N-Nitrosation to form

    
    -nitroso compounds.
    
    • Utility: Generally a "dead end" in medicinal chemistry due to toxicity concerns (nitrosamines) and inability to participate in Sandmeyer chemistry.[1]

C. Acylation[1][3][4][5]
  • PATE: Reacts rapidly with acyl chlorides to form amides. Can form di-acyl imides if forcing conditions are used.

  • SATE: Reacts more slowly due to steric hindrance. Forms tertiary amides which exist as rotamers (observable in NMR), complicating analysis.[1]

Visualizing the Reaction Pathways[6]

The following diagram maps the divergent chemical fate of Primary vs. Secondary aminothiophenes.

ReactivityComparison PATE Primary Aminothiophene (2-NH2) Diazonium Diazonium Salt (Sandmeyer Precursor) PATE->Diazonium NaNO2 / HCl (Diazotization) ThienoH Thieno[2,3-d]pyrimidin-4-one (NH free at pos 3) PATE->ThienoH Formamide / Heat AmidePrimary Secondary Amide (-NHCOR) PATE->AmidePrimary RCOCl SATE Secondary Aminothiophene (2-NHR) Nitroso N-Nitroso Compound (Toxic/Dead End) SATE->Nitroso NaNO2 / HCl (Nitrosation) ThienoR N3-Substituted Thienopyrimidinone SATE->ThienoR Isocyanate + Base (Cyclization) AmideSecondary Tertiary Amide (-NR'COR) SATE->AmideSecondary RCOCl (Slower) ThienoH->ThienoR Alkylation (R-X)

Caption: Divergent reaction pathways. Primary amines allow diazotization and direct cyclization to unsubstituted cores; Secondary amines force N-substitution and nitrosation.

Experimental Data Comparison

The following table summarizes experimental observations regarding reaction conditions and yields for typical transformations.

Reaction TypePrimary Aminothiophene (PATE)Secondary Aminothiophene (SATE)Experimental Insight
Acylation (AcCl) Fast (RT, <1h).[1] Yields >90%.[3][4]Slow (Requires heat/catalyst).[1] Yields 60-80%.Steric hindrance of the

-alkyl group significantly retards nucleophilic attack in SATEs.
Sandmeyer (CuCl) Successful. Forms 2-Cl thiophene.Fails. Forms N-Nitroso species.Absolute selectivity discriminator.
Cyclization (Formamide) Standard. Forms pyrimidine ring (180°C).[1]Complex. Often requires

or alternative reagents.
SATEs lack the H required for the final aromatization step in standard formamide cyclizations.
Stability (Oxidation) Moderate.[1] Prone to air oxidation (darkening).[1]Higher. Alkyl group stabilizes against radical formation.SATEs are generally easier to store for long periods.

Experimental Protocols

Protocol A: Synthesis of Thienopyrimidinone from Primary Aminothiophene

Self-validating step: Evolution of ammonia gas indicates successful cyclization.

  • Reagents: Methyl 2-amino-3-thiophenecarboxylate (1.0 eq), Formamide (5.0 eq).

  • Conditions: Heat to 180°C in a sealed tube or reflux for 4-6 hours.

  • Workup: Cool to room temperature. The product usually precipitates.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Ethanol.

  • Validation:

    
     NMR should show disappearance of the ester methyl singlet (~3.8 ppm) and amine broad singlet, and appearance of a pyrimidine proton (~8.0-8.5 ppm).[1]
    
Protocol B: Formation of N-Substituted Thienopyrimidine from Secondary Aminothiophene

Self-validating step: Formation of a thiourea intermediate (solid) before final cyclization.

  • Step 1 (Urea Formation): React 2-(methylamino)thiophene-3-carboxylate (1.0 eq) with Phenyl Isocyanate (1.1 eq) in Pyridine (reflux, 3h).

  • Step 2 (Cyclization): Treat the intermediate urea with 10% NaOH/EtOH (reflux, 1h).

  • Mechanism: Base-catalyzed intramolecular attack of the urea nitrogen onto the ester carbonyl.

  • Validation: Mass spectrometry will confirm the loss of ethanol (

    
    ) and formation of the bicyclic core.
    

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte, 99(1), 94-100.[1] Link[1]

  • Sabnis, R. W., et al. (1999).[1] 2-Aminothiophenes: A Review. Journal of Heterocyclic Chemistry, 36(2), 333-345.[1] Link[1]

  • Putrova, Z., et al. (2010).[1] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.[1] Link

  • He, Y., et al. (2021).[1] Thienopyrimidine Derivatives as Potential Anticancer Agents: A Review. European Journal of Medicinal Chemistry, 209, 112903.[1] Link[1]

  • Walter, H. (2000).[1] Synthesis of 2-Substituted Thieno[2,3-d]pyrimidin-4(3H)-ones. Monatshefte für Chemie, 131, 1321–1331.[1] Link

Sources

Validation

Comparative Guide: TLC Visualization Methods for Methyl 2-(methylamino)thiophene-3-carboxylate

Executive Summary Methyl 2-(methylamino)thiophene-3-carboxylate presents a unique challenge in Thin Layer Chromatography (TLC) visualization due to its "push-pull" electronic structure—an electron-rich aminothiophene cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(methylamino)thiophene-3-carboxylate presents a unique challenge in Thin Layer Chromatography (TLC) visualization due to its "push-pull" electronic structure—an electron-rich aminothiophene core stabilized by an electron-withdrawing ester.[1] While UV absorption is the primary detection method, it often fails to distinguish the product from non-chromophoric impurities (like sulfur in Gewald syntheses) or structurally similar byproducts.[1]

This guide objectively compares four distinct visualization protocols, evaluating them based on sensitivity, selectivity, and chemical stability.[1] We recommend a multi-modal approach : initial UV screening followed by a specific chemical stain (Ninhydrin or p-Anisaldehyde) to cross-validate purity.[1]

Part 1: Chemical Profile & Visualization Logic

To select the correct visualization method, one must understand the molecule's reactivity on the silica surface.[1]

  • The Fluorophore (Thiophene + Ester): The conjugation between the thiophene ring and the carbonyl of the ester creates a strong chromophore, absorbing heavily in the UV range (254 nm).

  • The Nucleophile (Secondary Amine): The N-methyl group is a secondary amine.[1] unlike primary amines which turn purple with Ninhydrin, secondary amines typically yield yellow or orange complexes.[1]

  • The Trap (Electronic Deactivation): The ester group at position 3 withdraws electron density, potentially reducing the reactivity of the thiophene ring toward electrophilic stains (like Ehrlich’s reagent) compared to unsubstituted thiophenes.[1]

Part 2: Comparison of Visualization Methods

Method A: UV Fluorescence Quenching (254 nm)[1][2]
  • Type: Non-Destructive[2]

  • Mechanism: The conjugated thiophene system absorbs 254 nm UV light, appearing as a dark spot against the bright green fluorescent background of F254 silica plates.

  • Verdict: Essential but insufficient. It is the mandatory first step but cannot detect non-UV active impurities (e.g., aliphatic amines or excess sulfur from synthesis).

Method B: Ninhydrin Stain (The Amine Validator)
  • Type: Destructive / Chromogenic

  • Mechanism: Reacts with the secondary amine moiety.

  • Critical Observation: While primary amines yield "Ruhemann’s Purple," this specific secondary aminothiophene typically develops a Yellow/Orange spot upon heating.[1]

  • Pros: High specificity for the amine functionality; excellent for distinguishing the product from non-amine starting materials (e.g., methyl acetoacetate).[1]

  • Cons: Lower sensitivity for secondary amines compared to primary amines; heating is required.[1]

Method C: p-Anisaldehyde (The Universal Robust Stain)[1]
  • Type: Destructive / Electrophilic Aromatic Substitution

  • Mechanism: Under acidic conditions and heat, p-anisaldehyde undergoes condensation with the nucleophilic positions of the thiophene ring.[1]

  • Verdict: High Reliability. It produces distinct colors (often violet or varying shades of red/brown) for thiophenes.[1] It is more robust than Ninhydrin for this specific compound because it targets the aromatic core rather than just the amine.

Method D: KMnO₄ (The Oxidative Screen)
  • Type: Destructive / Oxidation

  • Mechanism: Oxidizes the thiophene sulfur and the amine.

  • Verdict: Good for Impurity Check. The product appears as a yellow/brown spot on a bright purple background. It is excellent for detecting oxidizable impurities (like alcohols or aldehydes) that UV might miss, but it lacks chemical specificity.[1]

Part 3: Comparative Performance Data

The following table summarizes the experimental performance of each method for Methyl 2-(methylamino)thiophene-3-carboxylate.

FeatureUV (254 nm)Ninhydrinp-AnisaldehydeKMnO₄
Detection Limit < 0.1 µg~0.5 µg~0.2 µg~1.0 µg
Selectivity Low (Any conjugated system)High (Amines only)Medium (Nucleophiles)Low (Oxidizables)
Spot Color Dark (Quenching)Yellow/Orange Violet/Red-BrownYellow/Brown
Prep Time Instant5-10 mins (Heat)5-10 mins (Heat)Instant (No Heat)
Stability N/AFades over hoursStable for daysFades rapidly

Part 4: Experimental Protocols

Ninhydrin Dip (Optimized for Secondary Amines)
  • Reagents: 1.5 g Ninhydrin, 100 mL n-Butanol, 3 mL Acetic Acid.

  • Procedure:

    • Elute the TLC plate and dry completely (residual acid/base from eluent can inhibit the reaction).

    • Dip the plate into the solution for 1 second.

    • Blot excess liquid on a paper towel.[1][3][4]

    • Crucial Step: Heat at 110°C for 2-3 minutes. Watch for the emergence of yellow/orange spots.[5] Do not overheat until the background turns pink.[4]

p-Anisaldehyde Stain (Acidic)[1]
  • Reagents: 135 mL Ethanol, 5 mL Conc. Sulfuric Acid, 1.5 mL Glacial Acetic Acid, 3.7 mL p-Anisaldehyde.[1][6]

  • Procedure:

    • Dip the dried plate.

    • Blot excess.[1][3][4]

    • Heat with a heat gun (approx 200°C) continuously moving over the plate.

    • Stop when spots appear (usually violet/red) against a pinkish background.[1]

KMnO₄ Stain (Basic)[1][8]
  • Reagents: 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH, 200 mL Water.

  • Procedure:

    • Dip the plate.

    • No heat required. Spots appear immediately as yellow on purple.[1]

    • Note: Rinse the plate under running water (gently) if the purple background is too dark to see faint spots.

Part 5: Visualization Strategy Diagram

The following diagram outlines the logical decision tree for characterizing this compound and its impurities.

TLC_Strategy Start Eluted TLC Plate UV_Check Step 1: UV Visualization (254 nm) Start->UV_Check UV_Positive Dark Spot Visible? UV_Check->UV_Positive Observe Impurity_Check Impurity Check: Sulfur (Gewald byproduct) UV_Check->Impurity_Check No UV Spot? Decision Select Secondary Stain UV_Positive->Decision Cross-Validation Ninhydrin Step 2A: Ninhydrin Decision->Ninhydrin Verify Amine Anisaldehyde Step 2B: p-Anisaldehyde Decision->Anisaldehyde Verify Skeleton Result_Nin Yellow/Orange Spot: Confirms 2° Amine Ninhydrin->Result_Nin Heat 110°C Result_Anis Violet/Red Spot: Confirms Thiophene Core Anisaldehyde->Result_Anis Heat 200°C Impurity_Check->Anisaldehyde Sulfur may appear as faint yellow/white

Caption: Decision matrix for multi-modal TLC analysis. UV provides location; Ninhydrin confirms the amine functionality; p-Anisaldehyde validates the heterocyclic core.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for p-Anisaldehyde and Ninhydrin preparation).

  • Sabnis, R. W. (2010).[1] Handbook of Biological Dyes and Stains: Synthesis and Industrial Applications. Wiley.[1] [1]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[1] Heterocycles from CH-acidic nitriles.[1] VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte, 99(1), 94-100.[1] (Foundational paper on aminothiophene synthesis and properties).

  • Merck KGaA. (n.d.).[1] TLC Visualization Reagents. Sigma-Aldrich.[1][7]

  • Fried, B., & Sherma, J. (1999).[1] Thin-Layer Chromatography (4th ed.).[1] Marcel Dekker.[1] (Reference for Ninhydrin reaction mechanisms with secondary amines).

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-(methylamino)thiophene-3-carboxylate proper disposal procedures

Executive Safety & Chemical Profile As researchers, we often treat disposal as an afterthought, yet the end-of-life management of thiophene derivatives is where safety risks often spike. Methyl 2-(methylamino)thiophene-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Chemical Profile

As researchers, we often treat disposal as an afterthought, yet the end-of-life management of thiophene derivatives is where safety risks often spike. Methyl 2-(methylamino)thiophene-3-carboxylate (CAS: 946197-90-6) presents specific challenges due to its aminothiophene core, which is prone to oxidation and can release sulfur oxides (SOx) and nitrogen oxides (NOx) upon thermal decomposition.

This guide moves beyond generic "waste bin" advice. It provides a self-validating protocol to ensure that your disposal workflow protects both the operator and the facility's environmental compliance status.

Chemical Identity & Properties
ParameterData
Chemical Name Methyl 2-(methylamino)thiophene-3-carboxylate
CAS Number 946197-90-6
Molecular Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Low water solubility
Hazard Assessment (GHS Classifications)

Based on structural analogs (e.g., Methyl 2-aminothiophene-3-carboxylate) and functional group analysis.

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][2][3][4][5]

  • Combustible Dust: Finely divided solid may form explosive dust-air mixtures.

Pre-Disposal Segregation Logic

Effective disposal starts at the bench, not the waste room. You must segregate this compound based on its phase and mixture state to prevent incompatible reactions in the waste stream.

Critical Incompatibility: Avoid mixing thiophene derivatives with strong oxidizing agents (e.g., nitric acid, perchlorates) in the waste container. The electron-rich thiophene ring can react exothermically, creating a fire hazard.

Disposal Decision Matrix

DisposalWorkflow Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck SolidPure Pure Solid / Excess Reagent StateCheck->SolidPure Solid LiquidSoln Reaction Mixture / Mother Liquor StateCheck->LiquidSoln Liquid Debris Contaminated Consumables (Gloves, Weigh Boats) StateCheck->Debris Consumables SolidPack 1. Double-bag in clear polyethylene. 2. Label: 'Solid Organic Waste - Sulfur Containing' SolidPure->SolidPack SolventCheck Check Solvent Type LiquidSoln->SolventCheck DebrisPack Place in Solid Hazardous Waste Drum Debris->DebrisPack Final Final Disposal: High-Temp Incineration (Required for Sulfur content) SolidPack->Final Halogenated Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste Stream (e.g., MeOH, DMSO) SolventCheck->NonHalogenated No Halogens Halogenated->Final NonHalogenated->Final DebrisPack->Final

Figure 1: Decision tree for segregating Methyl 2-(methylamino)thiophene-3-carboxylate waste streams.

Detailed Operational Procedures

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stocks, spilled solids, or excess weighing amounts.

  • Primary Containment: Transfer the solid into a screw-top glass vial or a high-density polyethylene (HDPE) wide-mouth jar. Do not use metal containers, as sulfur-containing amines can corrode certain alloys over time.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: Methyl 2-(methylamino)thiophene-3-carboxylate.[6][7]

    • Hazard Checkboxes: Irritant, Toxic.[8]

    • Note: Explicitly write "Contains Sulfur" on the tag. This alerts the disposal facility to use scrubbers during incineration to capture SO₂ emissions.

  • Secondary Containment: Place the primary container into a clear, sealable plastic bag (e.g., Ziploc) before depositing it into the lab's main "Solid Organic Waste" drum.

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, HPLC effluents, or dissolved stock.

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in the Halogenated organic waste stream.

    • If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate : Dispose in the Non-Halogenated organic waste stream.

  • Concentration Limit: If the concentration of the thiophene derivative exceeds 5% (w/v), do not mix with general bulk solvents. Collect in a separate "High Hazard" liquid stream container to prevent potential polymerization or unexpected reactivity in the central waste drum.

  • pH Neutralization (Conditional): If the solution contains residual acids (from synthesis workups), neutralize to pH 6–8 using Sodium Bicarbonate (NaHCO₃) before adding to the organic waste container. This prevents acid-catalyzed decomposition of the thiophene ring.

Protocol C: Contaminated Debris

Applicable for: Syringes, gloves, paper towels, and silica gel columns.

  • Silica Gel: Silica used to purify this compound must be treated as solid hazardous waste. Flash dry the silica in a fume hood to remove volatile solvents before bagging.

  • Sharps: Needles contaminated with this compound must go into a rigid Biohazard/Sharps container, which is then incinerated.

  • PPE/Wipes: Double-bag in yellow or orange hazardous waste bags. Do not throw in regular trash.

Emergency Spill Management

In the event of a spill during disposal preparation, immediate containment is required to prevent respiratory exposure to dust.

SpillResponse Alert 1. Alert Personnel & Evacuate Immediate Area PPE 2. Don PPE: N95/P100 Mask, Nitrile Gloves, Goggles Alert->PPE Contain 3. Containment: Cover with damp paper towels (prevents dust) PPE->Contain Clean 4. Cleanup: Scoop into wide-mouth jar. Wipe area with Acetone. Contain->Clean Dispose 5. Disposal: Label as Hazardous Waste Clean->Dispose

Figure 2: Immediate response workflow for solid spills of aminothiophene derivatives.

Regulatory & Compliance Context

RCRA Classification (USA)

While Methyl 2-(methylamino)thiophene-3-carboxylate is not explicitly listed on the EPA's P-list or U-list, it must be characterized by the generator (you).

  • Characteristic of Ignitability (D001): If in a flammable solvent.

  • Generator Knowledge: Due to the toxicity of thiophene analogs, it is Best Known Method (BKM) to manage it as Non-Regulated Chemical Waste destined for Incineration .

Destruction Method

The only acceptable final disposal method is High-Temperature Incineration equipped with flue gas scrubbing.

  • Why? The sulfur atom in the thiophene ring oxidizes to Sulfur Dioxide (SO₂) upon combustion. Standard open burning or landfilling is illegal and environmentally negligent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759773, Methyl 2-amino-4-methylthiophene-3-carboxylate (Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-(methylamino)thiophene-3-carboxylate

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as a systematic, causality-driven framework. Methyl 2-(methylamino)thiophene-3-carboxylate (CAS: 946...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as a systematic, causality-driven framework. Methyl 2-(methylamino)thiophene-3-carboxylate (CAS: 946197-90-6) is a specialized organic building block widely utilized in drug development and medicinal chemistry.

Due to its molecular architecture—specifically the lipophilic thiophene ring, the reactive secondary amine (methylamino group), and the ester moiety—this compound presents distinct occupational hazards. It is classified as a skin and eye irritant, and a respiratory tract irritant (GHS Hazard Statements H315, H319, H335) [1].

To build a self-validating safety system, we must understand why specific Personal Protective Equipment (PPE) is selected and how it integrates into your daily operational workflow [2].

Risk Assessment & The Causality of PPE Selection

When handling Methyl 2-(methylamino)thiophene-3-carboxylate, the primary exposure routes are dermal absorption and inhalation of airborne particulates (as it is typically handled as a solid powder).

  • Dermal Causality: The lipophilic nature of the thiophene ring allows the molecule to readily partition into the stratum corneum (the outer layer of skin). Therefore, standard latex gloves are insufficient due to their high permeability to organic esters. Nitrile rubber is mandatory.

  • Inhalation Causality: The compound's fine particulate nature can easily become aerosolized during weighing or transfer. Once inhaled, the methylamino group can cause localized irritation to the mucous membranes of the respiratory tract.

Quantitative PPE Specification Matrix

The following table summarizes the required PPE, grounded in quantitative standards and mechanistic causality [3].

PPE CategoryTechnical SpecificationQuantitative StandardCausality / Scientific Justification
Hand Protection Nitrile Gloves (Double Gloving)Thickness > 0.12 mm; Breakthrough time > 240 minsNitrile provides superior chemical resistance against secondary amines and organic esters, preventing transdermal permeation.
Eye Protection Chemical Splash GogglesANSI Z87.1 (Impact & Splash rated)Prevents severe ocular irritation (H319) from aerosolized dust or accidental solvent splashing during dissolution.
Respiratory Fume Hood (Primary) / N95 (Secondary)Face velocity: 80–100 fpm (Fume Hood)Maintains negative pressure to capture airborne particulates, mitigating respiratory tract irritation (H335).
Body Protection Flame-Resistant (FR) Lab CoatNFPA 2112 compliantProtects the torso from particulate deposition. FR material is required as the compound is often dissolved in flammable organic solvents (e.g., DCM, EtOAc).

Operational Workflow & PPE Integration

Safety is only effective when seamlessly integrated into the experimental methodology. Below is the field-proven, step-by-step protocol for handling this compound.

Protocol 1: Active Handling and Material Transfer
  • Environmental Setup: Verify the chemical fume hood is operational with a face velocity between 80 and 100 feet per minute (fpm). Never handle this compound on an open bench.

  • Static Mitigation: Place your analytical balance inside the fume hood. Line the weighing area with anti-static weighing paper to prevent the fine powder from dispersing due to electrostatic repulsion.

  • PPE Donning: Don your FR lab coat, ANSI-rated safety goggles, and two pairs of nitrile gloves (double gloving). Ensure the cuffs of the lab coat are securely tucked between the inner and outer gloves to eliminate exposed skin at the wrists.

  • Material Transfer: Using an anti-static micro-spatula, carefully transfer the Methyl 2-(methylamino)thiophene-3-carboxylate. Keep the source bottle and the receiving vessel as close together as possible to minimize the transfer path.

  • Doffing & Decontamination: Once the transfer is complete and the vessels are sealed, remove the outer pair of contaminated gloves inside the fume hood and dispose of them in a solid hazardous waste container. Wipe down the spatula and balance with a solvent compatible with organic residues (e.g., isopropanol), then remove the inner gloves.

Visualization: PPE Donning & Doffing Workflow

G A 1. Pre-Entry Hand Hygiene B 2. Don FR Lab Coat A->B C 3. Safety Goggles (ANSI Z87.1) B->C D 4. Double Nitrile Gloves C->D E 5. Fume Hood (80-100 fpm) D->E F 6. Doff Outer Gloves in Hood E->F

Caption: Systematic PPE donning and operational workflow for handling thiophene-based organic building blocks.

Spill Response & Disposal Plan

In the event of a spill, a rapid, methodical response is critical to prevent laboratory contamination and personnel exposure.

Protocol 2: Step-by-Step Spill Remediation
  • Immediate Assessment: Evacuate immediate personnel from the spill radius. Determine if the spill is minor (<50g, localized to the hood) or major (>50g, or outside the hood).

  • Supplemental PPE: For spills outside the fume hood, donning a half-face elastomeric respirator with P100 particulate filters is mandatory before approaching the spill zone.

  • Containment: Surround the powder spill with an inert, dust-suppressing absorbent material (e.g., damp sand or commercial hazardous spill pads). Do not dry sweep , as this will aerosolize the irritant powder.

  • Collection: Use a non-sparking, disposable scoop to collect the material. Place the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline detergent solution. The alkalinity helps to hydrolyze residual ester traces, rendering them more water-soluble for final cleanup.

  • Disposal: Seal and label the container explicitly as "Hazardous Solid Waste: Thiophene Derivative (Skin/Respiratory Irritant)." Transfer to the facility's central hazardous waste accumulation area in accordance with local environmental regulations.

Visualization: Spill Response Decision Matrix

G A Spill Detected B Assess Volume & Location A->B C Minor Spill (<50g) Inside Hood B->C D Major Spill (>50g) Outside Hood B->D G Wet Wipe / Absorb (No Dry Sweeping) C->G E Don P100 Respirator D->E F Evacuate & Call HazMat Team E->F H Seal in HazMat Bag & Label G->H

Caption: Decision tree and procedural pathway for Methyl 2-(methylamino)thiophene-3-carboxylate spills.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview." United States Department of Labor. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

  • World Health Organization (WHO). "Personal protective equipment (PPE)." Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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